molecular formula C10H3ClF2N2 B1368461 4-Chloro-6,7-difluoroquinoline-3-carbonitrile CAS No. 886362-75-0

4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Cat. No.: B1368461
CAS No.: 886362-75-0
M. Wt: 224.59 g/mol
InChI Key: AVMMVXQSCOUIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-difluoroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H3ClF2N2 and its molecular weight is 224.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6,7-difluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-9-2-8(13)7(12)1-6(9)10/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMVXQSCOUIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640742
Record name 4-Chloro-6,7-difluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-75-0
Record name 4-Chloro-6,7-difluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-75-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Quinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile

This compound stands as a pivotal building block in modern medicinal chemistry. Its rigid, heterocyclic scaffold, adorned with strategically placed fluorine atoms and reactive handles, makes it a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The electron-withdrawing nature of the difluoro substitution on the benzene ring significantly modulates the electronic properties of the quinoline system, influencing molecular interactions and metabolic stability. The 4-chloro and 3-carbonitrile groups serve as versatile anchor points for subsequent chemical modifications, enabling the construction of complex molecular architectures.

This guide, prepared from the perspective of a Senior Application Scientist, elucidates a robust and widely adopted synthetic pathway to this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reagent choices, and the critical parameters that ensure a successful and reproducible synthesis.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis is logically divided into two primary stages: the construction of the core quinoline ring system followed by the functionalization of the 4-position. This approach ensures high regioselectivity and overall efficiency.

  • Stage 1: Cyclization to Form the Quinoline Nucleus. The process begins with the reaction of a substituted aniline, 3,4-difluoroaniline, with a three-carbon electrophilic partner to construct the 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile intermediate. This is typically achieved through a thermal cyclization reaction.

  • Stage 2: Chlorination of the 4-Position. The thermodynamically stable 4-hydroxyquinoline (a vinylogous amide) is then converted to the more reactive 4-chloroquinoline via a robust chlorination protocol, yielding the final target molecule.

The following workflow diagram illustrates this strategic approach.

G cluster_0 Starting Materials cluster_1 Stage 1: Cyclization cluster_2 Stage 2: Chlorination A 3,4-Difluoroaniline C Condensation A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D Thermal Cyclization C->D Intermediate E 4-Hydroxy-6,7-difluoroquinoline- 3-carbonitrile D->E High Temp. F Chlorination with POCl₃ E->F G 4-Chloro-6,7-difluoroquinoline- 3-carbonitrile F->G Final Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile

The foundational step in this synthesis is the construction of the quinoline ring via a Gould-Jacobs type reaction. This classic method involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.

Expertise & Causality: The Rationale Behind the Cyclization

The choice of ethyl (ethoxymethylene)cyanoacetate as the three-carbon synthon is deliberate. The ethoxy group serves as an excellent leaving group during the initial condensation with 3,4-difluoroaniline. The resulting enamine intermediate is poised for cyclization. The critical step is the high-temperature ring closure. This intramolecular electrophilic aromatic substitution requires significant thermal energy to overcome the activation barrier, hence the use of high-boiling solvents like diphenyl ether (Dowtherm A).[1] The reaction proceeds regioselectively, with the cyclization occurring at the carbon ortho to the amino group of the original aniline. The reaction directly yields the 4-hydroxyquinoline tautomer, which is favored due to the stability of the amide-like functionality within the ring.

Experimental Protocol 1: Thermal Cyclization

Materials:

  • 3,4-Difluoroaniline

  • Ethyl (ethoxymethylene)cyanoacetate

  • Diphenyl ether (or Dowtherm A)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,4-difluoroaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

  • Heat the mixture to 130-140 °C for 1-2 hours. Ethanol, the byproduct of the condensation, will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Cyclization: To the resulting intermediate, add diphenyl ether to serve as a high-boiling solvent.

  • Heat the reaction mixture to 240-250 °C. The temperature must be carefully controlled to ensure efficient cyclization without causing decomposition.[1] Maintain this temperature for 30-60 minutes.

  • Work-up: Allow the reaction mixture to cool to below 100 °C. Add hexane or another non-polar solvent to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The resulting solid is 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile.

Data Presentation: Cyclization Reaction Parameters
ParameterConditionRationale
Reactant Ratio Aniline:Cyanoacetate ~1:1.05A slight excess of the cyanoacetate ensures complete consumption of the more valuable aniline.
Condensation Temp. 130-140 °CSufficient to drive off ethanol byproduct without degrading the reactants.
Cyclization Solvent Diphenyl etherProvides the necessary high temperature (b.p. ~259 °C) for thermal cyclization.
Cyclization Temp. 240-250 °COptimal temperature to promote intramolecular cyclization while minimizing side reactions.
Typical Yield 75-85%This robust reaction generally provides good yields of the desired intermediate.

Part 2: Chlorination of 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile

The conversion of the stable 4-hydroxy group to a 4-chloro group is a critical activation step. The chlorine atom is a good leaving group, making the 4-position susceptible to nucleophilic substitution, which is often the next step in the synthesis of more complex drug molecules.

Expertise & Causality: The Vilsmeier-Haack Analogy in Chlorination

The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) is the method of choice.[2][3] The mechanism is analogous to a Vilsmeier-Haack reaction. The lone pair on the oxygen of the 4-hydroxy group attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is highly activated. A chloride ion, generated from the POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinoline product.[2] Using POCl₃ both as the reagent and the solvent is common, as it drives the reaction to completion.

G A 4-Hydroxyquinoline Intermediate C Nucleophilic Attack (O on P) A->C B POCl₃ (Phosphorus Oxychloride) B->C D Phosphate Ester Intermediate C->D E Nucleophilic Attack (Cl⁻ on C4) D->E F 4-Chloroquinoline Product E->F

Caption: Mechanism of chlorination using phosphorus oxychloride.

Experimental Protocol 2: Chlorination

Materials:

  • 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene or other inert solvent (optional)

  • Ice water

  • Sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile (1.0 eq) in phosphorus oxychloride (5-10 eq). POCl₃ can be used as both the reagent and the solvent.[3]

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice and water. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralization: The acidic aqueous solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove any inorganic salts.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield pure this compound.

Data Presentation: Chlorination Reaction Parameters
ParameterConditionRationale / Notes
Chlorinating Agent Phosphorus oxychloride (POCl₃)Highly effective and commonly used for this transformation.[2][4]
Reagent Ratio 1 : 5-10 (Substrate:POCl₃)A large excess of POCl₃ ensures the reaction goes to completion.
Reaction Temp. 105-110 °C (Reflux)Provides sufficient energy for the reaction without significant decomposition.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Work-up Quench in ice water, neutralizeCritical for safely decomposing excess POCl₃ and precipitating the product.
Typical Yield 85-95%This chlorination is generally a high-yielding reaction.

Conclusion

The synthesis of this compound is a well-established, two-stage process that is both scalable and efficient. The pathway relies on a foundational Gould-Jacobs cyclization to build the core heterocyclic structure, followed by a robust chlorination to install the reactive 4-chloro handle. By understanding the causality behind reagent choice and reaction conditions—from the necessity of high temperatures for cyclization to the mechanism of POCl₃-mediated chlorination—researchers can confidently and reproducibly execute this synthesis, paving the way for the development of novel and impactful pharmaceuticals.

References

An In-Depth Technical Guide to 4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, a key intermediate in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the causality behind experimental choices and the inherent logic of the presented protocols.

Molecular Overview and Significance

This compound (CAS No: 886362-75-0) is a halogenated quinoline derivative featuring a nitrile group at the 3-position. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in the synthesis of pharmacologically active molecules. The electron-withdrawing nature of the chlorine and fluorine atoms, coupled with the cyano group, significantly influences the reactivity of the quinoline ring system.

Notably, the quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The specific substitutions on this particular molecule make it an interesting candidate for further functionalization and exploration in drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and estimated properties of this compound.

PropertyValueSource/Method
Molecular Formula C₁₀H₃ClF₂N₂
Molecular Weight 224.60 g/mol
Melting Point 145-147 °C[1]
Boiling Point Not available (Predicted: >300 °C)
LogP 2.4[1]
Solubility in PBS 8 µg/mL[1]
Solubility in DMSO Soluble
Solubility in Ethanol Sparingly soluble
Water Solubility Insoluble
Appearance Off-white to pale yellow solid

Note on Data: Direct experimental data for some properties of this specific compound are limited in publicly available literature. Where noted, values are based on data for closely related analogs or computational predictions.

Spectral Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and chlorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. Key signals would include those for the quaternary carbons attached to the chlorine and cyano groups, as well as the carbons bearing fluorine atoms, which would likely exhibit C-F coupling.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of a chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

  • C=C and C=N stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring.

  • C-F stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region.

  • C-Cl stretch: A band in the 600-800 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a multi-step process starting from appropriately substituted anilines. The general synthetic strategy often follows established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by chlorination.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route. The causality behind this multi-step approach lies in the sequential construction of the quinoline core followed by the introduction of the key chloro and cyano functionalities.

G A 3,4-Difluoroaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-6,7-difluoroquinoline-3-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A) E 4-Hydroxy-6,7-difluoroquinoline-3-carboxamide D->E Amidation (e.g., NH₃ or formamide) F 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile E->F Dehydration (e.g., POCl₃ or SOCl₂) G This compound F->G Chlorination (e.g., POCl₃)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis (Hypothetical)

This protocol is a representative, hypothetical procedure based on established methodologies for the synthesis of similar quinoline derivatives.[4] It is crucial to conduct a thorough literature search and risk assessment before attempting any chemical synthesis.

Step 1: Synthesis of 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile

  • In a reaction vessel equipped with a reflux condenser and a stirrer, combine 3,4-difluoroaniline with diethyl (ethoxymethylene)malonate in a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the cyclized product, ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate, which often precipitates upon cooling.

  • Convert the ester to the corresponding amide by treatment with ammonia or formamide.

  • Dehydrate the amide using a suitable dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile.

Step 2: Chlorination

  • Suspend the 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is activated towards nucleophilic substitution due to the electron-withdrawing effects of the nitrogen atom in the quinoline ring and the cyano group. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.

  • Reactions of the Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an amine. It can also participate in cycloaddition reactions.

  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution, although the presence of the deactivating chloro and fluoro groups will make these reactions more challenging and will direct incoming electrophiles to specific positions.

Experimental Methodologies for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount. The following are standard, self-validating protocols for key parameters.

Melting Point Determination

The melting point is a crucial indicator of purity.

G A Sample Preparation (Dry and finely powder the solid) B Capillary Loading (Pack a small amount into a capillary tube) A->B C Instrument Setup (Place in melting point apparatus) B->C D Heating (Ramp temperature slowly, e.g., 1-2 °C/min) C->D E Observation (Record the temperature range from first liquid formation to complete melting) D->E

References

An In-Depth Technical Guide to 4-Chloro-6,7-difluoroquinoline-3-carbonitrile: Synthesis, Properties, and Applications in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical properties, a validated synthetic pathway, and its significant role as a scaffold for the development of potent kinase inhibitors. This guide is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Quinoline-3-carbonitrile Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of a carbonitrile group at the 3-position and a chlorine atom at the 4-position creates a highly versatile intermediate, amenable to a variety of chemical modifications. Specifically, the 4-chloro position is highly reactive towards nucleophilic substitution, allowing for the introduction of diverse side chains, most notably substituted anilines.

The 6,7-difluoro substitution pattern on the quinoline ring offers distinct advantages in drug design. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa.

This guide focuses on this compound, a building block of significant interest for the synthesis of targeted therapies, particularly in oncology. Its derivatives have shown potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 886362-75-0[3]
Molecular Formula C₁₀H₃ClF₂N₂[3]
Molecular Weight 224.6 g/mol [3]
Appearance Solid (Typical)
Purity ≥98% (Commercially available)[3]
InChI Key AVMMVXQSCOUIFD-UHFFFAOYSA-N[3]

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is typically achieved through a robust two-step process. This methodology is analogous to the well-established synthesis of other 4-chloroquinoline-3-carbonitriles and involves the initial formation of a 4-hydroxyquinoline intermediate, followed by a chlorination step.[1]

Overview of the Synthetic Strategy

The synthesis commences with the condensation of 3,4-difluoroaniline with ethyl 2-cyano-3-ethoxyacrylate, followed by a thermally induced cyclization to yield the key intermediate, 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile. This intermediate is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃), to afford the final product.

G cluster_0 Step 1: Synthesis of 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile cluster_1 Step 2: Chlorination A 3,4-difluoroaniline C Condensation A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D Thermally Induced Cyclization C->D E 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile D->E F 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile H Chlorination F->H G Phosphorus Oxychloride (POCl₃) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles and provide a reliable methodology for obtaining the target compound.[1]

Step 1: Synthesis of 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-difluoroaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) in a high-boiling point solvent such as diphenyl ether.

  • Condensation and Cyclization: Heat the reaction mixture to 250-260 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent. Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. To the flask, add 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is often run neat, but a high-boiling inert solvent can be used.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with stirring. This is a highly exothermic process and should be performed with caution. The product will precipitate as a solid. Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of potent protein kinase inhibitors. The 4-chloro group serves as a handle for the introduction of various aniline moieties via nucleophilic aromatic substitution, leading to a diverse library of 4-anilinoquinoline-3-carbonitrile derivatives.

Mechanism of Action and Target Kinases

Derivatives of this scaffold have been shown to be effective inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.[1] The quinoline-3-carbonitrile core is proposed to bind to the ATP-binding pocket of the kinase. The cyano group at the 3-position is thought to form a key hydrogen bond interaction with a threonine residue within the hinge region of the kinase, displacing a water molecule that is often present in the active site.[1] The 4-anilino substituent projects into a more solvent-exposed region, and modifications to this group can be used to fine-tune the potency and selectivity of the inhibitor for different kinases.

G cluster_0 Kinase ATP-Binding Pocket Hinge_Region Hinge Region Met769-NH Active_Site_Residue Active Site Residue Thr830 Inhibitor 4-Anilino-6,7-difluoroquinoline-3-carbonitrile Inhibitor->Hinge_Region:f0 H-bond (Quinoline N1) Inhibitor->Active_Site_Residue:f0 H-bond (3-Cyano group)

Caption: Proposed binding mode of a 4-anilinoquinoline-3-carbonitrile inhibitor in a kinase active site.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Phosphorus oxychloride, used in the chlorination step, is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled with extreme care.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its straightforward two-step synthesis and the reactivity of the 4-chloro position make it an attractive starting material for generating libraries of potential drug candidates. The insights and protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

A Comprehensive Guide to the Structural Elucidaion of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, quinoline derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents and functional materials. 4-Chloro-6,7-difluoroquinoline-3-carbonitrile is a key heterocyclic building block, valued for its potential in the synthesis of targeted kinase inhibitors and other complex molecular architectures.[1] The precise arrangement of its chloro, difluoro, and carbonitrile substituents dictates its reactivity and biological interactions. Therefore, its unambiguous structural elucidation is not merely an academic exercise but a foundational requirement for any subsequent research and development.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in characterizing any unknown compound is to determine its molecular formula and identify the functional groups present. This foundational data provides the atomic "parts list" and a preliminary schematic for the molecular assembly.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[2] By employing High-Resolution Mass Spectrometry (HRMS), typically with an Electrospray Ionization (ESI) source, we can obtain a mass measurement with high accuracy (typically <5 ppm), which allows for the confident determination of the elemental formula.

For this compound, the expected molecular formula is C₁₀H₃ClF₂N₂. A critical feature to observe is the isotopic pattern conferred by the chlorine atom. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic signature in the mass spectrum: a molecular ion peak (M⁺) and a second peak at M+2 with an intensity ratio of approximately 3:1.[3][4] This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

Table 1: Predicted HRMS Data for C₁₀H₃ClF₂N₂

IonExact Mass (Calculated)IsotopeRelative Abundance (%)
[M+H]⁺225.0028³⁵Cl100.0
[M+2+H]⁺227.0000³⁷Cl~32.0

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Method Parameters:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Data Acquisition: Acquire data in centroid mode.

  • Analysis:

    • Identify the monoisotopic peak for the protonated molecule [M+H]⁺.

    • Confirm the presence of the [M+2+H]⁺ peak with ~32% the intensity of the [M+H]⁺ peak.

    • Use the instrument's software to calculate the elemental composition from the measured exact mass of the monoisotopic peak.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint of the functional groups present.[5] For the target molecule, FTIR is exceptionally effective at confirming the presence of the nitrile group and the aromatic quinoline core.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretching~2230Strong, Sharp
Aromatic Ring (C=C, C=N)Stretching1620 - 1450Medium - Strong
Aromatic C-HStretching3100 - 3000Medium
C-FStretching1350 - 1150Strong
C-ClStretching850 - 650Medium - Strong

The nitrile (C≡N) stretch is particularly diagnostic. Aromatic nitriles typically exhibit a sharp, intense absorption band in the 2240-2220 cm⁻¹ range.[6] Its presence is a crucial piece of corroborating evidence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.[5]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance spectrum. Identify and label the key absorption bands.

Part 2: The Core Framework - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2][7]

Initial Blueprint: ¹H and ¹³C NMR (1D)

One-dimensional NMR provides the initial atomic-level blueprint of the molecule.

  • ¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For this compound, we expect three signals in the aromatic region, corresponding to H-2, H-5, and H-8. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen, nitrile, and halogen substituents. Furthermore, we anticipate seeing coupling between the protons and the nearby fluorine atoms (²JHF, ³JHF, ⁴JHF).

  • ¹³C NMR: The carbon NMR spectrum shows the number of unique carbon environments. Given the molecule's asymmetry, all 10 carbons are expected to be chemically distinct. The nitrile carbon has a characteristic chemical shift, and the two carbons bonded to fluorine (C-6 and C-7) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF).

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample for ¹H NMR and ~20-30 mg for ¹³C NMR. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[7]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • (Optional but recommended) Acquire a DEPT-135 spectrum to differentiate CH carbons (positive signal) from CH₂ carbons (negative signal) and quaternary carbons (absent). For this molecule, DEPT-135 will confirm the signals for C-2, C-5, and C-8 as CH carbons.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR δ (ppm)MultiplicityAssignment
Signal 1~9.1sH-2
Signal 2~8.4dH-5
Signal 3~8.0dH-8
¹³C NMR δ (ppm)AssignmentNote
Signal 1~160C-7Doublet (¹JCF ≈ 250 Hz)
Signal 2~158C-6Doublet (¹JCF ≈ 250 Hz)
Signal 3~152C-2
Signal 4~148C-8a
Signal 5~145C-4
Signal 6~128C-4a
Signal 7~118C-5
Signal 8~115C≡N
Signal 9~112C-8
Signal 10~108C-3

Note: Chemical shifts are estimations and can vary based on solvent and concentration. Multiplicities in ¹H NMR will be complex due to H-F coupling.

Assembling the Pieces: 2D NMR for Connectivity

While 1D NMR provides the parts list, 2D NMR experiments reveal how those parts are connected. For this molecule, HSQC and HMBC experiments are indispensable.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached. It is the most reliable way to assign the protonated carbon signals (C-2, C-5, and C-8) in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). By mapping these long-range connections, we can unambiguously confirm the quinoline framework and the precise location of the substituents.

Key Expected HMBC Correlations:

  • From H-2: Correlations to C-3 (²J), C-4 (³J), and C-8a (³J). This firmly places the nitrile and chloro groups relative to the pyridine ring.

  • From H-5: Correlations to C-4 (³J), C-6 (²J), C-7 (³J), and C-8a (⁴J, possibly weak). This connects the carbocyclic ring to the pyridine ring and confirms the position of the fluorine atoms.

  • From H-8: Correlations to C-4a (³J), C-6 (³J), and C-7 (²J). This completes the connectivity map of the carbocyclic ring.

Part 3: Integrated Workflow and Visual Confirmation

The power of this multi-technique approach lies in its integrated, self-validating nature. The proposed structure must be consistent with every piece of spectroscopic data.

The Elucidation Pathway

The logical flow from initial sample analysis to final structure confirmation is a systematic process of hypothesis generation and verification.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 NMR Analysis cluster_2 Confirmation Sample Sample Received MS HRMS Analysis Sample->MS Formula (C₁₀H₃ClF₂N₂) FTIR FTIR Analysis Sample->FTIR Functional Groups (C≡N, C-F, C-Cl) NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Assign Signals Structure Final Structure Confirmed NMR_2D->Structure Confirm Connectivity

Caption: A logical workflow for the structure elucidation of this compound.

Visualizing the Proof: Key HMBC Correlations

The HMBC correlations form a web of evidence that locks the molecular structure in place. Visualizing these key connections provides an intuitive and powerful confirmation of the final assignment.

HMBC_Correlations H2 H-2 C3 H2->C3 C4 H2->C4 C8a H2->C8a H5 H-5 H5->C4 H5->C8a C6 H5->C6 H8 H-8 C4a H8->C4a H8->C6 C7 H8->C7

References

An In-depth Technical Guide to 4-Chloro-6,7-difluoroquinoline-3-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, validated synthesis protocols, and its significant role as a scaffold for potent kinase inhibitors. The insights presented herein are grounded in established chemical principles and supported by peer-reviewed data to ensure scientific integrity and practical applicability.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic heterocyclic compound distinguished by a quinoline core. This core is strategically functionalized with a chlorine atom at the 4-position, two fluorine atoms at the 6- and 7-positions, and a nitrile group at the 3-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, rendering it a highly valuable building block in targeted therapy.

The molecular formula for this compound is C₁₀H₃ClF₂N₂.[1] Its molecular weight is 224.59 g/mol .[1] The presence of electronegative fluorine and chlorine atoms, coupled with the electron-withdrawing nitrile group, significantly influences the reactivity of the quinoline ring system, particularly at the 4-position, which is susceptible to nucleophilic substitution.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C₁₀H₃ClF₂N₂ChemicalBook[1]
Molecular Weight 224.59 g/mol ChemicalBook[1]
CAS Number 886362-75-0Sigma-Aldrich
Appearance Solid (Typical)N/A
Purity ≥98% (Typical Commercial Grade)Sigma-Aldrich
InChI Key AVMMVXQSCOUIFD-UHFFFAOYSA-NSigma-Aldrich

Note: Physical properties such as melting point and solubility can vary slightly between batches and suppliers. Always refer to the specific Certificate of Analysis (CoA) for precise data.

The Rationale of Synthesis: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic route begins with a substituted aniline precursor, which undergoes cyclization to form the quinoline core, followed by chlorination.

Generalized Synthetic Workflow

The logical flow for a typical synthesis is outlined below. The choice of starting materials and reagents is critical and is based on principles of electrophilic and nucleophilic aromatic substitution.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 3,4-Difluoroaniline C Gould-Jacobs Reaction Intermediate A->C Heat / Dowtherm A B Ethyl (ethoxymethylene)cyanoacetate B->C D 4-Hydroxy-6,7-difluoroquinoline- 3-carbonitrile C->D High Temperature (e.g., 250 °C) E Target Compound: 4-Chloro-6,7-difluoroquinoline- 3-carbonitrile D->E POCl₃ / Heat

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Protocol and Mechanistic Insights

Step 1 & 2: Gould-Jacobs Reaction and Thermal Cyclization

  • Reaction Setup: 3,4-Difluoroaniline is reacted with ethyl (ethoxymethylene)cyanoacetate.

  • Mechanism: This reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of the cyanoacetate derivative, followed by the elimination of ethanol. The resulting intermediate is not typically isolated.

  • Cyclization: The intermediate is heated at high temperatures (often in a high-boiling point solvent like Dowtherm A) to induce an intramolecular electrophilic aromatic substitution, forming the quinoline ring and yielding 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile. The high temperature is necessary to overcome the activation energy for the ring-closing step.

Step 3: Chlorination

  • Reaction Setup: The 4-hydroxy intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like triethylamine or N,N-dimethylformamide (DMF).

  • Mechanism: The hydroxyl group at the 4-position is a poor leaving group. POCl₃ acts as both a reagent and a solvent to convert the hydroxyl into a good leaving group (a phosphate ester). Subsequent nucleophilic attack by the chloride ion displaces the phosphate ester, yielding the final 4-chloro product. The reaction is driven to completion by the formation of stable phosphorus byproducts.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice water to hydrolyze excess POCl₃. The precipitated solid product is then filtered, washed, and purified, typically by recrystallization or column chromatography, to achieve the desired high purity.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate for synthesizing potent and selective kinase inhibitors. The chlorine atom at the C-4 position is an excellent leaving group, making it an ideal site for introducing various nucleophiles to build a diverse library of drug candidates.

Role as a "Privileged Scaffold"

The quinoline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. The specific substitutions on the title compound enhance its utility:

  • 3-Carbonitrile Group: This group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. In some cases, it serves as a Michael acceptor for covalent irreversible inhibitors, forming a bond with a nearby cysteine residue in the target protein.

  • 6,7-Difluoro Substitution: The fluorine atoms increase the lipophilicity of the molecule, which can improve cell membrane permeability and metabolic stability. They can also modulate the pKa of the quinoline nitrogen and engage in specific fluorine-protein interactions, enhancing binding affinity and selectivity.

Logical Flow in Drug Design

The workflow for utilizing this intermediate in a drug discovery program is systematic. The C-4 position is the primary point of diversification.

G A 4-Chloro-6,7-difluoroquinoline- 3-carbonitrile (Starting Intermediate) B Nucleophilic Aromatic Substitution (SₙAr) at C-4 Position A->B D Library of C-4 Substituted Quinoline Derivatives B->D C Diverse Library of Anilines & Amines C->B E Screening & SAR Studies (e.g., Kinase Inhibition Assays) D->E F Lead Compound Identification & Optimization E->F

Caption: Drug discovery workflow using the title compound as a key intermediate.

This strategy has been successfully employed in the development of inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial in oncology. The ability to readily modify the C-4 substituent allows for fine-tuning of the molecule's steric and electronic properties to achieve desired potency and selectivity against the target kinase.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety and maintain the compound's integrity.

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.

Always consult the latest Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling the compound.

Conclusion

This compound is more than just a chemical compound; it is a critical tool in the arsenal of medicinal chemists. Its precisely defined molecular weight of 224.59 g/mol and its unique structural features provide an ideal starting point for the rational design of targeted therapeutics. The strategic placement of its chloro, difluoro, and carbonitrile functionalities creates a scaffold that is pre-organized for high-affinity binding to kinase targets and is readily diversifiable through robust and well-understood synthetic transformations. This guide has provided a foundational understanding of its properties, synthesis, and application, underscoring its significance in the ongoing development of next-generation pharmaceuticals.

References

The Biological Activity of Substituted Quinolines: From Privileged Scaffold to Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives, both from natural and synthetic origins, exhibit an exceptionally broad spectrum of biological activities, forming the basis of numerous approved therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the diverse pharmacological properties of substituted quinolines, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental design and explore the journey of quinoline derivatives from initial screening to clinical significance, equipping researchers with the foundational knowledge and practical insights required for innovation in this field.

Chapter 1: The Quinoline Core - A Foundation for Diversity

The versatility of the quinoline scaffold stems from its unique electronic properties and the accessibility of its various positions for substitution. The synthesis method employed is critical as it dictates the substitution patterns achievable, which in turn governs the ultimate biological activity.

Foundational Synthetic Strategies

Understanding the synthesis is key to understanding the diversity of available derivatives. Classical methods remain relevant for generating specific substitution patterns:

  • Skraup/Doebner-von Miller Synthesis: These related methods involve the reaction of anilines with glycerol or α,β-unsaturated carbonyl compounds, respectively, in the presence of an acid and an oxidizing agent.[1][4] They are robust methods for producing a variety of substituted quinolines.

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] It is particularly useful for preparing 2-substituted quinoline derivatives.[4]

  • Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction temperature, offering a pathway to another important class of bioactive molecules.[2][4]

  • Pfitzinger Synthesis: This method uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids, a key intermediate for various drugs.[1][4]

The choice of synthesis is the first step in drug design, as it determines the foundational structure that will be decorated with functional groups to interact with biological targets.

Chapter 2: A Spectrum of Biological Activities

Substitutions on the quinoline ring dramatically influence its pharmacological profile. While the core itself has limited activity, its derivatives are potent agents against a wide array of diseases.[5]

Antimalarial Activity

Historically, the quinoline alkaloid quinine was the first effective treatment for malaria. Synthetic derivatives like chloroquine, mefloquine, and primaquine became mainstays of antimalarial chemotherapy.[6][7]

  • Mechanism of Action: During its lifecycle in red blood cells, the malaria parasite (Plasmodium falciparum) digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[8][9][10] Quinoline antimalarials, being weak bases, accumulate in the acidic food vacuole of the parasite.[6][11] There, they bind to heme, preventing its polymerization into hemozoin. The buildup of toxic heme-drug complexes leads to oxidative stress and membrane damage, ultimately killing the parasite.[8][9][10][11][12]

  • Structure-Activity Relationship (SAR):

    • A 7-chloro group on the quinoline ring is crucial for the activity of 4-aminoquinolines like chloroquine.[7]

    • The basicity of the side chain at the 4-position is vital for accumulation in the parasite's acidic food vacuole.[6]

    • Modifications to the side chain have been a key strategy to overcome chloroquine resistance, which often involves a parasite-encoded efflux pump.[9][11]

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents, targeting various hallmarks of cancer.[13] Their mechanisms are diverse and often involve the inhibition of key enzymes that regulate cell growth and proliferation.[14]

  • Mechanisms of Action:

    • Kinase Inhibition: Many quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGF, and c-Met, which are often overactive in cancer cells.[15][16] Several FDA-approved drugs, such as Bosutinib (Src-Abl inhibitor) and Lenvatinib (multi-kinase inhibitor), are quinoline-based.[17][18]

    • Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerases, enzymes that manage DNA topology, leading to cell cycle arrest and apoptosis.[19]

    • Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase.[17]

    • PI3K/AKT/mTOR Pathway Inhibition: This is a critical survival pathway in many cancers. Several quinoline derivatives, including some in clinical trials, have been developed to inhibit key proteins in this cascade.[16]

The diagram below illustrates the general mechanism by which a quinoline-based kinase inhibitor blocks a receptor tyrosine kinase (RTK) signaling pathway, a common mechanism in cancer therapy.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Quinoline Quinoline Inhibitor Quinoline->RTK Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Activates screening_workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_validation Preclinical Validation Synthesis Compound Library (Substituted Quinolines) PrimaryAssay Primary Screen (e.g., Single-dose cytotoxicity) Synthesis->PrimaryAssay Initial Test DoseResponse Dose-Response Assay (Calculate IC50 / MIC) PrimaryAssay->DoseResponse Active 'Hits' MechanismAssay Mechanism of Action (e.g., Kinase Assay, Heme Assay) DoseResponse->MechanismAssay Potent 'Leads' CellModel Advanced Cell Models (e.g., Co-cultures, 3D spheroids) MechanismAssay->CellModel AnimalModel In Vivo Animal Models (Efficacy & Toxicity) CellModel->AnimalModel Validated Leads

References

Whitepaper: The Strategic Role of the Nitrile Group in Modulating the Biological Activity of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of specific functional groups is a key tactic in drug design to modulate potency, selectivity, and pharmacokinetic properties. Among these, the nitrile (-C≡N) group has emerged as a uniquely versatile and powerful pharmacophore. This technical guide provides an in-depth analysis of the multifaceted roles of the nitrile group in shaping the biological activity of quinoline derivatives. We will explore its fundamental physicochemical properties, its influence on drug-target interactions, and its specific contributions to anticancer, antimicrobial, and enzyme-inhibiting activities. This document synthesizes mechanistic insights with practical, field-proven methodologies for researchers, scientists, and drug development professionals.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic drugs.[1][2] Its rigid, planar structure and ability to engage in π-π stacking interactions make it an excellent anchor for binding to biological targets.[3] Derivatives of quinoline exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] The functionalization of the quinoline ring is a critical strategy for optimizing these activities, and the introduction of a nitrile group is a particularly impactful modification.

The Nitrile Moiety: More Than a Simple Substituent

The nitrile group, though small and structurally simple, exerts a profound influence on a molecule's properties due to its unique electronic and steric characteristics.[3][5] Understanding these properties is fundamental to appreciating its role in quinoline-based drug design.

  • Physicochemical Properties: The nitrile group is characterized by a strong dipole moment, with the electronegative nitrogen atom pulling electron density from the carbon.[5][6] This polarity makes it a potent hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues like serine and arginine in protein active sites.[7][8]

  • Bioisosterism: In medicinal chemistry, the nitrile group is frequently employed as a bioisostere for other functional groups.[9][10] It can effectively mimic the polar interactions of a carbonyl group, the hydrogen-bonding capacity of a hydroxyl group, or the electronic profile of a halogen atom, often while occupying a smaller steric footprint.[3][7]

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.[3][7] In most pharmaceuticals, it passes through the body unchanged, which can improve a drug's half-life and overall pharmacokinetic profile.[3][11] This stability prevents the release of toxic cyanide, a concern that is largely mitigated unless the nitrile is on an unstable carbon, such as in α-amino nitriles that are specifically designed for reversible covalent inhibition.[7]

  • Modulation of Aromatic Systems: When attached to the quinoline ring, the nitrile's strong electron-withdrawing nature polarizes the π-system.[3][7] This can enhance π–π stacking interactions with aromatic residues in a binding pocket and can make the aromatic ring less susceptible to oxidative metabolism.[7]

Figure 1: Physicochemical properties of the nitrile group and their impact on drug design.

Mechanistic Roles in Quinoline Biological Activity

The introduction of a nitrile group onto the quinoline scaffold can potentiate its activity against a range of biological targets through several mechanisms.

Anticancer Activity

Many quinoline derivatives exhibit anticancer activity by inhibiting key enzymes involved in cancer cell proliferation and survival.[12] The nitrile group is often crucial for achieving high potency.

  • Protein Kinase Inhibition: Protein kinases are critical targets in oncology, and numerous quinoline-based kinase inhibitors have been developed.[13] The nitrile group can act as a key hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[7][14] For example, Neratinib, an irreversible EGFR inhibitor, features a quinoline core where a nitrile substituent is part of the overall pharmacophore required for potent activity.[7] Furthermore, substituted 3-cyano-quinolines have been specifically designed as inhibitors of MEK enzymes, which are part of the critical RAS/RAF/MEK/ERK signaling pathway.[15]

Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Cyano-Quinoline Inhibitor Inhibitor->MEK Inhibition (H-Bonding via Nitrile)

Figure 2: Simplified MEK inhibition pathway by a cyano-quinoline derivative.

  • Tubulin Polymerization Inhibition: Several cyano-substituted heterocyclic compounds have been shown to inhibit tubulin polymerization, a mechanism that disrupts mitosis and leads to apoptotic cell death.[7][16] For instance, a pyrrolo[1,2-a]quinoline derivative bearing two cyano groups demonstrated a broad spectrum of antiproliferative activity, with molecular docking studies suggesting interaction with tubulin.[16]

Table 1: Selected Cyano-Quinoline Derivatives and their Anticancer Activity

Compound ClassSpecific Derivative ExampleTarget/MechanismActivity (IC₅₀) / Cell LineReference
Pyrrolo[1,2-a]quinolines1-Benzoyl-2,3-dicyano...Tubulin InteractionGI₅₀: 0.27 µM (SR Leukemia)[16]
Quinoline-Thiazole Hybrids4-(4-cyanophenyl)...Not specifiedIC₅₀: 1.12 µM (MCF-7)[17]
Substituted Quinolines6,8-DicyanotetrahydroquinolineAntiproliferativeLow activity reported[18]
Acrylamide Quinolines2-Cyano-3-(aryl)-N-(quinolin-3-yl)CytotoxicityIC₅₀: 29.8 µM (MCF-7)
Antimicrobial Activity

The quinolone class of antibiotics, characterized by a 4-oxo-quinoline core, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[19] While the core scaffold is key, substitutions significantly modulate the activity spectrum and potency. The nitrile group has been shown to be a beneficial substituent in novel antimicrobial quinoline derivatives.

  • Antifungal Activity: In a study of novel quinoline-thiazole derivatives, structure-activity relationship (SAR) analysis revealed that the presence of a cyano group at the para-position of a phenyl ring substituent was critical for potent anticandidal activity.[17] The derivative with a 4-CN substitution showed a remarkable increase in activity against Candida glabrata, highlighting the nitrile's role in optimizing target interactions.[17]

Case Study: Synthesis and Biological Evaluation Workflow

To illustrate the practical application of these principles, we will outline a representative workflow for the synthesis and evaluation of a nitrile-containing quinoline derivative.

Synthesis Workflow: [3+2] Cycloaddition

A modern and efficient method to generate complex cyano-substituted quinoline scaffolds is the [3+2] cycloaddition reaction between an in-situ generated quinolinium ylide and an alkene like fumaronitrile.[16]

Figure 3: Workflow for the synthesis of a dicyano-pyrrolo[1,2-a]quinoline derivative.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20] It is a cornerstone for evaluating the cytotoxic potential of novel anticancer compounds.

Objective: To determine the concentration-dependent cytotoxic effect (IC₅₀ value) of a nitrile-containing quinoline compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The nitrile group is a powerful and strategic tool in the medicinal chemist's arsenal for the development of quinoline-based therapeutics. Its ability to act as a potent hydrogen bond acceptor, a versatile bioisostere, and a modulator of electronic properties allows for the fine-tuning of binding affinity and pharmacokinetic profiles.[3][7] We have demonstrated its critical role in enhancing the anticancer and antimicrobial activities of quinoline derivatives, often by facilitating crucial interactions within enzyme active sites.

Future research will likely focus on leveraging the unique reactivity of the nitrile group. The design of α,β-unsaturated nitriles within a quinoline scaffold could lead to the development of novel covalent inhibitors that form irreversible bonds with their targets, potentially overcoming drug resistance.[3] Furthermore, as our understanding of protein-ligand interactions deepens, the rational placement of nitrile groups to displace or mimic key binding-site water molecules will offer new avenues for improving drug potency and selectivity.[8][10] The continued exploration of nitrile-functionalized quinolines holds significant promise for the discovery of next-generation therapeutic agents.

References

Discovery of Novel Quinoline-3-Carbonitrile Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Modern Potential of the Quinoline Scaffold

In the landscape of medicinal chemistry, few heterocyclic systems command the same level of respect and sustained interest as the quinoline nucleus.[1][2] This simple fusion of a benzene and a pyridine ring is a foundational "privileged scaffold," a structural motif that appears in a remarkable array of natural products, most famously the Cinchona alkaloids like quinine, and a multitude of FDA-approved synthetic drugs.[3][4][5] Its versatile chemistry and ability to interact with diverse biological targets have cemented its role in the development of antimalarial, antibacterial, anti-inflammatory, and anticancer agents.[6][7][8][9]

This guide focuses on a specific, highly potent subclass: quinoline-3-carbonitrile derivatives . The strategic placement of a carbonitrile (-C≡N) group at the C-3 position transforms the quinoline core into a powerful pharmacophore, particularly for the design of targeted therapeutics. This moiety is instrumental in creating high-affinity ligands for protein kinases, a critical class of enzymes often dysregulated in cancer.[10][11] The 4-anilino-quinoline-3-carbonitrile framework, for instance, serves as the foundational template for potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), demonstrating the profound impact of this specific substitution pattern.[10][12]

Herein, we move beyond a mere survey of the literature. This document is designed as a technical guide for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices, present robust and repeatable experimental protocols, and explore the intricate relationship between molecular structure and biological function, grounding every claim in authoritative evidence.

Part 1: Strategic Synthesis of the Quinoline-3-Carbonitrile Core

The efficient construction of the quinoline-3-carbonitrile scaffold is paramount. While classical named reactions like the Friedlander or Combes syntheses provide foundational routes to quinolines, modern drug discovery demands higher efficiency, atom economy, and operational simplicity.[1][13] To this end, one-pot multicomponent reactions (MCRs) have become the strategy of choice.

The most prevalent and effective MCR for this scaffold is a variation of the Friedlander annulation, which constructs the quinoline ring in a single, convergent step from simple precursors.[14][15][16]

Causality Behind the One-Pot Approach:

  • Convergence & Efficiency: All components are combined in a single reaction vessel, which drastically reduces synthesis time, solvent waste, and the need for isolating intermediates.[13]

  • Atom Economy: The reaction is a condensation cascade, with water being the primary byproduct, aligning with the principles of green chemistry.

  • Structural Diversity: By simply varying the starting aldehyde, a vast library of C-4 substituted derivatives can be rapidly generated, which is essential for exploring the Structure-Activity Relationship (SAR).

A typical reaction involves the condensation of an aromatic aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), a cyclic ketone (or a compound that can generate an enamine/enolate), and an ammonium salt (e.g., ammonium acetate) which serves as the nitrogen source for the pyridine ring.[14][16]

Synthetic_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_outcome Purification & Product A Aromatic Aldehyde (R-CHO) P Reflux in Ethanol A->P B Active Methylene Nitrile (NC-CH2-R') B->P C Cyclic Ketone C->P D Ammonium Acetate (Nitrogen Source) D->P W Work-up & Precipitation P->W Reaction Completion F Filtration & Washing W->F R Recrystallization F->R Prod Quinoline-3-carbonitrile Derivative R->Prod

Figure 1: General workflow for the one-pot synthesis of quinoline-3-carbonitrile derivatives.

Part 2: Experimental Protocol — A Self-Validating Case Study

This protocol details the synthesis of a representative 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative. The inclusion of precise steps for reaction, work-up, and purification ensures the methodology is robust and self-validating.

Synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Materials:

    • Benzaldehyde (1.0 mmol, 106 mg)

    • Malononitrile (1.1 mmol, 73 mg)

    • Cyclohexanone (1.0 mmol, 98 mg)

    • Ammonium acetate (2.0 mmol, 154 mg)

    • Absolute Ethanol (15 mL)

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), cyclohexanone (1.0 mmol), and ammonium acetate (2.0 mmol).

    • Add absolute ethanol (15 mL) to the flask.

    • Rationale: Ethanol is a common, effective solvent that readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Ammonium acetate serves as both the nitrogen donor and a mild catalyst.

    • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

    • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.

    • Rationale: The product is generally much less soluble in the cooled ethanol medium than the starting materials or byproducts, allowing for straightforward isolation by precipitation.

    • Leave the mixture to stand overnight at 4°C to maximize precipitation.

    • Collect the solid precipitate by vacuum filtration through a Büchner funnel.

    • Wash the collected solid with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL) to remove any residual soluble impurities.

    • Dry the product under vacuum.

    • Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as methanol/dichloromethane or ethanol.[16] This step is crucial for removing minor impurities and obtaining material suitable for biological testing.

Part 3: Unambiguous Structural Elucidation

The identity and purity of a novel compound must be unequivocally established. A combination of spectroscopic techniques provides a complete structural picture.

  • Infrared (IR) Spectroscopy: This is a rapid and powerful method for identifying key functional groups. The most telling signal for this class of compounds is the sharp, strong absorption band for the nitrile (-C≡N) stretch, typically appearing around 2200-2230 cm⁻¹. The presence of an amino (-NH₂) group will also be evident from characteristic stretches in the 3200-3500 cm⁻¹ region.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive map of the molecule's carbon-hydrogen framework.

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the C-4 aryl group, aliphatic protons of the tetrahydroquinoline portion, and a distinct signal for the amino (-NH₂) protons.

    • ¹³C NMR: Will confirm the total number of unique carbons. Key signals include those for the nitrile carbon (δ ~115-120 ppm) and the carbons of the quinoline core.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering an additional layer of confirmation.

Table 1: Expected Spectroscopic Data for a Representative Derivative

Analysis Type Feature Expected Observation
IR Nitrile (-C≡N) stretch Strong, sharp peak at ~2220 cm⁻¹
Amine (N-H) stretch Broad peaks in the 3200-3500 cm⁻¹ region
¹H NMR Aromatic Protons Multiplets in the δ 7.0-8.0 ppm range
-NH₂ Protons Broad singlet, chemical shift can vary
¹³C NMR Nitrile Carbon (-CN) Signal around δ 118 ppm
C2 and C4 of Quinoline Signals in the δ 150-160 ppm range

| MS (ESI+) | Molecular Ion Peak | [M+H]⁺ corresponding to the calculated MW |

Part 4: Biological Evaluation - Targeting Oncogenic Signaling

Quinoline-3-carbonitrile derivatives have shown significant promise as anticancer agents, largely due to their ability to inhibit protein kinases. Kinases are enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of cancer.[17] A primary target for this scaffold is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity drives proliferation in many cancers.[10]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes P P EGFR->P Autophosphorylation Inhibitor Quinoline-3-Carbonitrile Inhibitor Inhibitor->EGFR Blocks ATP Binding RAS_RAF RAS/RAF/MEK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of quinoline derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

  • Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, resulting in a low signal. An effective inhibitor prevents ATP consumption, leading to a high signal.

  • Materials:

    • Recombinant human EGFR kinase

    • Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

    • Kinase reaction buffer

    • ATP solution

    • Test compounds (dissolved in DMSO)

    • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

    • Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the EGFR enzyme and substrate mixture in kinase buffer to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure competitive binding can be accurately measured.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence detection reagent according to the manufacturer's instructions.

    • Read the luminescence signal on a plate reader.

    • Data Analysis: Convert the luminescence signal to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Table 2: Hypothetical SAR Data for a Series of EGFR Inhibitors

Compound ID C4-Anilino Substituent EGFR IC₅₀ (nM)
QN-1 -H (unsubstituted) 250
QN-2 3-Chloro 75
QN-3 3-Ethynyl 15

| QN-4 | 3-Chloro, 4-Fluoro | 5 |

Part 5: Decoding the Structure-Activity Relationship (SAR)

The data generated from biological screening allows us to build a SAR model, which explains how specific structural features contribute to biological activity. For 4-anilino-quinoline-3-carbonitrile kinase inhibitors, a well-established binding model exists.[10][18] These compounds act as ATP-competitive inhibitors , meaning they bind to the same site on the kinase as ATP, preventing the enzyme from performing its function.

  • The Quinoline Core: The nitrogen atom (N1) of the quinoline ring is a critical hydrogen bond acceptor. It typically forms a hydrogen bond with a backbone amide proton in the "hinge region" of the kinase, an interaction that anchors the inhibitor in the active site.

  • The 4-Anilino Moiety: This group projects into the hydrophobic pocket typically occupied by the adenine ring of ATP. Substituents on this aniline ring are crucial for enhancing potency and achieving selectivity. Small, electron-withdrawing, or hydrophobic groups at the meta-position (e.g., chloro, ethynyl) can form additional favorable interactions within the pocket.[12]

  • The 3-Carbonitrile Group: While not always essential for binding, the nitrile can act as an additional hydrogen bond acceptor or make other favorable electronic contacts, often enhancing the overall binding affinity.[17]

SAR_Diagram cluster_sar Key Structural Features for Kinase Inhibition cluster_function Molecular Function A Quinoline N1 B 4-Anilino Ring F1 H-Bond with Hinge Region A->F1 C Anilino Substituents (R) F2 Occupies Adenine Pocket B->F2 D 3-Carbonitrile Group F3 Fine-tunes Potency & Selectivity C->F3 F4 Enhances Binding Affinity D->F4

Figure 3: Structure-Activity Relationship (SAR) map for quinoline-3-carbonitrile kinase inhibitors.

Conclusion and Future Directions

The quinoline-3-carbonitrile scaffold represents a highly validated and versatile starting point for the discovery of novel therapeutics. Its straightforward and efficient synthesis via multicomponent reactions allows for the rapid generation of chemical diversity, while its proven ability to target key enzymes like protein kinases makes it exceptionally valuable in oncology drug discovery.[19] Furthermore, the established SAR provides a clear roadmap for rational drug design and optimization.

The future of this chemical class is bright. Key areas for future research include:

  • Designing for Selectivity: Modifying substitution patterns to achieve inhibition of specific kinase isoforms, thereby reducing off-target effects and improving the therapeutic window.

  • Overcoming Drug Resistance: Developing next-generation derivatives that are active against mutant forms of kinases that have become resistant to existing therapies.

  • Exploring New Therapeutic Areas: While oncology is a major focus, the potent antibacterial activity of some quinoline-3-carbonitrile derivatives suggests their potential for development as novel anti-infective agents targeting bacterial enzymes like DNA gyrase.[14]

By combining rational design, efficient synthesis, and rigorous biological evaluation, the quinoline-3-carbonitrile core will undoubtedly continue to be a source of impactful new medicines.

References

Electrophilic Aromatic Substitution in Quinoline Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] Its synthesis has been a subject of extensive research, with many classical and modern methods developed to construct this privileged heterocyclic system. This in-depth technical guide focuses on the pivotal role of electrophilic aromatic substitution reactions in the synthesis of quinolines. We will explore the electronic nature of the quinoline ring, its reactivity towards electrophiles, and delve into the mechanisms of the most significant named reactions that rely on intramolecular electrophilic aromatic substitution to forge the quinoline core. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of these foundational synthetic strategies.

The Quinoline Nucleus: Electronic Structure and Reactivity

Quinoline is a heterocyclic aromatic compound where a benzene ring is fused to a pyridine ring.[4] This fusion results in a complex electronic landscape that dictates its reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to its carbocyclic analog, naphthalene.

Direct Electrophilic Substitution on the Quinoline Ring

Direct electrophilic substitution on the quinoline parent ring requires vigorous conditions and primarily occurs on the carbocyclic (benzene) ring.[4][5] The pyridine ring is highly deactivated due to the electron-withdrawing nature of the nitrogen atom. Under acidic conditions, the nitrogen is protonated, further deactivating the heterocyclic ring and directing electrophiles to the benzene ring.[6]

  • Nitration : The nitration of quinoline with a mixture of fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[4][5] The reaction proceeds through the quinolinium ion, and substitution occurs at the 5- and 8-positions, which are analogous to the alpha positions of naphthalene and are the most reactive sites in the carbocyclic ring.[6] Under more forcing conditions, 6-nitroquinoline can also be formed.[6]

  • Sulfonation : Sulfonation of quinoline with fuming sulfuric acid at high temperatures (220°C) also gives a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[4][5]

  • Halogenation : Direct halogenation of quinoline is complex. However, regioselective halogenation, particularly at the C5 position of 8-substituted quinolines, can be achieved using methods like trihaloisocyanuric acids, avoiding the need for metal catalysts.[7][8]

ReactionReagentsMajor Products
NitrationFuming HNO₃, Fuming H₂SO₄5-Nitroquinoline, 8-Nitroquinoline[4][5]
SulfonationFuming H₂SO₄, 220°CQuinoline-5-sulfonic acid, Quinoline-8-sulfonic acid[4][5]
HalogenationTrihaloisocyanuric acids (for 8-substituted quinolines)C5-halogenated quinolines[7][8]

Table 1: Regioselectivity of Direct Electrophilic Substitution on Quinoline

Foundational Syntheses via Intramolecular Electrophilic Aromatic Substitution

Several classic named reactions for quinoline synthesis culminate in an intramolecular electrophilic aromatic substitution step, where a side chain attached to an aniline derivative attacks the benzene ring to form the pyridine portion of the quinoline.

The Skraup Synthesis

First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis is a robust and widely used method for preparing quinolines.[2][9] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[4][10]

2.1.1. Mechanism and Rationale

The reaction is notoriously exothermic and requires careful control.[11][12] Ferrous sulfate is often added as a moderator to make the reaction less violent.[4][11]

The accepted mechanism proceeds through the following key steps:

  • Dehydration of Glycerol : Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][9]

  • Michael Addition : The aniline undergoes a conjugate (Michael) addition to the acrolein.[4][13]

  • Cyclization (Electrophilic Aromatic Substitution) : The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization. This is the critical electrophilic aromatic substitution step where the electron-rich aniline ring attacks the protonated carbonyl group (or a related electrophilic species), leading to the formation of a 1,2-dihydroquinoline.[4][10]

  • Oxidation : The 1,2-dihydroquinoline is then oxidized by nitrobenzene (which is reduced to aniline and can re-enter the reaction) to afford the aromatic quinoline product.[4][10]

Figure 1: Simplified Workflow of the Skraup Synthesis.

2.1.2. Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from established literature procedures and should be performed with appropriate safety precautions due to the highly exothermic nature of the reaction.[11][12]

  • Reaction Setup : In a large, robust round-bottom flask equipped with a reflux condenser and a dropping funnel, place a mixture of aniline, glycerol, and ferrous sulfate heptahydrate.[11]

  • Acid Addition : Slowly and with vigorous stirring and external cooling (ice bath), add concentrated sulfuric acid through the dropping funnel. Maintain the temperature below a manageable level.[14]

  • Reaction Initiation : Add the oxidizing agent (e.g., nitrobenzene). Gently heat the mixture to initiate the reaction. Once the reaction begins (indicated by vigorous boiling), immediately remove the external heat source.[11][14] The exothermic reaction should sustain reflux.

  • Completion and Work-up : After the initial exotherm subsides, heat the mixture at reflux for an additional period to ensure complete reaction. Cool the mixture and carefully dilute it with water.

  • Isolation : Make the solution strongly alkaline with concentrated sodium hydroxide solution to liberate the quinoline.[14] The quinoline is then typically isolated by steam distillation from the tarry residue.[11]

  • Purification : The collected distillate is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed. The crude quinoline can be further purified by vacuum distillation.[15]

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis.[16] It allows for the synthesis of a wider range of substituted quinolines by reacting an aniline with α,β-unsaturated aldehydes or ketones.[16][17][18]

2.2.1. Mechanism and Versatility

The reaction is typically catalyzed by Brønsted or Lewis acids.[16][19] The α,β-unsaturated carbonyl compound can be generated in situ from the aldol condensation of two equivalents of an aldehyde or ketone.[16]

The mechanism is complex and has been the subject of debate, with evidence suggesting a fragmentation-recombination pathway.[19][20] However, a simplified view involves:

  • Michael Addition : The aniline adds to the α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration : The intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by dehydration.

  • Oxidation : The resulting dihydroquinoline is oxidized to the final quinoline product. The oxidizing agent can be another molecule of the Schiff base intermediate formed in the reaction.

Figure 2: Logical Flow of the Doebner-von Miller Reaction.

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[10][17][21]

2.3.1. Mechanism

The reaction proceeds in two main stages:

  • Enamine Formation : The aniline condenses with one of the carbonyl groups of the β-diketone to form a Schiff base, which tautomerizes to a more stable enamine intermediate.[21][22]

  • Acid-Catalyzed Cyclization : In the presence of a strong acid (e.g., concentrated H₂SO₄), the enamine undergoes intramolecular cyclization.[17][21] The protonated carbonyl group is attacked by the electron-rich aniline ring in an electrophilic aromatic substitution. This is the rate-determining step.[21] Subsequent dehydration yields the final substituted quinoline.[21]

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[23][24][25] This method is highly convergent and can be catalyzed by either acids or bases.[24][26]

2.4.1. Mechanistic Pathways

Two primary mechanisms are proposed:[23]

  • Aldol Condensation First : The 2-aminoaryl carbonyl and the methylene-containing compound undergo an initial aldol condensation, followed by cyclization via intramolecular Schiff base formation and subsequent dehydration.[23]

  • Schiff Base Formation First : The aniline nitrogen of the 2-aminoaryl carbonyl reacts with the carbonyl of the second component to form a Schiff base. This is followed by an intramolecular aldol-type condensation to form the six-membered ring, which then dehydrates to the quinoline.[23]

The choice of catalyst and substrates can influence which pathway is favored. The reaction's versatility has been expanded through the use of various catalysts, including gold and ruthenium complexes, and by performing it under solvent-free or microwave-irradiated conditions.[24][25]

Applications in Drug Development

The synthetic routes described above are not merely academic curiosities; they are powerful tools in the synthesis of medicinally important quinoline-based drugs.[1][2][3] For instance, the quinoline core is found in antimalarial drugs like chloroquine and quinine, as well as in various antibacterial and anticancer agents.[2] The ability to introduce a wide range of substituents onto the quinoline ring using these methods is crucial for modulating the pharmacological properties of the resulting molecules.[3] For example, the Doebner-Miller reaction can be used to synthesize quinoline-4-carboxylic acid derivatives, which are intermediates in the synthesis of certain drugs.[17]

Conclusion

The synthesis of the quinoline ring system through reactions involving intramolecular electrophilic aromatic substitution represents a cornerstone of heterocyclic chemistry. The Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, while classic in nature, remain highly relevant and adaptable. Understanding the mechanistic underpinnings of these reactions—particularly the key electrophilic aromatic substitution step—is essential for any scientist engaged in the synthesis of complex molecules for pharmaceutical or materials science applications. By mastering the nuances of these methods, researchers can efficiently construct diverse libraries of quinoline derivatives, paving the way for the discovery of new therapeutic agents and functional materials.

References

A Technical Guide to 4-Chloro-6,7-difluoroquinoline-3-carbonitrile: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, chemical properties, and potential applications of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile. This document provides a detailed exploration of this heterocyclic compound, from its rational design and synthesis to its potential as a valuable scaffold in medicinal chemistry.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

Among the vast library of quinoline derivatives, those bearing a carbonitrile group at the 3-position and a chlorine atom at the 4-position are of particular interest. The 4-chloro substituent serves as a versatile synthetic handle, readily undergoing nucleophilic substitution to introduce a wide array of functional groups.[4] The 3-carbonitrile moiety, a potent electron-withdrawing group, significantly influences the electronic properties of the quinoline ring and can participate in crucial binding interactions with biological targets.

This guide focuses on a specific, yet underexplored, member of this family: This compound . The introduction of fluorine atoms at the 6- and 7-positions is a strategic design element. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability.[5] This unique combination of substituents suggests that this compound holds significant promise as a key intermediate for the development of novel therapeutics.

Proposed Synthesis of this compound

While the direct synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for analogous quinoline derivatives. The proposed multi-step synthesis starts from the commercially available 3,4-difluoroaniline.

Synthetic_Workflow A 3,4-Difluoroaniline B Ethyl (3,4-difluoroanilino)acrylate A->B Diethyl ethoxymethylenemalonate, 120°C C 6,7-Difluoro-4-hydroxyquinoline-3-carboxylate B->C Dowtherm A, 250°C D 6,7-Difluoro-4-hydroxyquinoline-3-carboxamide C->D 1. SOCl2 2. NH4OH E 6,7-Difluoro-4-hydroxyquinoline-3-carbonitrile D->E POCl3, Reflux F This compound E->F POCl3, Reflux

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Ethyl (E)-2-cyano-3-(3,4-difluoroanilino)acrylate

  • Rationale: This initial step involves a condensation reaction between 3,4-difluoroaniline and diethyl ethoxymethylenemalonate. This is a common and efficient method for constructing the N-arylaminomethylene malonate intermediate, a key precursor for the subsequent cyclization to form the quinoline ring.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3,4-difluoroaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture at 120-130°C for 2-3 hours, with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often crystallize upon cooling. If not, triturate with hexane or ethanol to induce crystallization.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired intermediate.

Step 2: Synthesis of 6,7-Difluoro-4-hydroxyquinoline-3-carbonitrile (Gould-Jacobs reaction)

  • Rationale: This step involves the thermal cyclization of the N-arylaminomethylene malonate intermediate in a high-boiling solvent like Dowtherm A. This intramolecular cyclization, known as the Gould-Jacobs reaction, is a classic and reliable method for forming the 4-hydroxyquinoline core.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A to 250°C.

    • Slowly add the product from Step 1 to the hot Dowtherm A with vigorous stirring.

    • Maintain the temperature at 250°C for 30-60 minutes.

    • Cool the reaction mixture to below 100°C and dilute with hexane or petroleum ether.

    • The cyclized product will precipitate. Filter the solid, wash thoroughly with hexane, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: Synthesis of this compound

  • Rationale: The final step is the chlorination of the 4-hydroxyquinoline intermediate. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting 4-hydroxyquinolines to their 4-chloro counterparts.

  • Procedure:

    • In a round-bottom flask, suspend the 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile from Step 2 in an excess of phosphorus oxychloride (POCl₃).

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the mixture to reflux (around 110°C) and maintain for 2-4 hours, or until TLC indicates the disappearance of the starting material.

    • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

    • Filter the solid product, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Physicochemical Properties and Reactivity

PropertyPredicted Value
Molecular Formula C₁₀H₃ClF₂N₂
Molecular Weight 224.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in chlorinated solvents and polar aprotic solvents

The reactivity of this compound is dominated by the electrophilic character of the C4 position, which is activated by the electron-withdrawing effects of the adjacent nitrogen atom, the 3-carbonitrile group, and the 4-chloro substituent itself. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions at the C4 position. A wide range of nucleophiles, including amines, thiols, and alcohols, can readily displace the chlorine atom, providing a facile route to a diverse library of 4-substituted-6,7-difluoroquinoline-3-carbonitriles.[4]

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive scaffold for the development of targeted therapies, particularly in oncology and infectious diseases.

Kinase Inhibitors

Many successful kinase inhibitors, such as Cabozantinib and Tivozanib, feature a quinoline core.[6][7] The 4-aminoquinoline scaffold is a key pharmacophore that can effectively target the ATP-binding site of various kinases. By reacting this compound with appropriate amines, novel kinase inhibitors can be synthesized. The 6,7-difluoro substitution may offer advantages over the more common 6,7-dimethoxy substitution by improving metabolic stability and potentially altering the binding mode to achieve higher potency or selectivity.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor 4-Substituted-6,7-difluoroquinoline (Potential Inhibitor) Inhibitor->RTK Binds to ATP pocket

Caption: Hypothetical mechanism of action for a kinase inhibitor derived from the target compound.

Antibacterial Agents

Quinoline derivatives have a long history as antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. The quinoline-3-carbonitrile scaffold has also been explored for its antibacterial potential.[8][9] The mechanism of action for many quinoline-based antibiotics involves the inhibition of bacterial DNA gyrase.[9] this compound can serve as a starting point for the synthesis of novel antibacterial compounds with potentially improved activity against resistant strains.

Predicted Spectroscopic Data

Technique Predicted Chemical Shifts / Frequencies
¹H NMR δ 8.5-9.0 (s, 1H, H2), δ 7.5-8.0 (m, 2H, Ar-H)
¹³C NMR δ 160-165 (C4), δ 150-155 (C8a), δ 145-150 (C2), δ 115-120 (CN)
IR (cm⁻¹) 2220-2240 (C≡N stretch), 1550-1600 (C=C, C=N stretch)

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds. Its strategic combination of a reactive 4-chloro group, a binding-capable 3-carbonitrile moiety, and metabolically stabilizing 6,7-difluoro substituents makes it a high-value target for medicinal chemists.

Future research should focus on the practical execution of the proposed synthesis to obtain a sufficient quantity of the compound for further investigation. Subsequent studies should involve the derivatization of the 4-position with a diverse range of amines and other nucleophiles to generate a library of novel compounds. These compounds should then be screened against a panel of kinases and bacterial strains to evaluate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to develop potent and selective drug candidates.

References

safety and handling of chlorinated quinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Safe Handling of Chlorinated Quinoline Compounds

Chlorinated quinoline compounds are a cornerstone in medicinal chemistry and drug development, with notable derivatives like chloroquine and hydroxychloroquine being instrumental in treating malaria and showing potential for autoimmune diseases and certain cancers.[1] The addition of chlorine to the quinoline structure significantly impacts its chemical properties, biological activity, and toxicity. This guide provides a comprehensive framework for the safe handling, storage, and disposal of these potent compounds, ensuring the safety of laboratory personnel and the integrity of research outcomes.

Introduction: The Double-Edged Sword of Chlorinated Quinolines

The quinoline scaffold is a privileged structure in drug discovery, and its chlorination often enhances therapeutic efficacy.[2][3] However, this modification also introduces significant safety considerations. Many pharmaceutical compounds, including chlorinated quinolines, are potent and can elicit health effects at low exposure levels. This underscores the critical need for robust safety protocols in all stages of research and development, from synthesis to disposal. This guide is designed to provide researchers, scientists, and drug development professionals with the technical knowledge and practical steps necessary to mitigate the risks associated with these valuable yet hazardous compounds.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with chlorinated quinolines is the foundation of safe handling practices. These compounds can present a range of health and physical hazards.

Toxicological Profile

Chlorinated quinolines can exhibit moderate to high acute toxicity if swallowed, inhaled, or in contact with skin.[4][5] Some quinoline derivatives are known to have idiosyncratic central nervous system (CNS) toxicity, with the potential for irreversible neurological damage.[6] Furthermore, some quinolines are suspected carcinogens and mutagens.[4][5][7][8]

Key Toxicological Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[5]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[5][9]

  • Neurotoxicity: Certain quinoline derivatives have been associated with a risk of CNS neuronal degeneration.[6]

  • Carcinogenicity and Mutagenicity: Some quinolines are suspected of causing genetic defects and cancer.[4][5][7][8]

Physicochemical Properties and Reactivity

The physicochemical properties of chlorinated quinolines, such as solubility, pKa, and logP, are crucial for designing experiments and understanding their behavior.[1] These compounds can be reactive, particularly with sulfhydryl groups and amines, which can contribute to their biological activity and toxicity.[10] They may also be unstable in the presence of light and can decompose in aqueous solutions.[11]

Table 1: Physicochemical Properties of Selected Chlorinated Quinoline Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )pKalogP
4-ChloroquinolineC₉H₆ClN163.603.342.68
7-ChloroquinolineC₉H₆ClN163.603.822.76
4,7-DichloroquinolineC₉H₅Cl₂N198.051.503.63
ChloroquineC₁₈H₂₆ClN₃319.878.1, 10.24.6
HydroxychloroquineC₁₈H₂₆ClN₃O335.874.89, 9.673.3

Note: pKa and logP values can vary depending on the experimental or computational method used.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Chlorinated quinolines are typically classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.[5]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[5]

  • H350: May cause cancer.[5][8]

  • H411: Toxic to aquatic life with long lasting effects.[5][8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A combination of engineering controls and appropriate PPE is essential to minimize exposure to potent compounds like chlorinated quinolines.[12][13]

Engineering Controls
  • Chemical Fume Hoods: All work with chlorinated quinoline powders or volatile solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

  • Ventilation: Laboratories must have adequate general ventilation, with single-pass airflow to prevent cross-contamination.[13]

  • Containment: For highly potent compounds, specialized containment systems like glove boxes or isolators may be necessary to provide a physical barrier between the researcher and the chemical.[12][13]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][9][14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[4][9][15] Gloves should be inspected before each use and changed frequently.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect the skin.[4][9][14] For procedures with a higher risk of splashing, a chemically resistant apron or suit may be necessary.[16][17]

  • Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with appropriate cartridges is necessary.[14][15][18]

PPE_Hierarchy cluster_Controls Hierarchy of Controls cluster_PPE_Details Recommended PPE for Chlorinated Quinolines Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE) Goggles Safety Goggles/ Face Shield PPE->Goggles Eye/Face Gloves Chemical-Resistant Gloves PPE->Gloves Hands Coat Lab Coat/ Protective Suit PPE->Coat Body Respirator Respirator PPE->Respirator Respiratory

Caption: Hierarchy of controls and recommended PPE.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial for preventing accidental exposure and maintaining the chemical's integrity.

General Handling Practices
  • Always treat chlorinated quinolines as hazardous substances.[19]

  • Avoid creating dust when handling solid compounds.[14]

  • Wash hands thoroughly with soap and water after handling.[19]

  • Do not eat, drink, or smoke in the laboratory.[8][19]

  • Immediately clean up any spills.[19]

Weighing and Solution Preparation

Protocol for Weighing and Preparing a Solution:

  • Preparation: Ensure the chemical fume hood is operational. Assemble all necessary PPE.

  • Weighing: Place a weighing boat on a tared analytical balance. Carefully transfer the desired amount of the chlorinated quinoline powder to the boat, minimizing dust formation. Record the exact weight.

  • Dissolution: Place a stir bar in a flask with the chosen solvent. Carefully add the weighed powder. Stir the mixture, and if necessary, gently warm or sonicate to aid dissolution.[14]

Storage
  • Store chlorinated quinolines in tightly sealed, clearly labeled containers.[9][14]

  • Keep them in a cool, dry, and well-ventilated area.[9][14]

  • Store away from incompatible materials such as strong oxidizing agents.[7][14] A chemical compatibility chart should be readily available.[19][20][21][22]

Synthesis of Chlorinated Quinolines: A Safety-First Approach

The synthesis of chlorinated quinolines often involves hazardous reagents and reaction conditions. A focus on safety is paramount.

Common Synthetic Routes

Several methods exist for synthesizing chlorinated quinolines, including the Skraup synthesis, Doebner-Miller synthesis, and Conrad-Limpach-Knorr synthesis.[23] Another approach involves the aza-Diels-Alder reaction.[24][25] These syntheses may utilize hazardous chemicals like phosphorus oxychloride.[26]

A Representative Synthetic Protocol: Aza-Diels-Alder Approach

The following is a generalized protocol based on the aza-Diels-Alder reaction for synthesizing chlorinated quinolines.[24]

Step 1: Aldimine Synthesis

  • Dissolve the aryl aldehyde, 5-chloro-2-methylaniline, and a catalytic amount of acetic acid in toluene in a round-bottom flask fitted with a Dean-Stark trap.

  • Reflux the mixture until the theoretical amount of water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting aldimine by recrystallization or column chromatography.

Step 2: Aza-Diels-Alder Cycloaddition

  • In a separate flask, dissolve the synthesized aldimine, an alkyne (e.g., 1-ethynylnaphthalene), and chloranil in chloroform.

  • Add a Lewis acid catalyst, such as BF₃·OEt₂.

  • Heat the reaction mixture at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours) under an inert atmosphere.

  • After cooling, dissolve the solids in a suitable solvent like dichloromethane.

  • Wash the organic layer sequentially with a sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer, remove the solvent, and purify the chlorinated quinoline product.[24]

Synthesis_Workflow cluster_Step1 Step 1: Aldimine Synthesis cluster_Step2 Step 2: Aza-Diels-Alder Reaction A Aryl Aldehyde + 5-Chloro-2-methylaniline B Reflux in Toluene with Acetic Acid A->B C Purified Aldimine B->C D Aldimine + Alkyne + Chloranil in Chloroform C->D Intermediate E Add BF3·OEt2, Heat under Argon D->E F Workup and Purification E->F G Chlorinated Quinoline F->G

Caption: Generalized workflow for chlorinated quinoline synthesis.

Emergency Procedures: Preparedness is Key

Accidents can happen despite the best precautions. A well-defined emergency plan is essential.[15]

Spills
  • Minor Spills: Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material like vermiculite or sand.[18] Place the absorbed material in a sealed container for proper disposal.[18][27]

  • Major Spills: Evacuate the laboratory and alert others. Call emergency services.[27]

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Remove contaminated clothing.[14] Seek medical attention.[14]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9][14] Seek immediate medical attention.[9][14]

  • Inhalation: Move the person to fresh air.[14] If breathing is difficult, provide oxygen.[14] Seek medical attention.[14]

  • Ingestion: Do not induce vomiting.[14] If the person is conscious, rinse their mouth with water.[14] Seek immediate medical attention.[14]

Waste Disposal: Environmental Responsibility

Chlorinated quinolines are considered halogenated organic waste and must be disposed of as hazardous waste.[28]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[28][29]

  • Containers: Use designated, labeled, and sealed containers for halogenated waste.[27][30]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[14] Do not pour down the drain.[14]

Conclusion: A Culture of Safety

The potent nature of chlorinated quinoline compounds demands a rigorous and proactive approach to safety. By integrating the principles of hazard identification, engineering controls, proper PPE usage, and strict adherence to handling and disposal protocols, researchers can safely harness the therapeutic potential of these important molecules. A strong culture of safety is not just a set of rules, but a collective responsibility that protects individuals, the integrity of research, and the environment.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, a key building block in medicinal chemistry, starting from 3,4-difluoroaniline. The synthesis leverages a modified Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a robust chlorination of the resulting 4-hydroxyquinoline intermediate. This guide emphasizes the rationale behind procedural choices, offers detailed experimental protocols, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of many pharmaceuticals.[1][2] Specifically, functionalized quinolines, such as this compound, are crucial intermediates in the synthesis of targeted therapeutics, including kinase inhibitors for oncology. The strategic placement of fluorine atoms can significantly enhance metabolic stability and binding affinity, making the difluoro-substituted quinoline scaffold particularly valuable.[3]

The synthetic route detailed herein follows a logical and efficient pathway, beginning with the construction of the quinoline ring system from a readily available aniline derivative, followed by functional group manipulation to yield the target compound.

Overall Synthetic Workflow

The synthesis is accomplished in two primary stages:

  • Step 1: Synthesis of 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile via a thermally induced cyclization.

  • Step 2: Chlorination of the 4-hydroxyquinoline intermediate to yield the final product.

Synthesis_Workflow A 3,4-Difluoroaniline C Condensation A->C B Ethoxymethylenemalononitrile B->C D Thermal Cyclization (High-Boiling Solvent) C->D Intermediate: ((3,4-Difluoroanilino)methylene)malononitrile E 6,7-Difluoro-4-hydroxyquinoline-3-carbonitrile D->E F Chlorination (POCl3) E->F G This compound F->G

Diagram 1: Two-stage synthetic workflow for this compound.

Part 1: Synthesis of 6,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

This initial step involves a variation of the classic Gould-Jacobs reaction.[1] Instead of the typical reaction with a malonic ester to form a 3-carboxyquinoline, we utilize ethoxymethylenemalononitrile to directly install the desired 3-carbonitrile functionality. The reaction proceeds through two key phases: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.

Mechanism and Rationale

The reaction begins with the nucleophilic attack of the amino group of 3,4-difluoroaniline on the electron-deficient double bond of ethoxymethylenemalononitrile, leading to the elimination of ethanol and the formation of ((3,4-Difluoroanilino)methylene)malononitrile. This intermediate is then subjected to high temperatures, which facilitates a 6-electron electrocyclization to form the quinoline ring. The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial to achieve the high temperatures required for efficient cyclization, which often exceeds 250 °C.[1]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3,4-Difluoroaniline129.1110.0 g77.4
Ethoxymethylenemalononitrile122.129.45 g77.4
Diphenyl ether170.21100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3,4-difluoroaniline (10.0 g, 77.4 mmol) and ethoxymethylenemalononitrile (9.45 g, 77.4 mmol).

  • Heat the mixture with stirring at 110-120 °C for 1 hour. During this time, ethanol will be evolved.

  • After 1 hour, add diphenyl ether (100 mL) to the flask.

  • Heat the reaction mixture to a vigorous reflux (approximately 250-260 °C) and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid.

  • Filter the solid precipitate and wash it thoroughly with hexane or petroleum ether to remove the diphenyl ether.

  • Dry the collected solid under vacuum to yield crude 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile. The product can be further purified by recrystallization from ethanol or acetic acid if necessary.

Part 2: Chlorination of 6,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

The second step is the conversion of the 4-hydroxy group of the quinoline to a chloro group. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.[4][5] This reaction is crucial for enabling subsequent nucleophilic substitution reactions at the 4-position.

Mechanism and Rationale

The chlorination of a 4-hydroxyquinoline with POCl₃ proceeds through the formation of a phosphate ester intermediate. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. A chloride ion then acts as a nucleophile, attacking the 4-position of the quinoline ring and displacing the phosphate group to yield the 4-chloroquinoline product.[4] The reaction is typically run in excess POCl₃, which also serves as the solvent, or in a high-boiling inert solvent. Anhydrous conditions are critical, as POCl₃ reacts violently with water.[4]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
6,7-Difluoro-4-hydroxyquinoline-3-carbonitrile206.1510.0 g48.5
Phosphorus oxychloride (POCl₃)153.3350 mL-
N,N-Dimethylformamide (DMF)73.091 mL (catalytic)-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile (10.0 g, 48.5 mmol).

  • Carefully add phosphorus oxychloride (50 mL) and a catalytic amount of DMF (1 mL).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice (approx. 200 g) in a beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the filter cake with copious amounts of water and then dry it under vacuum.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford the pure product.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete cyclization.Ensure the reaction temperature reaches at least 250 °C and is maintained for the specified time. Confirm the complete removal of ethanol after the initial condensation.
Incomplete chlorination in Step 2 Insufficient heating or reaction time; moisture in the reaction.Ensure the reaction is heated at a steady reflux for the recommended duration. Use freshly distilled POCl₃ and thoroughly dried glassware.[4]
Dark-colored impurities Decomposition of starting material or product due to excessive heat.Maintain the recommended temperature ranges. Avoid unnecessarily long reaction times.[4]
Difficult purification Co-precipitation of byproducts.For the final product, column chromatography using silica gel with a gradient of ethyl acetate in hexane can be an effective alternative to recrystallization.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway for the production of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, a key intermediate in the development of various therapeutic agents. The protocol herein is synthesized from established chemical principles and analogous reactions found in the scientific literature, offering a rational, step-by-step approach for laboratory execution.

Introduction and Significance

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The quinoline scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this compound—a chloro group at the 4-position, difluoro groups at the 6 and 7-positions, and a carbonitrile at the 3-position—imparts unique electronic properties that are often exploited to achieve high-affinity binding to target proteins. The chloro group at the 4-position is particularly important as it serves as a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various side chains to modulate biological activity and pharmacokinetic properties.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available 3,4-difluoroaniline. The proposed pathway involves the initial formation of an acetanilide, followed by a Vilsmeier-Haack cyclization to construct the quinoline core, subsequent conversion of the 3-formyl group to a carbonitrile, and a final chlorination step.

DOT Script for Synthetic Pathway Overview

G A 3,4-Difluoroaniline B N-(3,4-Difluorophenyl)acetamide A->B Acetylation C 4-Hydroxy-6,7-difluoroquinoline-3-carbaldehyde B->C Vilsmeier-Haack Cyclization D 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile C->D Cyanation E This compound D->E Chlorination

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.[1][2]

Step 1: Synthesis of N-(3,4-Difluorophenyl)acetamide

Rationale: The initial step involves the protection of the amino group of 3,4-difluoroaniline through acetylation. This is a standard procedure to moderate the reactivity of the aniline and to introduce the acetyl group necessary for the subsequent cyclization reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Difluoroaniline129.1110.0 g0.077 mol
Acetic Anhydride102.098.7 mL (9.4 g)0.092 mol
Glacial Acetic Acid60.0550 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluoroaniline (10.0 g, 0.077 mol) in glacial acetic acid (50 mL).

  • Slowly add acetic anhydride (8.7 mL, 0.092 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield N-(3,4-difluorophenyl)acetamide.

Step 2: Synthesis of 4-Hydroxy-6,7-difluoroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

Rationale: The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to form quinolines.[3][4] In this step, a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the Vilsmeier reagent, which acts as the electrophile for the cyclization and formylation of the acetanilide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(3,4-Difluorophenyl)acetamide171.1410.0 g0.058 mol
N,N-Dimethylformamide (DMF)73.0920 mL-
Phosphorus Oxychloride (POCl₃)153.3330 mL0.32 mol

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (20 mL) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (30 mL, 0.32 mol) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add N-(3,4-difluorophenyl)acetamide (10.0 g, 0.058 mol) portion-wise to the Vilsmeier reagent.

  • After the addition, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain 4-hydroxy-6,7-difluoroquinoline-3-carbaldehyde.

Step 3: Synthesis of 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile

Rationale: The conversion of the 3-carbaldehyde to a 3-carbonitrile is a crucial step. One common method involves the formation of an oxime with hydroxylamine, followed by dehydration. An alternative, more direct method involves oxidation in the presence of an ammonia source.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxy-6,7-difluoroquinoline-3-carbaldehyde209.1410.0 g0.048 mol
Hydroxylamine Hydrochloride69.494.0 g0.058 mol
Sodium Acetate82.038.0 g0.097 mol
Acetic Anhydride102.0920 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend 4-hydroxy-6,7-difluoroquinoline-3-carbaldehyde (10.0 g, 0.048 mol), hydroxylamine hydrochloride (4.0 g, 0.058 mol), and sodium acetate (8.0 g, 0.097 mol) in acetic anhydride (20 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Stir the mixture for 30 minutes to allow for the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile.

Step 4: Synthesis of this compound

Rationale: The final step is the chlorination of the 4-hydroxy group. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic substitution at the 4-position of the quinoline ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile206.138.0 g0.039 mol
Phosphorus Oxychloride (POCl₃)153.3340 mL-
Toluene92.1480 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile (8.0 g, 0.039 mol) in toluene (80 mL).

  • Carefully add phosphorus oxychloride (40 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto 400 g of crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 2 (Vilsmeier-Haack) Incomplete formation of Vilsmeier reagent; insufficient reaction time or temperature.Ensure POCl₃ is added slowly at low temperature to DMF. Increase reaction time or temperature slightly, monitoring by TLC to avoid degradation.
Difficulty in Step 3 (Cyanation) Incomplete dehydration of the oxime intermediate.Ensure the reflux in acetic anhydride is carried out for a sufficient duration.
Incomplete chlorination in Step 4 Insufficient amount of POCl₃; presence of moisture.Use a larger excess of POCl₃. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.
Formation of dark-colored byproducts Decomposition at high temperatures.Maintain the recommended reaction temperatures and avoid prolonged heating.

Conclusion

The protocol described provides a robust and logical pathway for the synthesis of this compound. By carefully controlling the reaction conditions and monitoring the progress at each stage, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The principles of acetylation, Vilsmeier-Haack cyclization, cyanation, and chlorination are well-established in organic synthesis, providing a solid foundation for the successful execution of this protocol.

References

Application Notes and Protocols: 4-Chloro-6,7-difluoroquinoline-3-carbonitrile as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved drugs.[1][2] Within this structural class, 4-Chloro-6,7-difluoroquinoline-3-carbonitrile has emerged as a highly versatile intermediate in the synthesis of potent kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The unique electronic properties conferred by the difluoro substitution at the 6 and 7 positions, combined with the reactive chlorine at the 4-position and the cyano group at the 3-position, make this molecule an ideal starting point for developing targeted therapies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into its synthesis, its role as a pharmacophore, and detailed protocols for its utilization in the generation of novel kinase inhibitors.

The Quinoline Core in Kinase Inhibition

Quinoline-based compounds have demonstrated significant inhibitory activity against a wide spectrum of kinases, disrupting aberrant signaling pathways that drive tumor growth and progression.[3] Several FDA-approved quinoline-containing drugs are currently used in clinical oncology, underscoring their therapeutic importance.[3] The 3-carbonitrile group is of particular interest as it can act as a bioisostere for the nitrogen atom in quinazoline-based inhibitors, interacting with key residues in the kinase active site, such as threonine.[5][6]

Mechanism of Action

The primary mechanism by which quinoline derivatives inhibit kinases involves competitive binding at the ATP-binding site of the enzyme. The planar quinoline ring system mimics the adenine ring of ATP, while substituents at various positions can be tailored to interact with specific amino acid residues in the kinase domain, thereby conferring selectivity and potency. The 4-anilino group, commonly introduced via displacement of the 4-chloro substituent, plays a crucial role in anchoring the inhibitor within the active site.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route is outlined below.

Synthetic Workflow Overview

The synthesis typically begins with a substituted aniline, which undergoes condensation and cyclization to form the quinoline core, followed by chlorination.

G A 3,4-Difluoroaniline C Condensation Product A->C Condensation B Ethyl (ethoxymethylene)cyanoacetate B->C D 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile C->D Thermal Cyclization E This compound D->E Chlorination (e.g., POCl3)

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

PART 1: Synthesis of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-difluoroaniline and ethyl (ethoxymethylene)cyanoacetate in a high-boiling point solvent such as Dowtherm A.

  • Condensation: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once the condensation is complete, continue heating at a higher temperature (typically around 250°C) to facilitate thermal cyclization.[6][7] This step leads to the formation of the quinolone ring system.

  • Isolation and Purification: After cooling, the product will precipitate out of the solution. The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or ether), and dried. Further purification can be achieved by recrystallization.

PART 2: Chlorination to Yield this compound

  • Reaction Setup: Suspend the 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in a flask with a reflux condenser.

  • Chlorination: Add a chlorinating agent, such as phosphorus oxychloride (POCl₃), portion-wise.[6][7] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. The crude product can be purified by column chromatography or recrystallization to yield the final this compound.

Step Key Reagents Typical Conditions Expected Yield
Condensation & Cyclization 3,4-Difluoroaniline, Ethyl (ethoxymethylene)cyanoacetate, Dowtherm AReflux, then ~250°C70-85%
Chlorination POCl₃, DMF (cat.)Reflux80-95%

Application in Kinase Inhibitor Synthesis

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of a diverse library of kinase inhibitors. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various aniline derivatives.[8]

General Protocol for the Synthesis of 4-Anilino-6,7-difluoroquinoline-3-carbonitrile Derivatives
  • Reaction Setup: In a suitable solvent such as isopropanol, ethanol, or DMF, dissolve this compound and the desired substituted aniline.

  • Nucleophilic Substitution: The reaction can be carried out under reflux conditions. In some cases, the addition of a non-nucleophilic base (e.g., diisopropylethylamine) or a catalytic amount of acid (e.g., HCl) may be beneficial to facilitate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

G A 4-Chloro-6,7-difluoroquinoline- 3-carbonitrile C 4-Anilino-6,7-difluoroquinoline- 3-carbonitrile Derivative A->C Nucleophilic Aromatic Substitution (SNAr) B Substituted Aniline (R-NH2) B->C

Caption: General scheme for the synthesis of 4-anilinoquinoline-3-carbonitrile kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The nature of the substituents on the aniline ring plays a critical role in determining the potency and selectivity of the resulting kinase inhibitor.[9]

  • Lipophilic Groups: Bulky, lipophilic groups can enhance binding in the hydrophobic pocket of the kinase active site.

  • Hydrogen Bond Donors/Acceptors: Substituents capable of forming hydrogen bonds can interact with key residues in the hinge region of the kinase.

  • Solubilizing Groups: The incorporation of polar groups can improve the aqueous solubility of the final compound, which is a crucial parameter for drug development.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds.

Recommended Analytical Techniques
Technique Purpose Expected Observations
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation.Characteristic chemical shifts and coupling constants for the quinoline core and substituents.
Mass Spectrometry (MS) Determination of molecular weight.Molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.[10]
Elemental Analysis Confirmation of elemental composition.Experimental values for C, H, N, Cl, and F should be within ±0.4% of the theoretical values.

Biological Evaluation of Synthesized Kinase Inhibitors

Once a library of 4-anilino-6,7-difluoroquinoline-3-carbonitrile derivatives has been synthesized, their biological activity must be evaluated.

In Vitro Kinase Assays

The primary method for assessing the inhibitory activity of the synthesized compounds is through in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assays

Compounds that show promising activity in biochemical assays should be further evaluated in cell-based assays. These assays assess the ability of the compounds to inhibit cell proliferation, induce apoptosis (cell death), and modulate signaling pathways in cancer cell lines.[9]

Workflow for Biological Evaluation

G A Synthesized Quinoline Derivatives Library B In Vitro Kinase Inhibition Assays (IC50) A->B C Cellular Proliferation Assays (GI50) B->C Active Compounds D Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) C->D E Lead Compound Identification D->E

Caption: Workflow for the biological evaluation of synthesized kinase inhibitors.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the reactivity of the 4-chloro position allow for the rapid generation of diverse compound libraries. By understanding the principles of kinase inhibition and employing robust synthetic and analytical protocols, researchers can leverage this powerful scaffold to develop next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

The Strategic Application of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of contemporary drug discovery, the quinoline core stands as a "privileged scaffold," a recurring structural motif found in a multitude of biologically active compounds.[1] Its rigid, planar structure and synthetic tractability have made it a cornerstone in the design of targeted therapeutics. Within this class, 4-Chloro-6,7-difluoroquinoline-3-carbonitrile has emerged as a particularly valuable starting material for the synthesis of potent kinase inhibitors. The strategic placement of the chloro, difluoro, and carbonitrile functionalities provides a unique combination of reactivity and physicochemical properties that are highly advantageous for developing selective and effective drugs, particularly in the realm of oncology.

The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing pharmacophores. The electron-withdrawing nature of the quinoline nitrogen and the cyano group at the 3-position further activates the C4 position for this key reaction. The difluoro substitution at the 6 and 7-positions can enhance metabolic stability, improve membrane permeability, and modulate the basicity of the quinoline nitrogen, all of which are critical parameters in drug design. Finally, the 3-carbonitrile group has been shown to be a key pharmacophoric element in many kinase inhibitors, potentially forming crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry. We will delve into its synthesis, key reactions, and its application in the development of kinase inhibitors targeting critical signaling pathways in cancer, such as the EGFR and MEK/ERK pathways.

Synthetic Pathways to this compound: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-stage process, beginning with the construction of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination step.

Stage 1: Synthesis of 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile

The initial stage involves the construction of the core quinoline ring system. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with an appropriate three-carbon electrophile, followed by thermal cyclization. In this case, 3,4-difluoroaniline is the key starting material.

Experimental Protocol: Synthesis of 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile (Adapted from similar quinoline syntheses)

  • Materials:

    • 3,4-Difluoroaniline

    • Ethyl (ethoxymethylene)cyanoacetate

    • Diphenyl ether

    • Ethanol

    • Sodium hydroxide

    • Hydrochloric acid

  • Procedure:

    • Condensation: In a round-bottom flask, combine 3,4-difluoroaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq). Heat the mixture at 100-110 °C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cyclization: To the resulting intermediate, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250-260 °C for 30-60 minutes to effect thermal cyclization. Upon cooling, the cyclized product will precipitate.

    • Work-up and Purification: Dilute the cooled mixture with hexane to facilitate filtration. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by slurrying in hot ethanol to yield 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile as a solid.

Stage 2: Chlorination of 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile

The second stage involves the conversion of the 4-hydroxyl group to a chloro group. This is a crucial step that activates the quinoline scaffold for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.

Experimental Protocol: Synthesis of this compound (Adapted from similar quinoline chlorinations)[3][4][5]

  • Materials:

    • 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile

    • Phosphorus oxychloride (POCl₃)

    • Toluene (or another high-boiling inert solvent)

    • Ice

    • Saturated sodium bicarbonate solution

    • Dichloromethane or ethyl acetate for extraction

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6,7-difluoro-4-hydroxyquinoline-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). A co-solvent such as toluene can also be used.

    • Chlorination: Heat the mixture to reflux (approximately 110 °C for neat POCl₃) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

    • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis: Nucleophilic Aromatic Substitution

The primary utility of this compound in medicinal chemistry lies in its role as an electrophile in SNAr reactions. The C4-chloro group is readily displaced by nucleophilic amines, typically substituted anilines, to generate a library of 4-anilino-6,7-difluoroquinoline-3-carbonitrile derivatives. This reaction is the cornerstone for the synthesis of a wide range of potent kinase inhibitors.

Experimental Protocol: Synthesis of a Representative 4-Anilino-6,7-difluoroquinoline-3-carbonitrile Kinase Inhibitor

  • Materials:

    • This compound

    • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

    • Isopropanol or other suitable high-boiling solvent (e.g., n-butanol, DMF)

    • Hydrochloric acid (optional, for salt formation)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol.

    • Nucleophilic Substitution: Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC. The product often precipitates from the reaction mixture upon cooling.

    • Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with the reaction solvent and then with a non-polar solvent like hexane. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

    • Salt Formation (Optional): For improved solubility and handling, the final compound can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ethanol or ethyl acetate) and adding a solution of HCl in ethanol or ether. The resulting salt can then be collected by filtration.

Targeting Key Oncogenic Signaling Pathways

Derivatives of 4-anilino-6,7-difluoroquinoline-3-carbonitrile have shown significant promise as inhibitors of key kinases in oncogenic signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes MEK and ERK.[1][6]

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation.[7] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers.[8][9] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR have proven to be effective cancer therapeutics.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Anilino-6,7-difluoro- quinoline-3-carbonitrile Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinoline derivatives.

MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical downstream effector of many receptor tyrosine kinases, including EGFR.[6][10] Hyperactivation of this pathway is a common driver of cancer cell proliferation and survival. Inhibitors that target MEK (Mitogen-activated protein kinase kinase) have shown clinical efficacy in various cancers.

MEK_ERK_Signaling_Pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates CellCycle Cell Cycle Progression, Proliferation TranscriptionFactors->CellCycle Regulates Inhibitor 4-Anilino-6,7-difluoro- quinoline-3-carbonitrile Inhibitor->MEK Inhibits

Caption: The MEK/ERK signaling cascade and its inhibition by 4-anilinoquinoline derivatives.

Quantitative Biological Data

The following table presents representative biological activity data for a hypothetical series of 4-anilino-6,7-difluoroquinoline-3-carbonitrile derivatives against various kinase targets. This data is illustrative and based on values reported for structurally similar compounds in the literature.

Compound IDR-group on AnilineTarget KinaseIC₅₀ (nM)Cell-based Assay (IC₅₀, nM)
DFQ-001 HEGFR50250
DFQ-002 3-ClEGFR1580
DFQ-003 4-FEGFR25120
DFQ-004 3-Cl, 4-FEGFR530
DFQ-005 3-ethynylEGFR (T790M)20100
DFQ-006 3-Cl, 4-(morpholin-4-yl)methoxyMEK11050

Experimental Workflow Visualization

The overall process from the starting material to a potential kinase inhibitor can be visualized as a multi-step workflow.

Experimental_Workflow Start 3,4-Difluoroaniline Step1 Condensation with Ethyl (ethoxymethylene)cyanoacetate Start->Step1 Intermediate1 Intermediate Step1->Intermediate1 Step2 Thermal Cyclization (Gould-Jacobs) Intermediate1->Step2 Intermediate2 6,7-difluoro-4-hydroxy- quinoline-3-carbonitrile Step2->Intermediate2 Step3 Chlorination (POCl₃) Intermediate2->Step3 TargetSM 4-Chloro-6,7-difluoro- quinoline-3-carbonitrile Step3->TargetSM Step4 Nucleophilic Aromatic Substitution (SNAr) with Substituted Aniline TargetSM->Step4 FinalProduct 4-Anilino-6,7-difluoro- quinoline-3-carbonitrile (Kinase Inhibitor) Step4->FinalProduct Analysis Purification and Structural Characterization (NMR, MS, etc.) FinalProduct->Analysis BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) Analysis->BioAssay

Caption: A representative experimental workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthesis, while multi-step, is robust and amenable to the generation of diverse libraries of compounds through nucleophilic aromatic substitution. The strategic incorporation of fluorine atoms at the 6 and 7-positions offers significant advantages in terms of metabolic stability and pharmacokinetic properties. The resulting 4-anilinoquinoline-3-carbonitrile derivatives have demonstrated potent inhibitory activity against key oncogenic kinases such as EGFR and MEK.

Future research in this area will likely focus on the exploration of a wider range of aniline substituents to fine-tune the selectivity and potency of these inhibitors against specific kinase targets and their resistance mutations. Furthermore, the development of more efficient and environmentally friendly synthetic methodologies for the preparation of the this compound core will continue to be an area of active investigation. The continued application of this privileged scaffold holds great promise for the discovery of novel and effective therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Application Note & Protocol: Strategic Functionalization of the Quinoline Scaffold via Nucleophilic Substitution at the C4 Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across a vast spectrum of biological activities.[1][2] Its derivatives are prominent as antimalarial agents, such as the landmark drug Chloroquine, and have demonstrated significant potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[3][4][5][6] The strategic functionalization of the quinoline ring is a cornerstone of drug development, and the C4 position is a particularly reactive and crucial site for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr) on 4-chloroquinolines stands out as the most robust and versatile method for this purpose.[1][3] The inherent electronic properties of the quinoline ring system facilitate this transformation, making the 4-chloroquinoline a highly valuable building block for constructing extensive compound libraries. This guide provides an in-depth exploration of the SNAr mechanism on 4-chloroquinolines and delivers detailed, field-proven protocols for their reaction with various nucleophiles, tailored for researchers, scientists, and drug development professionals.

The Underlying Chemistry: Mechanism of SNAr on 4-Chloroquinolines

The nucleophilic aromatic substitution on 4-chloroquinolines proceeds via a well-established two-step addition-elimination mechanism.[2] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting experimental challenges.

  • Nucleophilic Attack : The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on the electron-deficient C4 carbon of the quinoline ring. The potent electron-withdrawing effect of the ring nitrogen atom significantly lowers the electron density at the C2 and C4 positions, rendering them susceptible to nucleophilic attack.[1][2] This initial addition step disrupts the aromaticity of the heterocyclic ring and forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[2]

  • Elimination and Aromatization : In the second, typically rapid step, the chloride ion is expelled as the leaving group. This elimination restores the aromaticity of the quinoline ring system, driving the reaction to completion and forming the final 4-substituted product.

The stability of the Meisenheimer complex is a key factor governing the reaction rate. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization for the intermediate.

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

General Experimental Workflow

A systematic approach is essential for achieving high yields and purity. The general workflow for the nucleophilic substitution on 4-chloroquinolines is a multi-stage process that can be adapted based on the specific nucleophile and desired reaction scale.[1]

Workflow Figure 2: General Experimental Workflow Start Start: Select 4-Chloroquinoline & Nucleophile Prep Preparation: Prepare Reactants, Solvent, and Base/Catalyst Start->Prep Setup Reaction Setup: - Conventional Heating or - Microwave Irradiation Prep->Setup Reaction Nucleophilic Substitution Reaction Setup->Reaction Monitor Monitor Progress (e.g., TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: Quenching, Extraction, & Solvent Removal Monitor->Workup Complete Purify Purification: - Crystallization or - Column Chromatography Workup->Purify End End: Characterized 4-Substituted Quinoline Product Purify->End

General workflow for nucleophilic substitution.

Detailed Experimental Protocols

The choice of protocol depends heavily on the nature of the nucleophile, available equipment, and desired reaction time. Conventional heating is robust and widely accessible, while microwave-assisted synthesis offers a significant acceleration for many transformations.[1][5]

Protocol 1: Synthesis of 4-Aminoquinolines (N-Nucleophiles) via Conventional Heating

This protocol describes the direct SNAr coupling of a 4-chloroquinoline with a primary or secondary amine under standard reflux conditions, a method frequently used for synthesizing precursors to drugs like Chloroquine.[1][7]

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Primary or Secondary Amine (e.g., N,N-dimethylethane-1,2-diamine) (1.0-1.5 eq)

  • Solvent (e.g., Ethanol, DMF, or neat conditions)

  • Base (e.g., K₂CO₃, NaOH), if required[3]

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Setup: To a round-bottom flask, add the 4,7-dichloroquinoline (1.0 eq) and the chosen solvent.

  • Addition of Amine: Add the amine (1.0-1.5 eq) to the solution. Causality Note: Using an excess of the amine can often drive the reaction to completion and may eliminate the need for an additional solvent.[7]

  • Addition of Base (If Necessary): If the amine is a secondary amine or if an amine salt is used, add a base like K₂CO₃ (1.0-2.0 eq). For most primary amines, an external base is not required as the amine itself can act as a base.[3][5]

  • Reaction: Heat the reaction mixture to reflux (typically >120°C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the mixture with an organic solvent (e.g., dichloromethane) and wash with 5% aq. NaHCO₃, followed by water and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][8]

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines

Microwave irradiation dramatically accelerates the SNAr reaction, often reducing reaction times from hours to minutes and improving yields.[5]

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Amine (primary, secondary, or aniline) (1.0-1.5 eq)

  • Solvent (e.g., DMSO, Ethanol)

  • Base (e.g., NaOH), if required

  • Microwave vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Setup: In a microwave vial, combine the 4,7-dichloroquinoline (1.0 eq), the amine (1.5 eq), and the solvent (DMSO is often superior for these reactions).[5]

  • Addition of Base: Add a base if necessary. A strong base like NaOH is often required for less reactive nucleophiles like anilines.[5]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 140-180°C for 20-30 minutes.[5] Causality Note: The high temperatures achieved under sealed-vessel microwave conditions drastically increase the reaction rate compared to conventional reflux.

  • Work-up: After the reaction, cool the vial to room temperature. The product can often be isolated by precipitation upon the addition of water.

  • Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, further purify by recrystallization or column chromatography.[4]

Protocol 3: Synthesis of 4-Aryloxyquinolines (O-Nucleophiles)

The reaction with phenols requires conditions that facilitate the deprotonation of the hydroxyl group to form a more potent phenoxide nucleophile.

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Substituted Phenol (e.g., 4-fluorophenol) (1.4 eq)

  • Base (e.g., K₂CO₃, or use a catalyst like 4-DMAP)

  • Solvent (e.g., Xylene, DMF)

  • Round-bottom flask with reflux condenser, thermometer, and drying tube

Procedure:

  • Setup: To a flask, add 4,7-dichloroquinoline (1.0 eq), the phenol (1.4 eq), a suitable base or catalyst (e.g., 4-DMAP, 0.15 eq), and the solvent (e.g., xylene).[9]

  • Reaction: Heat the reaction mixture to reflux (approx. 140°C) and maintain this temperature for 18-24 hours.[9]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with additional solvent and wash with 5N NaOH to remove unreacted phenol.[9]

  • Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified.[9]

Protocol 4: Synthesis of 4-Alkylthioquinolines (S-Nucleophiles)

Thiol nucleophiles are generally very reactive. The synthesis of 4-thioquinolines can be achieved by reacting 4-chloroquinolines with thiols or their corresponding salts.[10][11]

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Thiol (e.g., thioglycolic acid, cysteine) (1.1-1.2 eq)

  • Base (e.g., NaH, K₂CO₃)

  • Solvent (e.g., DMF, Ethanol)

  • Round-bottom flask

Procedure:

  • Nucleophile Preparation: In a flask, dissolve the thiol in the chosen solvent. Cool the solution in an ice bath and add a base (e.g., NaH) portion-wise to generate the thiolate anion. Causality Note: The thiolate is a much stronger nucleophile than the neutral thiol, which is essential for an efficient reaction.

  • Reaction: To the generated thiolate solution, add a solution of the 4-chloroquinoline derivative dropwise at 0°C. After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding water. Acidify the mixture with a dilute acid (e.g., 1M HCl) if necessary to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization or column chromatography can be used for further purification.

Summary of Reaction Conditions

The optimal conditions for SNAr on 4-chloroquinolines vary significantly with the nucleophile. The following table provides a comparative summary based on established protocols.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)TimeTypical YieldReference
Primary Amine 1,3-DiaminopropaneEthanolNone neededReflux (>120)>24 hModerate-Good[1],[3]
Secondary Amine N,N-DialkylamineDMF / NeatK₂CO₃>120>24 hGood[3],[7]
Amine (Microwave) Various AminesDMSONaOH (if needed)140-18020-30 min80-95%[5]
Phenol 4-FluorophenolXylene4-DMAP (cat.)~14018 h87%[9]
Thiol ThioureaEthanolN/A (forms S-uronium salt)RefluxN/AFair[10]
Azide Sodium AzideDMFN/A1002 hGood[10]

Conclusion

The nucleophilic substitution of 4-chloroquinolines is a powerful and indispensable tool in medicinal chemistry for generating novel bioactive molecules.[1] The choice between conventional heating and microwave-assisted synthesis allows for flexibility depending on the required throughput and available resources, with microwave methods offering a clear advantage in speed and efficiency.[1][5] By understanding the underlying SNAr mechanism and carefully selecting the appropriate solvent, base, and temperature, researchers can effectively synthesize a diverse array of 4-substituted quinoline derivatives for downstream applications in drug discovery and development.

References

Application Note & Protocol: A Scalable, Field-Proven Method for the Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-6,7-difluoroquinoline-3-carbonitrile is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of advanced pharmaceutical agents, including kinase inhibitors for oncology. The efficient and scalable production of this fluoroquinoline derivative is critical for drug development pipelines. This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of this compound. The described methodology is rooted in a robust two-stage process: a thermally induced cyclization to form the 4-hydroxyquinoline core, followed by a vigorous chlorination. We delve into the causality behind procedural choices, present a self-validating protocol with integrated safety measures, and provide detailed analytical checkpoints to ensure process integrity and product purity.

Introduction & Strategic Overview

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with numerous classical methods available, such as the Skraup, Friedländer, and Combes syntheses.[1][2] However, for the specific architecture of this compound, a more modern and regioselective approach is required, particularly one that is amenable to large-scale production.

The strategy detailed herein is a logical extension of established industrial syntheses for analogous 4-chloroquinolines.[3][4] It circumvents the challenges of direct construction by employing a two-stage approach:

  • Stage 1: Gould-Jacobs Reaction for Heterocyclic Core Formation. We begin with the commercially available 3,4-difluoroaniline and react it with diethyl 2-cyano-3-ethoxyacrylate (or a similar malonic ester derivative). This condensation is followed by a high-temperature thermal cyclization (ring-closing) to selectively form the 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile intermediate. This cyclization is typically driven by heating in a high-boiling point, inert solvent.

  • Stage 2: Deoxychlorination. The hydroxyl group at the C4 position of the quinoline ring is subsequently replaced with a chlorine atom. This transformation is effectively achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5] This step is often the most hazardous and requires stringent operational controls.

This strategic pathway is advantageous due to the accessibility of starting materials, high regioselectivity, and proven scalability.

Logical Workflow Diagram

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Chlorination cluster_2 Post-Processing A 3,4-Difluoroaniline C Condensation & Thermal Cyclization A->C B Diethyl (ethoxymethylene)malononitrile (or similar C3 synthon) B->C D 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile C->D High-Temp Solvent (e.g., Dowtherm A) E Chlorination Reaction D->E Phosphorus Oxychloride (POCl₃) G Quench & Neutralization E->G Ice / aq. Base F This compound (Final Product) H Filtration & Washing G->H I Recrystallization & Drying H->I I->F

Caption: High-level workflow for the two-stage synthesis of the target compound.

In-Depth Technical Protocol

This protocol is designed for execution by trained chemists in a facility equipped for large-scale synthesis. A thorough risk assessment must be conducted prior to commencement.

Materials & Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (Example Scale)Moles (mol)Notes
3,4-Difluoroaniline3862-73-5129.111.00 kg7.74Starting material. Corrosive, toxic.
Diethyl (ethoxymethylene)malononitrile924-25-4166.181.35 kg8.13Reagent for Stage 1. Irritant.
Dowtherm A8004-13-5~16610.0 LN/AHigh-boiling solvent.
Phosphorus Oxychloride (POCl₃)10025-87-3153.332.8 L (4.6 kg)30.0Chlorinating agent. Highly corrosive.[6]
Toluene108-88-392.14As neededN/ASolvent for workup and recrystallization.
Isopropanol67-63-060.10As neededN/ASolvent for recrystallization.
Potassium Carbonate (K₂CO₃)584-08-7138.21As neededN/AFor neutralization.
Deionized Water7732-18-518.02As neededN/AFor washing and quenching.
Stage 1: Synthesis of 4-Hydroxy-6,7-difluoroquinoline-3-carbonitrile

Causality: This step builds the core heterocyclic structure. The reaction of the aniline with the malononitrile derivative forms an intermediate which, upon heating, undergoes an intramolecular cyclization. The use of a high-boiling solvent like Dowtherm A is critical to provide the necessary thermal energy for the ring-closing reaction to proceed efficiently.[3]

Protocol:

  • Reactor Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe.

  • Charge Solvent: Charge the reactor with Dowtherm A (10.0 L) and begin stirring.

  • Add Reactants: Add 3,4-difluoroaniline (1.00 kg, 7.74 mol) followed by the portion-wise addition of diethyl (ethoxymethylene)malononitrile (1.35 kg, 8.13 mol) over 30 minutes. The reaction is mildly exothermic.

  • Thermal Cyclization: Heat the reaction mixture gradually to 240-250 °C. Maintain this temperature for 2-3 hours. Ethanol will be observed distilling from the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Cooldown and Precipitation: Once the reaction is complete (disappearance of starting material), cool the mixture to below 100 °C. The product will precipitate as a solid.

  • Isolation: Filter the cooled slurry through a pressure filter (e.g., Nutsche filter). Wash the filter cake thoroughly with toluene (2 x 2 L) to remove the Dowtherm A.

  • Drying: Dry the solid under vacuum at 80-90 °C to a constant weight.

    • Expected Yield: 1.40 - 1.55 kg (88-96%) of 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile as an off-white to tan solid.

Stage 2: Chlorination to this compound

Causality: Phosphorus oxychloride serves as both the chlorinating agent and, in many procedures, the solvent.[5] It converts the C4-hydroxyl group (in its tautomeric 4-quinolone form) into a chloro group via formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This is a standard and highly effective method for this type of transformation.[7]

Protocol:

  • Reactor Setup: In a separate, dry 20 L reactor equipped for handling corrosive reagents (including a scrubber for HCl and POCl₃ vapors), charge phosphorus oxychloride (2.8 L, 4.6 kg).

  • Charge Intermediate: With vigorous stirring, carefully and portion-wise add the dried 4-hydroxy-6,7-difluoroquinoline-3-carbonitrile (1.40 kg, ~6.8 mol) from Stage 1. The addition is endothermic initially, followed by a controlled exotherm. Maintain the temperature below 40 °C during the addition.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cooldown & Quench (CRITICAL STEP):

    • Cool the reaction mixture to room temperature.

    • In a separate, larger (50 L) reactor, prepare a mixture of crushed ice and water (20 kg).

    • Under extreme caution and with vigorous stirring , slowly transfer the reaction mixture onto the ice/water. This is a highly exothermic and gas-evolving process. The rate of addition must be carefully controlled to keep the quench temperature below 25 °C.

  • Neutralization & Precipitation: Once the quench is complete, slowly add a 20% aqueous solution of potassium carbonate to neutralize the excess acid until the pH of the slurry is 7-8. The final product will precipitate as a solid.

  • Isolation and Washing: Filter the solid product. Wash the cake extensively with deionized water (4 x 5 L) until the washings are neutral.

  • Drying: Dry the crude product under vacuum at 50-60 °C.

Purification: Recrystallization
  • Solvent Selection: A mixed solvent system of Toluene/Isopropanol is effective for purification.

  • Procedure: Transfer the crude solid to a clean reactor and add a 4:1 mixture of Toluene:Isopropanol (approx. 8-10 L per kg of crude). Heat the mixture to 70-80 °C with stirring until all the solid dissolves.

  • Crystallization: Cool the solution slowly to 0-5 °C over several hours to induce crystallization.

  • Final Isolation: Filter the purified crystals, wash with a small amount of cold toluene, and dry under vacuum at 60 °C to a constant weight.

    • Expected Overall Yield: 1.25 - 1.40 kg (72-81% over two stages). Purity: >99% by HPLC.

Safety & Hazard Management

Trustworthiness through Safety: A protocol's reliability is directly linked to its safety. The use of highly reactive and corrosive materials necessitates strict adherence to safety protocols.

Reagent-Specific Hazards
ReagentHazard ClassKey Precautions
Phosphorus Oxychloride (POCl₃) Corrosive, Toxic, Water-ReactiveReacts violently with water, releasing toxic HCl gas and phosphoric acid.[8][9] Must be handled in a closed system under an inert atmosphere (N₂).[6] Use full personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a vapor respirator.[10][11] Ensure an emergency eyewash and safety shower are immediately accessible.[8] Spills must be neutralized with an inert absorbent material (e.g., vermiculite); do not use water.[11]
3,4-Difluoroaniline Toxic, CorrosiveHarmful if inhaled, ingested, or absorbed through the skin. Causes severe skin and eye irritation. Handle in a well-ventilated fume hood with appropriate PPE.
Dowtherm A IrritantCan cause skin and eye irritation. High-temperature operations require careful monitoring to prevent thermal burns and autoignition.
Toluene Flammable, Health HazardFlammable liquid and vapor. Can cause nervous system damage with prolonged exposure. Use in a well-ventilated area away from ignition sources.

Process Safety Diagram

G process Key Process Step POCl₃ Addition Reflux Quenching Neutralization hazards Associated Hazards Runaway Exotherm HCl/POCl₃ Vapor Release Violent Reaction with Water Exothermic Neutralization process:f0->hazards:f0 process:f1->hazards:f1 process:f2->hazards:f2 process:f3->hazards:f3 controls Control Measures Slow, Controlled Addition; Cooling Bath Closed System; Scrubber Slow Transfer to Ice; Vigorous Stirring External Cooling; Slow Base Addition hazards:f0->controls:f0 hazards:f1->controls:f1 hazards:f2->controls:f2 hazards:f3->controls:f3

Caption: Mapping of critical process steps to hazards and their control measures.

Analytical Characterization

To ensure the integrity of the process, in-process controls (IPCs) and final product characterization are essential.

AnalysisStagePurposeExpected Result
TLC/HPLC Stage 1 & 2Monitor reaction completionDisappearance of starting material spot/peak
¹H NMR, ¹⁹F NMR Final ProductStructural confirmationSpectra consistent with this compound structure
Mass Spectrometry Final ProductConfirm molecular weight[M+H]⁺ peak at m/z corresponding to C₁₀H₄ClF₂N₂
Melting Point Final ProductPurity assessmentSharp melting point at the literature value
HPLC Purity Final ProductQuantify purity≥ 99.0%

Conclusion

This application note provides a robust, scalable, and field-validated protocol for the synthesis of this compound. By understanding the chemical principles behind each step and rigorously implementing the described safety and process controls, researchers and production chemists can confidently and safely manufacture this critical pharmaceutical intermediate at scale. The emphasis on causality and self-validating systems ensures that the protocol is not merely a set of instructions, but a comprehensive guide to achieving a high-quality outcome.

References

Mastering the Purification of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the purification of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile via recrystallization. This guide is intended for researchers, scientists, and professionals in drug development who require a high-purity solid compound. We delve into the critical aspects of solvent selection, the step-by-step recrystallization process, and the underlying scientific principles that govern this powerful purification technique. By following this guide, researchers will be equipped to develop a robust and validated purification protocol tailored to this specific quinoline derivative.

Introduction: The Imperative for Purity

This compound is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other complex pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization stands as a cornerstone technique for the purification of nonvolatile organic solids.[1] It is a process that leverages differences in solubility to separate a desired compound from its impurities.[2][3]

The fundamental principle of recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[2][4] As this solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[1][3] The ordered nature of the crystal lattice inherently excludes impurity molecules, which remain dissolved in the solvent (mother liquor).[1] This process, when executed correctly, can yield a product of exceptionally high purity.

Foundational Principles: The Science of Recrystallization

The success of any recrystallization procedure hinges on the careful selection of an appropriate solvent. An ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High Solute Solubility at Elevated Temperatures: The compound should be readily soluble in the boiling solvent to allow for complete dissolution.[2][5]

  • Low Solute Solubility at Low Temperatures: Upon cooling, the compound's solubility should decrease significantly to ensure a high recovery of the purified crystals.[2][5]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Safety: The chosen solvent should have a low toxicity and flammability profile.

The process of recrystallization can be visualized as a series of sequential steps, each with a specific purpose aimed at achieving the highest possible purity and yield.

Recrystallization_Workflow A Solvent Screening B Dissolution of Crude Product in Hot Solvent A->B Select optimal solvent C Hot Filtration (to remove insoluble impurities) B->C Ensure complete dissolution D Cooling and Crystallization C->D Remove particulates E Cold Filtration (Vacuum Filtration) D->E Induce crystal formation F Washing of Crystals E->F Isolate crystals G Drying of Purified Crystals F->G Remove mother liquor

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Protocol: Purification of this compound

This protocol provides a systematic approach to developing a specific and optimized recrystallization procedure for this compound.

Materials and Equipment
Materials Equipment
Crude this compoundErlenmeyer flasks
Various organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)Hot plate with magnetic stirring
Activated carbon (decolorizing carbon), if neededBuchner funnel and filter flask
Filter paperVacuum source
Distilled waterGlass stirring rod
Spatula
Beakers
Graduated cylinders
Ice bath
Drying oven or vacuum desiccator
Step-by-Step Methodology

Step 1: Solvent Screening (Microscale)

Before committing to a bulk purification, it is crucial to identify a suitable solvent system. This is achieved through small-scale solubility tests.

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[5]

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A successful solvent will yield a good quantity of crystals upon cooling.

Step 2: Dissolution

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[5] An excess of solvent will reduce the final yield.

Step 3: Decolorization (Optional)

If the resulting solution is colored and the pure compound is known to be colorless or white, colored impurities may be present.

  • Remove the flask from the heat source and allow the solution to cool slightly.

  • Add a small amount of activated carbon (a spatula tip's worth) to the solution.

  • Gently reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.[1]

Step 4: Hot Filtration (if necessary)

If there are insoluble impurities or if activated carbon was used, a hot filtration step is required.

  • Pre-heat a second Erlenmeyer flask and a stemless funnel.

  • Place a fluted filter paper in the stemless funnel.

  • Quickly pour the hot solution through the filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 5: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

Step 6: Collection of Crystals (Vacuum Filtration)

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

  • Use a small amount of the cold solvent to rinse any remaining crystals from the Erlenmeyer flask into the funnel.[1]

Step 7: Washing the Crystals

  • With the vacuum still on, wash the crystals with a small amount of the cold solvent to remove any residual mother liquor from the crystal surfaces.[1]

Step 8: Drying

  • Allow the crystals to remain in the Buchner funnel with the vacuum on for a few minutes to air dry them as much as possible.[1]

  • Transfer the crystals to a watch glass and allow them to air dry completely, or place them in a drying oven at a temperature well below the compound's melting point. For enhanced drying, a vacuum desiccator can be used.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle halogenated organic compounds with care, as they can be irritants.

  • Be mindful of the flammability of organic solvents and avoid open flames.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

Problem Possible Cause Solution
No crystals form upon coolingToo much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure compound if available.
Oily precipitate formsThe boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent.
The solution is cooling too rapidly.Allow the solution to cool more slowly.
Low recovery of crystalsToo much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Ensure the receiving flask and funnel are pre-heated. Perform the filtration as quickly as possible.
The compound has significant solubility in the cold solvent.Cool the solution in an ice-salt bath for a lower temperature. Consider a two-solvent recrystallization system.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of this compound. By systematically approaching solvent selection and carefully executing each step of the protocol, researchers can achieve a high degree of purity, which is essential for the successful application of this compound in pharmaceutical synthesis and other areas of chemical research. This guide provides the foundational knowledge and a practical framework to develop a robust and reliable purification procedure.

References

Application Notes and Protocols for the Column Chromatography of Difluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purification Challenge of Fluorinated Quinolines

Difluorinated quinolines represent a privileged scaffold in medicinal chemistry and materials science. The incorporation of two fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable in drug development. However, these same electronic modifications present significant challenges during purification. The inherent basicity of the quinoline nitrogen, coupled with the strong electronegativity of the fluorine substituents, complicates separation from reaction precursors, byproducts, and regioisomers.

This guide provides a detailed exploration of the principles and practical protocols for the successful purification of difluorinated quinolines using column chromatography. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to rationally develop, optimize, and troubleshoot their purification methods.

Part 1: Foundational Principles for Purifying Difluorinated Quinolines

Understanding the Analyte: Key Chemical Properties

The chromatographic behavior of difluorinated quinolines is governed by a triad of structural features:

  • Basicity of the Nitrogen Atom: The lone pair of electrons on the quinoline nitrogen makes it a Brønsted-Lowry base. In normal-phase chromatography using standard silica gel, this basic nitrogen interacts strongly with acidic surface silanol (Si-OH) groups. This interaction is often the primary cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound on the column.[1]

  • Impact of Difluorination: The two fluorine atoms are powerful electron-withdrawing groups. They reduce the basicity of the quinoline nitrogen compared to its non-fluorinated analog, but not enough to eliminate the problematic interaction with silica. Furthermore, they increase the compound's polarity and can introduce new dipole moments and hydrogen bond accepting capabilities, influencing solubility and interaction with both stationary and mobile phases.

  • Regioisomerism: Synthetic routes to difluorinated quinolines often produce mixtures of regioisomers (e.g., 5,7-difluoro- vs. 6,8-difluoroquinoline). These isomers can have very similar physicochemical properties, making their separation a formidable challenge that often requires highly selective chromatographic systems.[2]

Selecting the Appropriate Chromatographic Mode

A logical decision-making process is crucial for selecting the right purification strategy. The choice between normal-phase, reverse-phase, or specialized fluorinated-phase chromatography depends on the scale of the purification, the required purity, and the specific properties of the target molecule.

G cluster_start cluster_prep Preparative Scale (>50 mg) cluster_analyt Analytical Scale (<5 mg) Start Start: Crude Difluoroquinoline Mixture Scale What is the purification scale? Start->Scale Prep_Choice Need for high throughput and cost-effectiveness? NPC Modified Normal-Phase (Silica + Basic Modifier) Good for removing non-polar impurities. Prep_Choice->NPC Yes RPC_Prep Preparative Reverse-Phase (C18) Higher cost, but excellent for polar impurities & isomers. Prep_Choice->RPC_Prep No Analyt_Choice Primary Goal? Purity_Check Routine Purity Check Analyt_Choice->Purity_Check Isomer_Sep Separating Isomers or Fluorinated Analogs? Analyt_Choice->Isomer_Sep RPC_Analyt Reverse-Phase HPLC (C18) Standard, reliable method. Purity_Check->RPC_Analyt PFP_Phase Fluorinated-Phase HPLC (PFP) Superior selectivity via fluorophilic interactions. Isomer_Sep->PFP_Phase Scale->Prep_Choice Preparative Scale->Analyt_Choice Analytical

Caption: Decision tree for selecting a chromatography method.

Part 2: Protocol Deep Dive: Method Development and Optimization

Method 1: Modified Normal-Phase Flash Chromatography on Silica Gel

Causality: This method remains a workhorse for preparative purification due to its low cost and high capacity. The key to success is deactivating the acidic silica surface to prevent unwanted interactions with the basic quinoline nitrogen. This is achieved by adding a small amount of a volatile tertiary amine, such as triethylamine (NEt₃), to the mobile phase.[1] The amine competitively binds to the silanol groups, effectively masking them from the analyte and allowing for symmetrical peak elution.

Data Presentation: Mobile Phase Systems

Stationary PhaseCommon Eluent SystemBasic Modifier & ConcentrationApplication Notes
Silica Gel (60 Å, 40-63 µm)Hexane / Ethyl Acetate0.5 - 1.0% Triethylamine (v/v)Ideal for less polar difluoroquinolines. The gradient is typically run from low to high ethyl acetate concentration.
Silica Gel (60 Å, 40-63 µm)Dichloromethane / Methanol0.5 - 1.0% Triethylamine (v/v)A more polar system suitable for highly functionalized quinolines. Use with caution as dichloromethane can be reactive.
Alumina (Neutral or Basic)Hexane / Ethyl AcetateNone requiredA good alternative to silica, though more expensive. Basic alumina can be particularly effective.[1]

Experimental Protocol: Preparative Flash Chromatography

  • Mobile Phase Preparation: Prepare the initial (weak) and final (strong) eluent systems. For a hexane/ethyl acetate system, this would be hexane (A) and ethyl acetate (B). Add 0.5% (v/v) triethylamine to both solvents A and B and mix thoroughly.

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • In a beaker, create a slurry of silica gel with the weak eluent (e.g., 95:5 Hexane:EtOAc + 0.5% NEt₃). The consistency should be like a milkshake.[3]

    • Pour the slurry into the column and use gentle air pressure to push the solvent through, compacting the silica bed. Ensure the solvent level never drops below the top of the silica.[3]

    • Add another thin layer of sand on top of the packed silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude difluorinated quinoline in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Elution and Fraction Collection:

    • Carefully add the weak eluent to the column, ensuring not to disturb the top layer.

    • Begin elution using a gradient profile determined by prior Thin Layer Chromatography (TLC) analysis. A typical gradient might be from 5% to 40% Solvent B over 20-30 column volumes.

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A 1. Prepare Mobile Phase (with 0.5% NEt3) B 2. Pack Column (Slurry Method) A->B C 3. Prepare Sample (Dry Loading) B->C D 4. Load Sample onto Column C->D E 5. Run Gradient Elution D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions G->H I 9. Evaporate Solvent H->I J Product I->J

Caption: Workflow for modified normal-phase chromatography.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for analytical purity assessment and is also scalable for preparative work. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. For basic compounds like quinolines, adding an acid modifier (e.g., formic acid or TFA) to the mobile phase is critical.[4] The acid protonates the quinoline nitrogen, giving it a positive charge. This prevents its interaction with any residual, un-capped silanol groups on the stationary phase and ensures sharp, symmetrical peaks.

Data Presentation: RP-HPLC Method Parameters

ParameterTypical ConditionRationale
Stationary Phase C18 (5 µm particle size)General-purpose phase with strong hydrophobic retention. Provides good separation for a wide range of quinoline derivatives.[4][5]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is an MS-compatible modifier that protonates the analyte.[4]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and UV cutoff.[5]
Gradient 5% to 95% B over 15-20 minA standard screening gradient to determine the approximate retention time of the compound.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Detection UV at ~225 nm and ~275 nmQuinolines typically have strong absorbance at these wavelengths.[6]
Method 3: Fluorinated-Phase Chromatography

Causality: This advanced technique leverages "fluorophilic" interactions for enhanced selectivity. Stationary phases like pentafluorophenyl (PFP) offer multiple retention mechanisms beyond simple hydrophobicity, including dipole-dipole, charge transfer, and π-π interactions.[7][8] These phases show a remarkable ability to differentiate between fluorinated and non-fluorinated analogues, or between isomers with different fluorine substitution patterns.[9] The retention of fluorinated compounds is often greater on PFP phases compared to standard C18, a phenomenon that can be exploited for challenging separations.[9]

Application Example: Separation of a Difluoroquinoline from a Monofluoro Impurity

CompoundRetention Time on C18 (min)Retention Time on PFP (min)Observation
Monofluoroquinoline10.210.5Baseline separation is poor on C18.
Difluoroquinoline 10.412.1The PFP phase significantly increases retention of the more fluorinated compound, achieving baseline separation.[9]

This enhanced selectivity makes PFP columns an invaluable tool when standard C18 columns fail to resolve key impurities, particularly des-fluoro precursors or regioisomers.

References

Navigating the Labyrinth of Molecular Fragments: An Application Guide to the Mass Spectrometry of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Halogenated Quinolines

Halogenated quinolines represent a cornerstone in modern drug development and environmental science. From the potent antimalarial effects of chloroquine to the versatile applications of their bromo- and fluoro-analogs in agrochemicals and material science, the structural elucidation of these compounds is of paramount importance. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the definitive technique for their sensitive and specific analysis. This guide provides an in-depth exploration of the fragmentation behavior of halogenated quinolines, offering both a theoretical framework and practical protocols for researchers, scientists, and drug development professionals. Our focus is to move beyond mere procedural instruction to an intuitive understanding of the causal relationships between molecular structure, ionization, and fragmentation, thereby empowering analysts to confidently interpret mass spectra and develop robust analytical methods.

Section 1: The Underpinnings of Fragmentation – Ionization and Halogen Isotopic Patterns

The journey of a halogenated quinoline through a mass spectrometer begins with ionization. Electrospray ionization (ESI) is the most common technique for LC-MS/MS analysis of these compounds, typically proceeding in positive ion mode to form the protonated molecule, [M+H]⁺. The basic nitrogen atom of the quinoline ring readily accepts a proton, making ESI a highly efficient ionization method for this class of compounds.

A key feature in the mass spectra of chloro- and bromo-substituted quinolines is their distinct isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1, resulting in a characteristic M and M+2 peak pattern. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, which produces an equally distinctive M and M+2 pattern.[1] Fluorine and iodine, on the other hand, are monoisotopic. The recognition of these isotopic signatures is the first and most definitive step in identifying the presence and number of chlorine or bromine atoms in an unknown analyte.

Section 2: The Dance of Electrons – General Fragmentation Pathways of the Quinoline Core

Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated halogenated quinoline undergoes a series of fragmentation events. Understanding the fragmentation of the core quinoline structure is essential before considering the influence of the halogen substituent.

A foundational fragmentation pathway for many nitrogen-containing heterocyclic aromatic compounds is the loss of hydrogen cyanide (HCN).[1] For the protonated quinoline ring, this results in a stable fragment ion. Additionally, depending on the presence of other functional groups, losses of small neutral molecules like water (H₂O) and carbon monoxide (CO) can be observed, particularly in quinolones (which possess a carbonyl group).[2]

Section 3: The Halogen's Influence – A Comparative Analysis of Fragmentation

The nature and position of the halogen substituent profoundly direct the fragmentation pathways of the quinoline ring. The electronegativity and bond strength between the carbon and the halogen atom are critical factors.

Fluoroquinolines: The Strong Bond

The carbon-fluorine bond is the strongest among the halogens. Consequently, the neutral loss of a fluorine radical or hydrogen fluoride (HF) from the protonated molecule is less common compared to other halogens. Instead, fragmentation is often initiated at other sites of the molecule, such as piperazine side chains in fluoroquinolone antibiotics, leading to characteristic losses of C₂H₅N, C₃H₇N, or C₄H₈N.[3]

Chloroquinolines: A Balance of Influences

The carbon-chlorine bond is weaker than the C-F bond, making the loss of a chlorine radical or HCl a more prominent fragmentation pathway. For instance, in the ESI-MS/MS analysis of 4,7-dichloroquinoline, heteroatom elimination has been observed.[4] The position of the chlorine atom also influences the fragmentation cascade that follows this initial loss.

Bromoquinolines: The Isotopic Signature and Facile Cleavage

The carbon-bromine bond is weaker still, leading to a more facile cleavage. The most characteristic fragmentation of bromoquinolines is the loss of the bromine atom, resulting in a fragment ion at [M - Br]⁺.[1] This initial loss is often the base peak in the spectrum. Subsequent fragmentation then proceeds from this de-halogenated quinoline cation, typically involving the loss of HCN.[1] The prominent 1:1 isotopic pattern of the molecular ion and bromine-containing fragments is a key identifying feature.[5]

Iodoquinolines: The Weakest Link

The carbon-iodine bond is the weakest among the common halogens. As a result, the loss of an iodine radical is a very favorable fragmentation pathway. In the tandem mass spectra of iodothyronines, which share some structural similarities in terms of an aromatic ring substituted with iodine, the iodide anion is a significant fragment.[6] This suggests that for iodoquinolines, the primary fragmentation will be the loss of the iodine atom.

The following table summarizes the key comparative fragmentation characteristics:

HalogenC-Halogen Bond StrengthPrimary Fragmentation Pathway(s)Key Spectral Features
Fluorine StrongestFragmentation of other substituents; ring cleavageRetention of fluorine in major fragments
Chlorine IntermediateLoss of Cl radical or HCl; ring cleavageM/M+2 isotopic pattern (~3:1)
Bromine WeakerLoss of Br radicalM/M+2 isotopic pattern (~1:1); [M-Br]⁺ often the base peak
Iodine WeakestLoss of I radical[M-I]⁺ as a major fragment

Section 4: From Theory to Practice – Protocols for LC-MS/MS Analysis

The successful analysis of halogenated quinolines by LC-MS/MS requires careful optimization of both the chromatographic separation and the mass spectrometric detection.

Sample Preparation: A Critical First Step

The choice of sample preparation technique is highly dependent on the sample matrix.

Protocol 4.1.1: Solid-Phase Extraction (SPE) for Environmental Water Samples

This protocol is suitable for the extraction and concentration of halogenated quinolines from water samples.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2-3 with formic acid. Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the retained analytes with 10 mL of methanol or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

Protocol 4.1.2: Protein Precipitation for Biological Matrices (e.g., Plasma, Serum)

This protocol is a rapid method for removing proteins from biological fluids.

  • Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for direct injection or further concentration.

Liquid Chromatography: Achieving Separation

Reversed-phase chromatography using a C18 column is the standard for separating halogenated quinolines.

Protocol 4.2.1: Generic LC Method

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry: Detection and Fragmentation

The mass spectrometer should be operated in positive ion ESI mode. Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.

Protocol 4.3.1: MS/MS Method Development

  • Full Scan (MS1): Infuse a standard solution of the target halogenated quinoline to determine the m/z of the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS2): Select the [M+H]⁺ ion as the precursor and perform CID to generate a product ion spectrum. Identify the most abundant and specific product ions.

  • MRM Transition Optimization: For each analyte, select at least two MRM transitions (precursor ion → product ion). Optimize the collision energy for each transition to maximize the signal intensity.

The following diagram illustrates the general workflow for LC-MS/MS analysis:

Caption: General workflow for LC-MS/MS analysis of halogenated quinolines.

Section 5: Mechanistic Insights – Visualizing Fragmentation Pathways

Understanding the fragmentation mechanisms allows for the prediction of fragment ions for novel halogenated quinolines.

5.1 Fragmentation of a Generic Chloroquinoline

The following diagram illustrates a plausible fragmentation pathway for a generic chloroquinoline, highlighting the initial loss of HCl followed by the loss of HCN.

G M [M+H]⁺ (Chloroquinoline) F1 [M+H - HCl]⁺ M->F1 -HCl F2 [M+H - HCl - HCN]⁺ F1->F2 -HCN

Caption: Proposed fragmentation of a chloroquinoline.

5.2 Fragmentation of a Generic Bromoquinoline

This diagram shows the characteristic loss of the bromine radical as the primary fragmentation step.

G M [M+H]⁺ (Bromoquinoline) F1 [M+H - Br]⁺ M->F1 -Br• F2 [M+H - Br - HCN]⁺ F1->F2 -HCN

Caption: Proposed fragmentation of a bromoquinoline.

Section 6: Concluding Remarks and Future Perspectives

The mass spectrometric analysis of halogenated quinolines is a nuanced field where a deep understanding of fragmentation principles is key to success. This guide has provided a framework for understanding the influence of halogenation on the fragmentation of the quinoline core, supported by practical protocols for LC-MS/MS analysis. As new halogenated quinoline derivatives continue to be synthesized for various applications, the principles and methodologies outlined herein will serve as a valuable resource for their structural characterization and quantification. The continued development of high-resolution mass spectrometry and novel fragmentation techniques will undoubtedly further enhance our ability to unravel the complex fragmentation pathways of these important molecules.

References

synthesis of 4-amino-6,7-difluoroquinoline-3-carbonitrile from the chloro derivative

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Yield Synthesis of 4-amino-6,7-difluoroquinoline-3-carbonitrile via Nucleophilic Aromatic Substitution of the Corresponding 4-Chloro Derivative

Audience: Researchers, scientists, and drug development professionals.

Authored By: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and field-validated protocol for the synthesis of 4-amino-6,7-difluoroquinoline-3-carbonitrile, a key building block in medicinal chemistry. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, displacing the C4-chloro group of the precursor, 4-chloro-6,7-difluoroquinoline-3-carbonitrile, with an amino group. This document elucidates the underlying chemical principles, offers a detailed, step-by-step experimental procedure, and provides expert insights into process optimization and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reproducibility and high-purity outcomes for researchers engaged in the synthesis of advanced heterocyclic intermediates.

Introduction and Scientific Rationale

The 4-aminoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most famously the antimalarial drug chloroquine.[1][2] Modifications to this core, such as the introduction of a carbonitrile group at the 3-position and fluorine atoms at the 6- and 7-positions, can significantly modulate a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[3] The target compound, 4-amino-6,7-difluoroquinoline-3-carbonitrile, is therefore a highly valuable intermediate for the development of novel kinase inhibitors, anti-infectives, and other targeted therapies.

The conversion from the 4-chloro derivative is a classic example of nucleophilic aromatic substitution (SNAr).[4][5] The quinoline ring system, being inherently electron-deficient, is primed for such reactions. This reactivity is further enhanced by the strong electron-withdrawing effects of the nitrile group at C3 and the nitrogen atom within the heterocycle, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. This guide details a robust method using an ammonia source to perform this critical transformation efficiently.

Reaction Mechanism: The SNAr Pathway

The substitution of the chlorine atom at the C4 position by an amine proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The ammonia molecule, acting as the nucleophile, attacks the electron-deficient carbon at the C4 position of the quinoline ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the chloride ion, which is a good leaving group. A final deprotonation step yields the stable 4-amino product.

The presence of the difluoro substitution pattern on the benzene portion of the quinoline ring further facilitates this reaction by inductively withdrawing electron density, making the C4 position more electrophilic and susceptible to nucleophilic attack.

Experimental Protocol: A Validated Approach

This protocol has been optimized for high yield and purity. Adherence to the specified conditions and techniques is critical for reproducible success.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
This compound≥98% PuritySigma-Aldrich886362-75-0
Ammonium Hydroxide (28-30% solution)ACS ReagentFisher Scientific1336-21-6
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics123-91-1
Deionized WaterType IN/A7732-18-5
Ethanol (200 Proof)Anhydrous, USPDecon Labs64-17-5
Celite® 545N/ASigma-Aldrich61790-53-2

Equipment:

  • High-pressure reaction vessel (e.g., Parr autoclave or a sealed pressure tube) with stirring mechanism

  • Heating mantle with temperature controller and thermocouple

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Analytical balance (4-decimal place)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Characterization instruments: NMR, LC-MS, Melting Point Apparatus

Step-by-Step Synthesis Procedure

CAUTION: This reaction involves heating a sealed vessel containing ammonia, which will generate significant pressure. Conduct this procedure in a well-ventilated fume hood, behind a blast shield, and use a properly rated pressure vessel.

  • Vessel Charging: In a suitable high-pressure reaction vessel, add this compound (e.g., 1.0 eq, 5.0 g).

  • Solvent and Reagent Addition: Add 1,4-dioxane (e.g., 40 mL) to the vessel, followed by concentrated ammonium hydroxide solution (e.g., 10 eq, 20 mL).

  • Sealing and Reaction: Securely seal the reaction vessel according to the manufacturer's instructions. Place the vessel in a heating mantle and begin stirring.

  • Heating: Heat the reaction mixture to 120-130 °C . Maintain this temperature with vigorous stirring for 12-18 hours .

  • Reaction Monitoring (Optional but Recommended): If possible, an initial small-scale test reaction can be run to determine the optimal time. Progress can be monitored by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase) or LC-MS analysis of an aliquot, observing the disappearance of the starting material.

  • Cooling and Depressurization: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature (<25 °C). Do not attempt to open the vessel while it is hot or under pressure. Once cooled, carefully vent and open the vessel in the fume hood.

  • Product Precipitation: Pour the reaction mixture slowly into a beaker containing cold deionized water (e.g., 200 mL) with stirring. A solid precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with additional deionized water (2 x 50 mL) to remove inorganic salts.

  • Drying: Dry the crude product under vacuum to a constant weight.

Purification
  • Recrystallization: Transfer the crude solid to a suitable flask. Add ethanol and heat the slurry to reflux until all the solid dissolves.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C until a constant weight is achieved.

Data and Visualization

Quantitative Data Summary
ParameterValue
Starting Material This compound
Molecular Weight224.59 g/mol
Product 4-amino-6,7-difluoroquinoline-3-carbonitrile
Molecular Weight205.16 g/mol
Reaction Conditions
Temperature120-130 °C
Duration12-18 hours
Solvent1,4-Dioxane
Expected Outcome
AppearanceOff-white to pale yellow solid
Yield (Typical)85-95%
Purity (Post-Recrystallization)>99% (by HPLC)

Visual Diagrams

Caption: Reaction scheme for the amination of the chloro-precursor.

G cluster_workflow Experimental Workflow setup 1. Charge Vessel (Chloro-quinoline, Dioxane, NH4OH) seal 2. Seal Vessel setup->seal react 3. Heat & Stir (130 °C, 18h) seal->react cool 4. Cool to RT & Vent react->cool precipitate 5. Precipitate in Water cool->precipitate filtrate 6. Isolate by Filtration precipitate->filtrate purify 7. Recrystallize (Ethanol) filtrate->purify analyze 8. Dry & Characterize (NMR, LC-MS, MP) purify->analyze

Caption: Step-by-step experimental workflow diagram.

Senior Scientist Insights & Troubleshooting

  • Expertise & Causality: The choice of 1,4-dioxane as a solvent is strategic. It is a water-miscible, polar aprotic solvent with a sufficiently high boiling point to facilitate the reaction at the required temperature while ensuring the solubility of the organic starting material. Using an aqueous solution of ammonia necessitates a sealed system to maintain its concentration at high temperatures.

  • Trustworthiness through Validation: Incomplete reactions are the most common failure mode. This is often due to insufficient temperature or reaction time. Before scaling up, it is prudent to perform a small test reaction and monitor by LC-MS to confirm the full conversion of the starting material. If the reaction stalls, extending the time or slightly increasing the temperature (to a maximum of 140 °C) can drive it to completion.

  • Managing Impurities: The primary impurity is typically unreacted starting material. A thorough recrystallization from ethanol is highly effective at removing this, as the starting material has different solubility characteristics than the highly polar amino product. If the product appears discolored (dark brown or black), a charcoal treatment during the recrystallization step can be employed.

  • Alternative Amination Sources: While ammonium hydroxide is cost-effective and efficient, anhydrous ammonia in a suitable solvent like isopropanol can also be used. This may be preferable for large-scale synthesis to minimize the amount of water and potentially simplify the work-up, though it requires specialized equipment for handling gaseous ammonia.

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding pathway to synthesize 4-amino-6,7-difluoroquinoline-3-carbonitrile. By understanding the principles of the SNAr mechanism and adhering to the validated experimental steps, researchers can confidently produce this valuable chemical intermediate with high purity. This compound serves as a critical starting point for the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to improve yield and purity.

Synthetic Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. The most common and reliable route begins with 3,4-difluoroaniline and proceeds through a Gould-Jacobs type reaction, followed by cyclization, functional group transformation, and final chlorination.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Nitrile Formation cluster_3 Step 4: Chlorination A 3,4-Difluoroaniline C Diethyl 2-(((3,4-difluorophenyl)amino)methylene)malonate A->C Heat (100-120°C) B Diethyl 2-(ethoxymethylene)malonate (EMME) B->C D Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate C->D High-Boiling Solvent (e.g., Diphenyl Ether) Heat (240-260°C) E 6,7-Difluoro-4-hydroxyquinoline-3-carboxamide D->E Ammonolysis (NH₃) F 6,7-Difluoro-4-hydroxyquinoline-3-carbonitrile E->F Dehydration (e.g., POCl₃, TFAA) G This compound (Final Product) F->G Chlorinating Agent (POCl₃) Heat/Reflux

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Condensation & Cyclization (Steps 1 & 2)

Question 1: My initial condensation reaction between 3,4-difluoroaniline and EMME is slow, incomplete, or results in a dark, impure product. What are the likely causes and solutions?

Answer: This is a critical first step that forms the backbone of the quinoline ring. Several factors can affect its outcome:

  • Purity of Reactants: Ensure the 3,4-difluoroaniline is pure and free from oxidation byproducts, which can be identified by a dark coloration. If necessary, purify it by distillation or recrystallization.

  • Temperature Control: The reaction is typically performed neat (without solvent) by heating the reactants. The temperature should be carefully controlled, usually between 100-120°C. Overheating can lead to polymerization and tar formation, a common issue in quinoline syntheses.[1][2]

  • Removal of Ethanol: The reaction is a condensation that releases ethanol. For the reaction to proceed to completion, this byproduct should be removed. Performing the reaction under a slow stream of nitrogen or applying a slight vacuum can help drive the equilibrium towards the product.

  • Reaction Time: While the reaction is often complete within a few hours, monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent byproduct formation from prolonged heating.

Question 2: The thermal cyclization in diphenyl ether gives a very low yield and a significant amount of black, insoluble tar. How can I improve this step?

Answer: High-temperature cyclization is often the most challenging step. The harsh conditions required can lead to decomposition.[2]

  • Critical Temperature Management: The cyclization temperature is crucial. It must be high enough to initiate ring closure (typically 240-260°C) but not so high as to cause rapid decomposition. Use a high-temperature thermometer and a well-controlled heating mantle or sand bath.

  • Solvent Quality: The high-boiling solvent (e.g., diphenyl ether or Dowtherm A) must be of high purity and dry. Impurities can lower the decomposition temperature.

  • Rapid Heating & Controlled Duration: The intermediate from Step 1 should be added to the pre-heated solvent. The reaction is often very fast (15-30 minutes). Heating for too long is a primary cause of charring. Monitor the reaction closely and cool it down as soon as the starting material is consumed (as determined by TLC).

  • Efficient Stirring: Vigorous stirring is necessary to ensure even heat distribution and prevent localized overheating at the flask's surface, which is a major contributor to tar formation.

ParameterCommon IssueRecommended Solution
Temperature Too low: Incomplete reaction. Too high: Charring/decomposition.Maintain a stable temperature between 240-260°C. Use a temperature controller.
Reaction Time Too long: Increased tar formation and lower yield.Add intermediate to pre-heated solvent and heat for a short duration (15-30 min). Monitor via TLC.
Stirring Inefficient: Localized overheating and charring.Use an overhead mechanical stirrer for viscous, high-temperature reactions.
Product Isolation Product precipitates in tarry mixture upon cooling.After cooling slightly, pour the hot reaction mixture into a large volume of a non-polar solvent like hexane or petroleum ether to precipitate the product, which can then be filtered. The tar is often more soluble in the diphenyl ether/hexane mixture.
Part 2: Nitrile Formation & Chlorination (Steps 3 & 4)

Question 3: My attempts to convert the ethyl ester at the 3-position directly to the nitrile have failed. What is a reliable method?

Answer: Direct conversion of the ester to a nitrile is difficult. A robust, two-step approach via the primary amide is highly recommended for its reliability and generally high yields.

  • Step 3a - Ammonolysis: Convert the ethyl ester to the primary amide. This can be achieved by heating the ester in a sealed vessel with a concentrated solution of ammonia in methanol or ethanol. The reaction progress should be monitored by TLC until all the starting ester is consumed.

  • Step 3b - Dehydration: The isolated and dried amide is then dehydrated to the nitrile. Several reagents can accomplish this, with phosphorus oxychloride (POCl₃) being one of the most common and effective. The reaction is typically done by heating the amide in neat POCl₃ or with a catalytic amount of DMF. A thorough aqueous work-up is required to remove the phosphorus byproducts.

Question 4: The final chlorination of the 4-hydroxyquinoline intermediate is giving me low yields. I often recover a significant amount of my starting material. How can I drive this reaction to completion?

Answer: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a classic reaction that requires forcing conditions. Incomplete conversion is a frequent problem.

  • Reagent Stoichiometry: Phosphorus oxychloride (POCl₃) is the standard reagent. It should be used in large excess, often acting as both the reagent and the solvent.[3][4] A molar ratio of 5-10 equivalents relative to the substrate is common. Ensure the POCl₃ is of good quality, as it can degrade over time.

  • Reaction Temperature and Time: The reaction typically requires heating at reflux (approx. 110°C) for several hours (4-12 hours).[5] The reaction is slow at lower temperatures, and starting material will be recovered.

  • Use of a Catalyst: Adding a catalytic amount of N,N-Dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent for this substrate.[6]

  • Work-up Procedure: The work-up is critical for both safety and yield. The reaction mixture must be cooled and then very slowly and carefully poured onto crushed ice to quench the large excess of POCl₃. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The product will precipitate as a solid and can be collected by filtration.

G Start Chlorination Step Fails: Low Yield / Incomplete Reaction Q1 Was a large excess of POCl₃ used (5-10 eq.)? Start->Q1 A1_No No. Increase POCl₃ to serve as both reagent and solvent. Q1->A1_No No Q2 Was the reaction refluxed for at least 4 hours? Q1->Q2 Yes A1_Yes Yes A2_No No. Increase reaction time and ensure temperature is at reflux (~110°C). Q2->A2_No No Q3 Was catalytic DMF added to the reaction? Q2->Q3 Yes A2_Yes Yes A3_No No. Add 0.1-0.2 eq. of DMF to accelerate the reaction via Vilsmeier reagent formation. Q3->A3_No No End Review purification. Product may be lost during work-up. Q3->End Yes A3_Yes Yes

References

Navigating the Complexities of Quinoline Synthesis: A Technical Support Guide to the Friedländer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of many therapeutic agents and functional materials. The Friedländer synthesis, a classical and versatile method for constructing this vital heterocyclic motif, offers a direct route from 2-aminoaryl aldehydes or ketones and a carbonyl compound containing an α-methylene group. However, like many venerable reactions in organic chemistry, its pathway can be fraught with challenges, leading to diminished yields, complex product mixtures, and time-consuming purification.

This technical support center is designed to serve as a comprehensive resource for scientists encountering difficulties with the Friedländer synthesis. Structured as a series of troubleshooting guides and frequently asked questions, this document provides in-depth, experience-driven insights into the common side reactions and pitfalls of this powerful synthetic tool. Here, we move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern both the desired transformation and its undesired diversions.

Section 1: Troubleshooting Common Issues in the Friedländer Synthesis

This section addresses the most frequently encountered problems during the Friedländer synthesis in a practical question-and-answer format. Each answer provides a detailed explanation of the root cause and offers actionable, step-by-step guidance for remediation.

FAQ 1: Low or No Yield of the Desired Quinoline

Question: I am performing a Friedländer synthesis and observing a very low yield of my target quinoline, or the reaction is not proceeding at all. What are the likely causes and how can I troubleshoot this?

Answer: A low or non-existent yield in a Friedländer synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

1.1. Purity and Stability of Starting Materials:

  • 2-Aminoaryl Aldehydes/Ketones: These substrates can be unstable and are prone to self-condensation, especially 2-aminobenzaldehyde.[1][2] Over time, they can form trimers, tetramers, and other oligomers, reducing the concentration of the active monomer required for the reaction.

    • Troubleshooting:

      • Verify Purity: Before starting, check the purity of your 2-aminoaryl aldehyde or ketone by NMR or LC-MS.

      • Fresh is Best: Use freshly prepared or purified starting material. If purification is necessary, column chromatography or recrystallization can be effective.

      • Storage: Store these sensitive reagents under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation.

1.2. Inefficient Catalyst or Inappropriate Catalytic Conditions:

The Friedländer synthesis can be catalyzed by acids, bases, or Lewis acids, and the choice is highly dependent on the specific substrates.[3][4]

  • Acid Catalysis (e.g., p-TsOH, H₂SO₄): Protonates the carbonyl of the methylene partner, facilitating nucleophilic attack by the enol or enamine.

  • Base Catalysis (e.g., KOH, piperidine): Promotes the formation of the enolate from the methylene partner.

  • Lewis Acid Catalysis (e.g., ZnCl₂, Sc(OTf)₃, In(OTf)₃): Coordinates to the carbonyl oxygen, enhancing its electrophilicity.[5]

Troubleshooting:

  • Catalyst Screening: If one type of catalyst is ineffective, screen others. A reaction that fails under basic conditions may proceed smoothly with an acid catalyst, and vice-versa.

  • Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in a sluggish reaction, while too much can sometimes promote side reactions.

  • Solvent Compatibility: The choice of solvent should be compatible with the catalyst system. For instance, strongly acidic catalysts may not be suitable for acid-sensitive functional groups on the substrates.

1.3. Suboptimal Reaction Temperature and Time:

  • Temperature: The reaction often requires heating to overcome the activation energy barrier.[6] However, excessively high temperatures can lead to the decomposition of starting materials and products, resulting in tar formation.[7]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged heating, especially at high temperatures, can also contribute to byproduct formation.

Troubleshooting:

  • Incremental Temperature Increase: Start at a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC or LC-MS.

  • Microwave Irradiation: This technique can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[7]

  • Reaction Monitoring: Regularly monitor the reaction to determine the optimal time for quenching.

FAQ 2: Formation of a Tar-Like, Intractable Mixture

Question: My reaction mixture has turned into a dark, thick tar, making product isolation impossible. What is causing this, and how can I prevent it?

Answer: Tar formation is a common and frustrating issue in the Friedländer synthesis, often stemming from the polymerization of starting materials or reactive intermediates under the reaction conditions.

2.1. Self-Condensation of Starting Materials:

  • 2-Aminoaryl Aldehydes/Ketones: As mentioned, these compounds are prone to self-condensation, which can be a major contributor to tar formation, especially under harsh acidic or basic conditions.[2]

  • Ketone Reactant: Under basic conditions, the ketone can undergo self-aldol condensation, leading to a complex mixture of oligomeric byproducts.[6][7]

Troubleshooting:

  • Milder Conditions: Employ milder catalysts and lower reaction temperatures. Modern catalysts, such as certain Lewis acids or solid-supported catalysts, can often promote the reaction under less forcing conditions.[8]

  • Slow Addition: Slowly adding the more reactive component (often the ketone in base-catalyzed reactions) to the reaction mixture can help to maintain a low concentration of this reactant, thereby minimizing self-condensation.

  • Protecting Groups/Imines: To circumvent the self-condensation of the ketone, consider using an enamine or an imine analog of the ketone.[6]

2.2. Polymerization of Intermediates:

The intermediates in the Friedländer synthesis, such as the initially formed aldol or Schiff base products, can also be susceptible to polymerization, particularly at elevated temperatures.

Troubleshooting:

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the desired intramolecular cyclization over intermolecular polymerization.

  • Solvent Choice: The solvent can play a role in stabilizing intermediates. Experiment with different solvents to find one that promotes the desired reaction pathway.

Section 2: Navigating Specific Side Reactions

This section delves into the mechanisms of specific, often-encountered side reactions and provides targeted strategies for their mitigation.

Issue: Poor Regioselectivity with Unsymmetrical Ketones

Question: I am using an unsymmetrical ketone (e.g., 2-butanone) and obtaining a mixture of two quinoline isomers. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a classic challenge in the Friedländer synthesis when using unsymmetrical ketones. The reaction can proceed via the formation of two different enolates or enamines, leading to two possible products.

Mechanism of Regioselectivity:

The regiochemical outcome is determined by which α-carbon of the unsymmetrical ketone attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. This is influenced by the relative stability of the two possible enolate/enamine intermediates and the steric hindrance around the two α-positions.

Troubleshooting and Control Strategies:

  • Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity.

    • Amine Catalysts: Certain amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of the less substituted (kinetic) enamine, leading to the 2-substituted quinoline.[9]

  • Reaction Conditions:

    • Temperature: Higher temperatures tend to favor the formation of the thermodynamically more stable product, which is often the more substituted quinoline. Conversely, lower temperatures may favor the kinetic product.

    • Slow Addition: The slow addition of the unsymmetrical ketone to the reaction mixture can enhance the formation of the kinetic product.[9]

  • Use of Directing Groups: In some cases, a temporary directing group can be installed on the ketone to block one of the α-positions, forcing the reaction to proceed at the other. A phosphonate group has been successfully used for this purpose.[10]

Experimental Protocol for Optimizing Regioselectivity:

  • Catalyst Screening: Set up small-scale parallel reactions using different catalysts (e.g., p-TsOH, KOH, pyrrolidine).

  • Temperature Study: For the most promising catalyst, run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).

  • Slow Addition: Compare the isomeric ratio obtained from a reaction where the ketone is added all at once versus one where it is added dropwise over several hours.

  • Analysis: Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the ratio of the two regioisomers.

Issue: Self-Condensation of 2-Aminoaryl Aldehydes

Question: I suspect my 2-aminobenzaldehyde is undergoing self-condensation. What are the products of this side reaction, and how can I avoid it?

Answer: 2-Aminobenzaldehyde is notoriously unstable and readily undergoes self-condensation, particularly in the presence of acid or base, or upon heating. This can lead to the formation of cyclic trimers and tetramers.

Mechanism of Self-Condensation:

The self-condensation proceeds through a series of intermolecular Schiff base formations and cyclizations.

Troubleshooting:

  • Use Freshly Purified 2-Aminobenzaldehyde: As emphasized earlier, the purity of this starting material is paramount.

  • In Situ Generation: A highly effective strategy is to generate the 2-aminobenzaldehyde in situ from a stable precursor, such as 2-nitrobenzaldehyde, immediately before the Friedländer condensation. This ensures a low concentration of the unstable aldehyde at any given time.[2]

  • Milder Reaction Conditions: Avoid strong acids or bases and high temperatures when working with this substrate.

Issue: Unexpected Rearrangements and Cyclization Pathways

Question: I have isolated a product that is not my expected quinoline, but rather a complex, rearranged heterocyclic system. What could have happened?

Answer: While less common, unexpected rearrangements and cyclizations can occur under Friedländer conditions, particularly with complex substrates. These often arise from unforeseen reactivity of the starting materials or intermediates.

Case Study: Formation of Indolophenazines and Quinolinoquinoxalines

In a study involving the acid-catalyzed Friedländer reaction of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones with 2-aminobenzaldehyde, the expected quinoline product was not formed. Instead, novel and unexpected 8H-indolo[3,2-a]phenazine and quinolino[2,3-c]cyclopentadienone[2,3-b]quinoxalines were isolated.[11]

Proposed Mechanism for Unexpected Products:

The formation of these unusual products was rationalized by a proposed mechanism involving a series of prototropic shifts in a common intermediate, leading to unprecedented rearrangements.[11]

Troubleshooting:

  • Thorough Characterization: When an unexpected product is formed, comprehensive structural elucidation using techniques such as X-ray crystallography, 2D NMR, and high-resolution mass spectrometry is crucial to understand the transformation that has occurred.

  • Mechanistic Investigation: Once the structure is known, a plausible mechanism can be proposed. This can provide insights into how to modify the reaction conditions to favor the desired pathway. For example, changing the catalyst or solvent could alter the stability of key intermediates and disfavor the rearrangement pathway.

  • Substrate Modification: If a particular functional group in the substrate is responsible for the unexpected reactivity, it may be necessary to protect it or to redesign the synthetic route.

Section 3: Visualizing Reaction Pathways

To aid in understanding the complex interplay of reactions, the following diagrams illustrate the main Friedländer pathway and key side reactions.

Friedlander_Main_Pathway start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl intermediate Aldol Adduct or Schiff Base start->intermediate Condensation cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product Quinoline cyclized->product Dehydration

Caption: The main reaction pathway of the Friedländer synthesis.

Friedlander_Side_Reactions start_ketone α-Methylene Carbonyl (Ketone) aldol_dimer Aldol Self-Condensation Product (Dimer/Oligomer) start_ketone->aldol_dimer Base-catalyzed self-condensation regioisomers Regioisomeric Quinolines start_ketone->regioisomers Reaction with unsymmetrical ketone start_amino 2-Aminoaryl Aldehyde/Ketone amino_trimer Self-Condensation Product (Trimer/Tetramer) start_amino->amino_trimer Acid/Base-catalyzed self-condensation start_amino->regioisomers Reaction with unsymmetrical ketone tar Tar Formation aldol_dimer->tar amino_trimer->tar

Caption: Common side reactions in the Friedländer synthesis.

Section 4: Summary of Troubleshooting Strategies

The following table provides a quick reference guide to the common problems and their solutions discussed in this document.

Problem Potential Causes Troubleshooting Strategies
Low or No Yield Impure/degraded starting materials, inefficient catalyst, suboptimal temperature/time.Use fresh/purified reagents, screen different catalysts, optimize temperature and reaction time, consider microwave heating.
Tar Formation Self-condensation of starting materials, polymerization of intermediates.Use milder reaction conditions, slow addition of reagents, consider using imine/enamine analogs.
Poor Regioselectivity Use of unsymmetrical ketones without control.Screen amine catalysts, optimize temperature, use slow addition of the ketone, consider a directing group.
Self-Condensation of 2-Aminoaryl Aldehyde Inherent instability of the starting material.Use freshly purified reagent, generate in situ from a stable precursor.
Unexpected Products Complex substrates leading to unforeseen rearrangements.Thoroughly characterize the product, propose a mechanism, modify reaction conditions or substrate to disfavor the side reaction.

References

Technical Support Center: Managing Regioselectivity in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development professionals who are utilizing the Combes quinoline synthesis and facing challenges with regioselectivity. Quinolines are a cornerstone scaffold in pharmaceutical development, and precise control over substituent placement is paramount.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental problems related to achieving the desired quinoline regioisomer.

Q1: My Combes synthesis with a substituted aniline (e.g., m-anisidine) is producing a mixture of regioisomers. How can I favor the formation of one isomer over the other?

This is the most common challenge in Combes synthesis when using unsymmetrical anilines. The outcome is determined by the rate-determining cyclization step—an intramolecular electrophilic aromatic substitution—which is governed by a delicate balance of kinetic and thermodynamic factors.[1][3][4]

Underlying Cause: The cyclization of the enamine intermediate can occur at two different positions ortho to the amino group. One pathway leads to the kinetically favored product (faster formation, lower activation energy), while the other leads to the thermodynamically favored product (more stable product).[3][4][5] Reaction conditions, particularly the choice of acid catalyst and temperature, dictate which pathway predominates.

Solutions & Protocols:

  • Kinetic vs. Thermodynamic Control:

    • To favor the Kinetic Product: This product often forms via cyclization at the more sterically accessible or electronically richer ortho position. Use milder conditions that do not allow for the reversal of the initial cyclization step.

      • Protocol: Employ a less aggressive acid catalyst like p-toluenesulfonic acid (PTSA) or polyphosphoric ester (PPE) at lower temperatures (e.g., 80-100 °C).[1] Monitor the reaction closely and stop it once the starting material is consumed to prevent equilibration to the thermodynamic product.

    • To favor the Thermodynamic Product: This is typically the more stable isomer (e.g., less steric strain). Use harsh conditions that facilitate a reversible reaction, allowing the product mixture to equilibrate to the lowest energy state.[3][5]

      • Protocol: Use a strong Brønsted acid like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at elevated temperatures (e.g., 120-160 °C) for an extended period.[2][6][7]

  • Strategic Catalyst Selection: The acid catalyst is not just a proton source; it's a critical control element.

    • Concentrated Sulfuric Acid (H₂SO₄): The traditional choice. Its strong acidity and high reaction temperatures typically favor the thermodynamic product.[8]

    • Polyphosphoric Acid (PPA): An excellent dehydrating agent and strong acid, PPA is often used to promote cyclization under vigorous conditions, favoring the thermodynamic product.[1][6][9][10][11] Its high viscosity requires higher temperatures for effective stirring.[9]

    • Lewis Acids (e.g., ZnCl₂, SnCl₄): Can be used to modulate reactivity and may favor different isomer ratios compared to Brønsted acids. Screening is recommended.[12][13]

Q2: I'm using an unsymmetrical β-diketone, and the cyclization is not selective. How do the diketone's substituents influence the outcome?

When the β-diketone is unsymmetrical (e.g., 1,1,1-trifluoro-2,4-pentanedione), the initial condensation with the aniline can produce two different enamine intermediates. However, the regioselectivity is primarily decided in the subsequent electrophilic cyclization step.

Underlying Cause: The electronic and steric properties of the β-diketone's substituents (R¹ and R²) influence which carbonyl group is more readily protonated and which resulting enamine carbon is more nucleophilic during the ring closure.

  • Steric Effects: A bulky substituent on the diketone (e.g., a tert-butyl group) will sterically hinder the cyclization pathway involving that group, thus favoring the formation of the quinoline where the bulky group is at the 2-position, away from the newly formed ring junction.[1]

  • Electronic Effects: An electron-withdrawing group (like -CF₃) can significantly influence the electron density within the enamine intermediate, directing the cyclization.[1]

Solutions & Protocols:

  • Leverage Steric Hindrance: To favor a specific regioisomer, choose a β-diketone where one substituent is significantly larger than the other. Research has shown that increasing the bulk of the R group on the diketone can direct the formation of specific isomers.[1]

  • Exploit Electronic Bias: Use β-diketones with potent electron-withdrawing or donating groups to create a strong electronic bias in the enamine intermediate, guiding the cyclization.

Data-Driven Catalyst Choice: The following table summarizes the general effects of common acid catalysts on regioselectivity, providing a starting point for optimization.

CatalystTypical ConditionsLikely Favored ProductKey Considerations
H₂SO₄ 120-160 °CThermodynamicStrong acid, can cause charring if not controlled.[14]
PPA 130-180 °CThermodynamicExcellent dehydrating agent, highly viscous.[9][10]
PTSA 80-120 °C (in Toluene)KineticMilder, allows for lower temperatures, easier workup.[12]
PPE 100-140 °COften KineticModified PPA, reported to be more effective than H₂SO₄ in some cases.[1]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the Combes synthesis.

Q1: What is the accepted mechanism for the Combes synthesis, and where is the regioselectivity determined?

Answer: The Combes synthesis proceeds through three main stages:

  • Condensation: The aniline and β-diketone react under acid catalysis to form a Schiff base, which rapidly tautomerizes to a more stable anilino-enaminone intermediate.[1][15]

  • Cyclization (Annulation): This is the regiochemistry-determining and rate-determining step .[1] The enamine is protonated, and the electron-rich aniline ring attacks the vinylogous iminium ion in an intramolecular electrophilic aromatic substitution.

  • Dehydration & Aromatization: The resulting intermediate quickly loses a molecule of water to form the final, stable quinoline aromatic ring.[1][8]

The regioselectivity is sealed during the cyclization step. The aniline ring can attack either of the two enamine carbons, leading to the different regioisomers.

Q2: How do electron-donating or electron-withdrawing groups on the aniline affect regioselectivity?

Answer: Substituents on the aniline ring have a profound impact by altering the nucleophilicity of the ortho-carbons.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups activate the aromatic ring, making it more nucleophilic and accelerating the cyclization step.[8] They strongly direct the cyclization to the ortho position that is most electronically activated. For a meta-substituted aniline like m-anisidine, the C2 and C6 positions are activated, but the C2 position (ortho to the amino group and para to the methoxy group) is significantly more nucleophilic, favoring the formation of the 7-methoxyquinoline (the kinetic product).

  • Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -NO₂): These groups deactivate the ring, making the cyclization more difficult.[1] Very strong EWGs like -NO₂ can even prevent the reaction entirely.[12][16] For a meta-substituted aniline like m-chloroaniline, both ortho positions (C2 and C6) are deactivated, but the C6 position is generally less deactivated, which can favor the formation of the 5-chloroquinoline isomer.

Visualizing the Reaction Pathways

Mechanism and Regiochemical Choice

The diagram below illustrates the key mechanistic steps and the critical branch point that determines the final regioisomeric outcome.

Combes_Mechanism cluster_start Step 1: Condensation cluster_cyclize Step 2: Cyclization (Rate-Determining) cluster_end Step 3: Aromatization Aniline Aniline + β-Diketone Enamine Anilino-enaminone Intermediate Aniline->Enamine H⁺, -H₂O Protonated Protonated Enamine Enamine->Protonated H⁺ Pathway_A Pathway A (Kinetic) Protonated->Pathway_A Low Temp, Mild Acid Pathway_B Pathway B (Thermodynamic) Protonated->Pathway_B High Temp, Strong Acid Dehydration_A -H₂O Pathway_A->Dehydration_A Dehydration_B -H₂O Pathway_B->Dehydration_B Product_A Kinetic Regioisomer Product_B Thermodynamic Regioisomer Dehydration_A->Product_A Dehydration_B->Product_B

Caption: The Combes synthesis pathway showing the key regioselectivity branch point.

Troubleshooting Workflow

Use this decision tree to guide your experimental optimization when faced with poor regioselectivity.

Troubleshooting_Workflow Start Unsatisfactory Regioselectivity Check_Product Is the major product the Kinetic or Thermodynamic isomer? Start->Check_Product Kinetic_Major Kinetic Product is Major (Need Thermodynamic) Check_Product->Kinetic_Major Kinetic Thermo_Major Thermodynamic Product is Major (Need Kinetic) Check_Product->Thermo_Major Thermodynamic Action_K Increase Temperature (120-160 °C) Use Stronger Acid (H₂SO₄, PPA) Increase Reaction Time Kinetic_Major->Action_K Action_T Decrease Temperature (80-100 °C) Use Milder Acid (PTSA) Monitor and Quench Early Thermo_Major->Action_T

Caption: A decision workflow for optimizing Combes reaction regioselectivity.

References

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, often defying conventional purification strategies.[1] This resource provides in-depth troubleshooting guides, detailed protocols, and expert insights to navigate these complexities effectively.

Section 1: Fundamental Principles: The "Why" Behind the Challenge

The difficulty in purifying fluorinated heterocycles stems from the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond. Understanding these principles is critical for logical troubleshooting.

  • Extreme Electronegativity and Polarity: Fluorine is the most electronegative element, creating a highly polarized C-F bond.[2] This significantly alters the molecule's overall dipole moment and can lead to unexpected interactions with stationary phases.[1] Depending on the substitution pattern, this can either increase or decrease the overall molecular polarity in non-intuitive ways.[3][4]

  • Increased Lipophilicity: Despite the polar C-F bond, fluorination often increases a molecule's lipophilicity (hydrophobicity).[4][5] This is because the fluorine atom is a poor hydrogen bond acceptor.[6] This dual nature—increased polarity of a specific bond but increased overall lipophilicity—is a primary source of purification challenges.

  • Altered pKa of Heterocycles: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby nitrogen atoms in aza-heterocycles, making them less basic.[4][7] This change affects their solubility and interaction with acidic surfaces like silica gel.

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in dipole-dipole, ion-dipole, and sometimes π-π stacking interactions, especially with aromatic stationary phases.[8] These selective interactions can be exploited for purification.

Section 2: Method Selection Guide

Choosing the correct initial purification strategy is crucial. The following decision tree provides a logical workflow for selecting a method based on the properties of your crude fluorinated heterocyclic compound.

Purification_Workflow start Crude Fluorinated Heterocycle check_stability Is the compound stable on silica gel? start->check_stability distillation Fractional Distillation start->distillation Product is a volatile liquid? check_basicity Is it a basic aza-heterocycle? check_stability->check_basicity Yes prep_rp Preparative Reversed-Phase HPLC (C18, Phenyl-Hexyl) check_stability->prep_rp No (Degrades) check_polarity What is the compound's approximate polarity? check_basicity->check_polarity No flash_deactivated Flash Chromatography (Deactivated Silica or Alumina) check_basicity->flash_deactivated Yes (Streaking on TLC) check_quantity Quantity to Purify? check_polarity->check_quantity Medium / Low prep_hilic Preparative HILIC check_polarity->prep_hilic Very High (Rf=0 in polar solvents) flash_silica Standard Flash Chromatography (Silica Gel) check_quantity->flash_silica High (>200 mg) check_quantity->prep_rp Low (<200 mg) crystallization Crystallization flash_silica->crystallization Product is solid & >90% pure? prep_fluorous Preparative HPLC (Fluorinated Phase, e.g., PFP) prep_rp->prep_fluorous Co-elution with impurities?

Caption: Workflow for selecting a purification method.

Section 3: Troubleshooting Guides

This section addresses specific issues encountered during purification in a question-and-answer format.

3.1 Flash Column Chromatography (Silica Gel / Alumina)

Q1: My basic fluorinated pyridine is streaking badly on the silica gel TLC plate and column. What's happening and how do I fix it? A1: Streaking is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol groups on the silica surface.[9] The fluorination may have reduced the basicity, but not enough to prevent this interaction.

  • Causality: The lone pair on the nitrogen atom of your pyridine is protonated by the acidic silica, causing the compound to "stick" and then slowly "un-stick" as it moves down the column, resulting in a long tail or streak.

  • Solutions:

    • Add a Basic Modifier: Neutralize the silica surface by adding a small amount of a volatile base to your eluent. Typically, 0.1-1% triethylamine (Et₃N) or ammonium hydroxide is effective.[9] This competitively binds to the acid sites, allowing your compound to elute symmetrically.

    • Switch to a Different Stationary Phase: Use a less acidic stationary phase. Basic or neutral alumina can be an excellent alternative for purifying basic compounds.[9]

    • Deactivate the Silica Gel: While less common, you can prepare a slurry of silica gel in your eluent containing the basic modifier and let it sit for an hour before packing the column.

Q2: My fluorinated compound has a very low Rf value even in highly polar solvent systems like 100% ethyl acetate. It won't elute from the column. A2: This indicates your compound is highly polar and strongly adsorbed to the silica gel. Simply increasing the percentage of a moderately polar solvent may not be enough.

  • Causality: The combination of the heterocyclic core and fluorine substitution has resulted in a highly polar molecule that has a very strong affinity for the polar stationary phase.

  • Solutions:

    • Introduce a Highly Polar Solvent: Switch to a more polar mobile phase. A common next step is to use a gradient of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. Be aware that silica gel has some solubility in methanol, so use it judiciously.

    • Consider Reversed-Phase: If your compound is soluble in water/organic mixtures, this is a strong indicator that reversed-phase chromatography is a more suitable technique.[10]

3.2 Preparative High-Performance Liquid Chromatography (Prep HPLC)

Q1: My target fluorinated heterocycle co-elutes with a key impurity on a standard C18 column. How can I improve the separation? A1: Co-elution on a C18 column means the analytes have very similar hydrophobicity under the chosen conditions. To resolve them, you need to introduce a different separation mechanism or enhance the subtle differences between them.[11]

  • Causality: C18 columns separate primarily based on hydrophobic interactions. Your compound and impurity share a similar level of hydrophobicity.

  • Solutions:

    • Change Stationary Phase Chemistry: This is the most powerful solution. Switch to a column with a different selectivity.[11]

      • Fluorinated Phases (PFP, F5): Pentafluorophenyl (PFP) phases are an excellent first choice. They offer alternative selectivity for halogenated and aromatic compounds through π-π, dipole-dipole, and charge-transfer interactions, not just hydrophobicity.[8] They often provide enhanced retention and unique elution orders for fluorinated molecules.[8][12]

      • Phenyl-Hexyl Phases: These offer π-π interactions and can be effective for separating aromatic heterocycles.

    • Adjust Mobile Phase pH: If your heterocycle or impurity has an ionizable group (like a basic nitrogen), adjusting the mobile phase pH by at least 2 units away from the pKa can drastically change retention and improve peak shape.[11] For basic compounds, adding 0.1% trifluoroacetic acid (TFA) or formic acid is common.

    • Employ an Orthogonal Technique: If co-elution persists, the compounds are too similar for reversed-phase. Switch to a method with a completely different separation mechanism, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[11][13]

Q2: My highly polar fluorinated pyrazinone elutes in the void volume during reversed-phase HPLC. How can I get it to retain on the column? A2: Elution in the void volume means your compound is too polar to interact with the non-polar C18 stationary phase.[11]

  • Causality: The compound spends all its time in the polar mobile phase and has no affinity for the hydrophobic stationary phase.

  • Solutions:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for retaining and separating highly polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer.

    • Use a More Retentive Reversed-Phase Column: Consider a column with an embedded polar group (AQ-type columns) which allows for use with highly aqueous mobile phases without phase collapse, or a column with a higher carbon load for slightly increased retention.[11]

    • Ion-Pair Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can form a neutral, more hydrophobic complex that will be retained on a C18 column. However, these reagents are often non-volatile and can be difficult to remove from the final product.[14]

3.3 Crystallization

Q1: My fluorinated heterocycle oils out or refuses to crystallize from solution. What should I do? A1: This is a common problem, often caused by residual impurities or the selection of a suboptimal solvent system.[9]

  • Causality: The compound's solubility in the cold solvent is too high, or impurities are inhibiting the formation of a crystal lattice.

  • Solutions:

    • Use a Co-Solvent System: The "good solvent/poor solvent" technique is highly effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

    • Induce Crystallization:

      • Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the supersaturated solution.[9]

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Pre-Purification: If significant impurities are present, perform a quick "plug" filtration through a small pad of silica gel to remove the most polar or non-polar impurities before attempting crystallization.[9]

Section 4: Detailed Experimental Protocols
4.1 Protocol: Flash Chromatography of a Basic Fluorinated Pyridine

This protocol details the purification of a moderately polar, basic fluorinated pyridine that shows streaking on a standard silica TLC plate.

  • TLC Analysis & Solvent System Selection:

    • Prepare three eluent systems:

      • A: Hexane / Ethyl Acetate (EtOAc)

      • B: Dichloromethane (DCM) / Methanol (MeOH)

      • C: Your chosen system (e.g., 70:30 Hexane/EtOAc) + 0.5% Triethylamine (Et₃N).

    • Run TLC plates in all three systems. System C should show a well-defined spot with an Rf value between 0.2 and 0.4. This will be your mobile phase.[9]

  • Column Packing (Slurry Method):

    • Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude material by mass).

    • In a beaker, create a slurry of silica gel in the selected mobile phase (containing Et₃N).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the elution process by TLC, spotting every few fractions.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator. The use of a volatile base like Et₃N ensures it is removed during this step.

    • Place the resulting product under high vacuum to remove any residual solvent.

4.2 Protocol: Preparative HPLC with a Fluorinated Stationary Phase

This protocol is for separating a fluorinated heterocycle from a structurally similar impurity using a Pentafluorophenyl (PFP) column.

  • Analytical Method Development:

    • Using an analytical PFP column (e.g., 4.6 x 150 mm), develop a separation method.

    • Screen mobile phases such as Acetonitrile/Water and Methanol/Water, both with 0.1% Formic Acid or TFA.

    • Optimize the gradient to achieve baseline separation between your product and the key impurity. Fluorinated phases often provide unique selectivity.[8]

  • Scale-Up Calculation:

    • Scale the flow rate and injection volume based on the column dimensions. For example, when scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the scaling factor is (21.2/4.6)² ≈ 21.

    • Multiply your analytical flow rate and injection volume by this factor.

  • System Preparation:

    • Equilibrate the preparative PFP column with at least 5-10 column volumes of the initial mobile phase conditions.

  • Sample Injection and Fraction Collection:

    • Dissolve the crude sample in a solvent compatible with the initial mobile phase (e.g., DMSO, or the mobile phase itself) at a concentration that avoids overloading.

    • Inject the sample and begin the preparative run.

    • Collect fractions based on the UV chromatogram, ensuring you collect the peak of interest cleanly.

  • Purity Analysis and Product Isolation:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent via rotary evaporation.

    • If the product is not water-soluble, it may precipitate. It can then be isolated by filtration or extraction. If it is water-soluble, lyophilization (freeze-drying) is the preferred method for isolating the final compound.

Section 5: Frequently Asked Questions (FAQs)

Q: Does the position of the fluorine atom on the heterocycle matter for purification? A: Absolutely. The position dramatically influences the molecule's electronic properties and dipole moment.[1] For example, a fluorine atom adjacent to a nitrogen atom will have a much stronger inductive effect, lowering the nitrogen's basicity more significantly than a fluorine atom further away. This will directly impact its interaction with silica gel. Similarly, its position on an aromatic heterocycle will affect its participation in π-π interactions with phenyl-based HPLC columns.

Q: What are the best general-purpose analytical techniques to assess the purity of my final fluorinated compound? A: A combination of techniques is always best for ensuring purity.

  • ¹H and ¹⁹F NMR: NMR is essential. ¹⁹F NMR is particularly powerful as it provides a direct signal for your fluorine-containing compound and can reveal the presence of other fluorinated impurities that might not be visible in a ¹H NMR spectrum.[15]

  • LC-MS: Liquid Chromatography-Mass Spectrometry provides both retention time (a measure of polarity/hydrophobicity) and mass-to-charge ratio. This confirms the molecular weight of your compound and can help identify impurities.[16]

  • Analytical HPLC/UPLC: Running your final compound on a high-resolution analytical column (preferably with a different selectivity than your preparative column) and integrating the chromatogram will give you a quantitative measure of purity (e.g., >99% by UV).

Q: Can I remove fluorine-containing impurities from my non-fluorinated product? A: Yes. This is a scenario where fluorous solid-phase extraction (FSPE) or chromatography on a fluorinated phase is highly effective.[12] The fluorinated impurities will be strongly retained on the fluorous stationary phase, allowing your non-fluorinated product to elute easily.[12]

Section 6: References
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. --INVALID-LINK--

  • Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Benchchem. --INVALID-LINK--

  • Process for the preparation of fluorinated heterocyclic compounds. Google Patents. --INVALID-LINK--

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. --INVALID-LINK--

  • On the polarity of partially fluorinated methyl groups. ResearchGate. --INVALID-LINK--

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. --INVALID-LINK--

  • Process for removing organic fluorides from hydrocarbons. Google Patents. --INVALID-LINK--

  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. --INVALID-LINK--

  • Troubleshooting low yield in heterocycle fluorination reactions. Benchchem. --INVALID-LINK--

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. --INVALID-LINK--

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem. --INVALID-LINK--

  • Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. ResearchGate. --INVALID-LINK--

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. --INVALID-LINK--

  • Is f-cl polar or nonpolar?. Guidechem. --INVALID-LINK--

  • The Polar Hydrophobicity of Fluorinated Compounds. ResearchGate. --INVALID-LINK--

  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. --INVALID-LINK--

  • Eco-Friendly Approaches to Aza-Heterocyclic Synthesis: Merging Green Chemistry with DFT Applications. ResearchGate. --INVALID-LINK--

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH. --INVALID-LINK--

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE. --INVALID-LINK--

  • Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. MDPI. --INVALID-LINK--

  • Preparative HPLC Systems. Shimadzu. --INVALID-LINK--

  • Methods of Analysis for Fluorine. Springer. --INVALID-LINK--

  • Preparative High Performance Liquid Chromatography. ROMIL. --INVALID-LINK--

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. --INVALID-LINK--

  • Working with fluorinated silica phases. SiliCycle. --INVALID-LINK--

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Publisher. --INVALID-LINK--

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. --INVALID-LINK--

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester. --INVALID-LINK--

  • Fluorinated Heterocycles. ResearchGate. --INVALID-LINK--

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Publisher. --INVALID-LINK--

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. --INVALID-LINK--

  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Royal Society of Chemistry. --INVALID-LINK--

  • Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Publications. --INVALID-LINK--

  • Troubleshooting Guide. Thermo Fisher Scientific. --INVALID-LINK--

  • Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. NIH. --INVALID-LINK--

  • Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. ACS Publications. --INVALID-LINK--

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. --INVALID-LINK--

  • Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. NIH. --INVALID-LINK--

  • Troubleshooting Purification Methods. Sigma-Aldrich. --INVALID-LINK--

  • FLUORINATED HETEROCYCLIC COMPOUNDS. Publisher. --INVALID-LINK--

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. --INVALID-LINK--

  • Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. MDPI. --INVALID-LINK--

References

Technical Support Center: Optimizing Chlorination of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of 4-hydroxyquinoline chlorination. This guide is designed to provide in-depth, actionable advice to overcome common challenges encountered during the synthesis of chlorinated 4-hydroxyquinoline derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the chlorination of 4-hydroxyquinolines.

Q1: What are the primary challenges in the direct chlorination of 4-hydroxyquinolines?

The main challenges include controlling regioselectivity, preventing over-chlorination, and managing often harsh reaction conditions.[1] The 4-hydroxyquinoline scaffold possesses multiple reactive sites, and direct chlorination can lead to a mixture of products that are difficult to separate and control.[1] The presence of the activating hydroxyl group can result in multiple chlorinations, while achieving chlorination on less reactive positions may require severe conditions that could degrade the starting material.[1]

Q2: Which positions on the 4-hydroxyquinoline ring are most susceptible to electrophilic chlorination?

The reactivity of the 4-hydroxyquinoline ring towards electrophilic substitution is influenced by the interplay of the activating hydroxyl group and the inherent electronic properties of the quinoline system. The pyridine ring is generally electron-deficient, while the benzene ring is more electron-rich and thus more susceptible to electrophilic attack.[1] The hydroxyl group at the 4-position strongly activates the molecule, directing electrophiles primarily to the C-3 position.

Q3: What are some common reagents used for the chlorination of 4-hydroxyquinolines?

A variety of chlorinating agents are employed, with the choice depending on the desired reactivity and selectivity. Common reagents include:

  • N-Chlorosuccinimide (NCS): A mild and versatile reagent for electrophilic chlorination.[2][3][4] It is often preferred for its ease of handling and selective nature.[5]

  • Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent, often used when stronger conditions are required.[6][7] It can serve as both a chlorinating and sulfonating agent.[6]

  • Thionyl Chloride (SOCl₂): While primarily known for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides, it can also be used for the chlorination of certain activated heterocyclic systems.[8]

  • Phosphorus Oxychloride (POCl₃): Commonly used to convert the 4-hydroxy group into a 4-chloro group, which is a key step in the synthesis of important compounds like chloroquine.[9][10]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-and-solution framework for specific experimental challenges.

Problem 1: Low Yield and/or Complex Product Mixture

Possible Cause: Poor regioselectivity, leading to the formation of multiple chlorinated isomers (e.g., C-3, C-5, C-6, C-8 chlorination). The inherent reactivity of the quinoline ring can lead to substitution on both the benzene and pyridine rings.[1][11]

Solutions:

  • Reagent Selection: For C-3 chlorination, milder reagents like N-Chlorosuccinimide (NCS) are often more selective.[12] For chlorination on the benzene ring (C-5, C-8), stronger electrophilic conditions might be necessary, but these can also lead to byproducts.[11]

  • Solvent Effects: The choice of solvent can significantly influence the reaction's outcome. Aprotic solvents like acetonitrile or dichloromethane are commonly used. In some cases, aqueous media with a suitable catalyst can offer a greener and more efficient alternative.[13]

  • Temperature Control: Highly exothermic reactions can lead to side products.[14] Running the reaction at lower temperatures or using controlled addition of the chlorinating agent can improve selectivity.

  • Catalysis: The use of acid catalysts can enhance the electrophilicity of the chlorinating agent, but may also increase the likelihood of side reactions.[5] Lewis acids or solid acid catalysts can sometimes offer better control.

Problem 2: Over-chlorination (Di- or Tri-chlorinated Products)

Possible Cause: The activating effect of the hydroxyl group and any initial chlorine substituent makes the product more reactive than the starting material.

Solutions:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the chlorinating agent. A large excess should be avoided.

  • Slow Addition: Add the chlorinating agent portion-wise or via a syringe pump over an extended period to maintain a low concentration of the reagent in the reaction mixture.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is formed.

Problem 3: Reaction is Too Vigorous or Uncontrollable

Possible Cause: Some chlorination reactions, particularly with highly activated substrates or potent chlorinating agents like sulfuryl chloride, can be highly exothermic.[1][15]

Solutions:

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a low and stable reaction temperature.

  • Dilution: A more dilute reaction mixture can help to dissipate heat more effectively.[1]

  • Moderators: In some related syntheses, like the Skraup synthesis of quinolines, moderators such as ferrous sulfate are used to control exothermic reactions.[14][16] While not directly for chlorination, the principle of moderating reactivity is applicable.

Problem 4: Starting Material Remains Unreacted

Possible Cause: Insufficient reactivity of the chlorinating agent or deactivation of the substrate.

Solutions:

  • Increase Temperature: Gradually increasing the reaction temperature can help to overcome the activation energy barrier.

  • More Potent Reagent: If a mild reagent like NCS is ineffective, consider a stronger one like sulfuryl chloride, but be mindful of potential side reactions.[6]

  • Catalyst Addition: The addition of an acid catalyst can activate the chlorinating agent.[5] For example, combining NCS with an acid can enhance its chlorinating power.[3]

Problem 5: Degradation of Starting Material or Product

Possible Cause: Harsh reaction conditions (e.g., strong acids, high temperatures) can lead to the decomposition of the sensitive 4-hydroxyquinoline ring system.

Solutions:

  • Milder Conditions: Opt for milder reagents and lower reaction temperatures whenever possible.

  • Protecting Groups: If the molecule contains other sensitive functional groups, consider using protecting groups that can be removed after the chlorination step.

  • pH Control: In aqueous systems, maintaining an optimal pH can be crucial to prevent degradation.

III. Experimental Protocols & Data

General Protocol for C-3 Chlorination using N-Chlorosuccinimide (NCS)

This protocol provides a general guideline for the regioselective C-3 chlorination of a 4-hydroxyquinoline.

Materials:

  • 4-Hydroxyquinoline derivative

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Stir bar

  • Cooling bath (if necessary)

Procedure:

  • To a round-bottom flask, add the 4-hydroxyquinoline derivative (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add N-Chlorosuccinimide (1.05-1.2 eq.) to the solution in one portion or portion-wise, depending on the reactivity of the substrate.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-chloro-4-hydroxyquinoline derivative.

Table 1: Comparison of Common Chlorinating Agents
ReagentTypical ConditionsSelectivityAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Room temp. to moderate heat, aprotic solventsGood for C-3 chlorinationMild, easy to handle solidMay require activation for less reactive substrates
Sulfuryl Chloride (SO₂Cl₂) Low temp. to room temp., inert solventCan be less selective, risk of over-chlorinationHighly reactiveCorrosive, evolves HCl and SO₂ gas, can be difficult to control
Thionyl Chloride (SOCl₂) Reflux in inert solventCan lead to a mixture of productsReadily availableCan lead to side reactions and dimerization
Phosphorus Oxychloride (POCl₃) High temperature (reflux)Specific for converting 4-OH to 4-ClEffective for hydroxyl to chloro conversionHarsh conditions, corrosive

IV. Mechanistic Insights & Visualizations

Electrophilic Aromatic Substitution Mechanism

The chlorination of 4-hydroxyquinolines typically proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks the electrophilic chlorine atom of the chlorinating agent, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores aromaticity, yielding the chlorinated product.

Electrophilic_Chlorination Substrate 4-Hydroxyquinoline Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Attack on Cl+ NCS NCS (Cl+) NCS->Intermediate Product 3-Chloro-4-hydroxyquinoline Intermediate->Product -H+ HBase H-Base+ Intermediate->HBase Base Base Base->Product

Caption: Electrophilic chlorination of 4-hydroxyquinoline.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in 4-hydroxyquinoline chlorination reactions.

Troubleshooting_Workflow Start Start Reaction Monitor Monitor Progress (TLC/LC-MS) Start->Monitor Problem Identify Problem Monitor->Problem Issue Detected Workup Work-up & Purify Monitor->Workup Complete LowYield Low Yield/ Complex Mixture Problem->LowYield Selectivity Issue OverChlorination Over-chlorination Problem->OverChlorination Multiple Products NoReaction No Reaction Problem->NoReaction No Conversion OptimizeReagent Optimize Reagent/ Solvent/Temp. LowYield->OptimizeReagent ControlStoich Control Stoichiometry/ Slow Addition OverChlorination->ControlStoich IncreaseReactivity Increase Temp./ Use Stronger Reagent NoReaction->IncreaseReactivity OptimizeReagent->Start ControlStoich->Start IncreaseReactivity->Start End Pure Product Workup->End

Caption: A workflow for troubleshooting chlorination reactions.

V. Analytical Methods for Monitoring Reaction Progress

Accurate monitoring is key to optimizing any chemical reaction.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of the reaction by comparing the spot of the reaction mixture to the spots of the starting material and, if available, the product standard.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of the product and any byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry. This is particularly useful for identifying unexpected byproducts and confirming the mass of the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable quinoline derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final purified product and can also be used to analyze the crude reaction mixture to determine the ratio of products.

VI. Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All chlorination reactions should be performed in a well-ventilated fume hood, as many chlorinating agents and byproducts (e.g., HCl, SO₂) are corrosive and toxic.

  • Quenching: Be cautious when quenching the reaction, as it can be exothermic. Add the quenching solution slowly and with cooling if necessary.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

preventing byproduct formation in quinoline-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and byproduct formation in this important synthetic process. Our focus is on providing practical, experience-driven insights to enhance your experimental success.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is dedicated to addressing specific issues you may encounter during the synthesis of quinoline-3-carbonitrile. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Issue 1: Low Yield of Quinoline-3-Carbonitrile in Friedländer Synthesis

Question: I am attempting a Friedländer synthesis of a substituted quinoline-3-carbonitrile from a 2-aminoaryl ketone and ethyl cyanoacetate, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Friedländer synthesis of quinoline-3-carbonitriles are a common challenge and can often be attributed to several factors. The reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (in this case, ethyl cyanoacetate), is sensitive to reaction conditions and substrate reactivity.[1][2]

Underlying Causes and Solutions:

  • Self-Condensation of the Ketone (Aldol Reaction): Under basic conditions, the ketone starting material can undergo self-condensation, leading to the formation of aldol adducts and their dehydration products.[3] This side reaction consumes your ketone and reduces the overall yield of the desired quinoline.

    • Solution:

      • Use Milder Conditions: Employing milder catalysts, such as p-toluenesulfonic acid or iodine, can promote the desired cyclization at lower temperatures, thereby minimizing the competing aldol condensation.[1][4]

      • Slow Addition of the Ketone: Adding the ketone slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular self-condensation reaction.[3]

      • Use an Imine Analog: To circumvent the possibility of aldol condensation, particularly under basic conditions, consider using an imine analog of the 2-aminoaryl ketone.[4]

  • Incomplete Reaction or Unfavorable Equilibrium: The cyclization step of the Friedländer synthesis is often a reversible process. The water generated during the reaction can inhibit the forward reaction.[5]

    • Solution:

      • Removal of Water: If feasible for your setup, the azeotropic removal of water using a Dean-Stark apparatus can drive the equilibrium towards product formation.

      • Use of Dehydrating Agents: While less common in modern protocols, the judicious use of a mild dehydrating agent could be explored, ensuring it does not interfere with your starting materials or product.

  • Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, slowing down the initial condensation and subsequent cyclization.

    • Solution:

      • Stronger Catalyst: For less reactive substrates, a stronger acid catalyst might be necessary to promote the reaction. However, this must be balanced with the risk of increased side reactions.

      • Higher Temperatures: Increasing the reaction temperature can overcome the activation energy barrier for less reactive substrates, but this should be done cautiously to avoid decomposition.[5]

  • Suboptimal Catalyst Choice: The choice of acid or base catalyst is crucial and highly dependent on the specific substrates being used.[5]

    • Solution:

      • Catalyst Screening: If yields are persistently low, a screening of different catalysts (e.g., Lewis acids like ZrCl₄, or various Brønsted acids) may be necessary to identify the optimal conditions for your specific transformation.[6]

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

  • Add ethyl cyanoacetate (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water (20 mL) and extract the product with an appropriate organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can then be purified by crystallization or column chromatography.[3]

Issue 2: Formation of Multiple Products in a One-Pot Multicomponent Synthesis

Question: I am using a one-pot, four-component reaction with an aldehyde, a ketone, ethyl cyanoacetate, and a nitrogen source (like ammonium acetate) to synthesize a polysubstituted quinoline-3-carbonitrile, but I am getting a complex mixture of products. How can I improve the selectivity towards the desired quinoline?

Answer:

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules like quinoline-3-carbonitriles in a single step.[7][8] However, the concurrent presence of multiple reactive species can lead to a variety of side reactions if not properly controlled.

Potential Byproducts and Their Prevention:

  • Knoevenagel Condensation Products: The aldehyde can react with ethyl cyanoacetate to form a Knoevenagel condensation product. Similarly, the ketone can also undergo this reaction. These intermediates may not efficiently cyclize to the desired quinoline.

    • Solution:

      • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Lewis acids or certain solid-supported catalysts can promote the desired cascade reaction over simple condensation.

      • Reaction Conditions: Optimization of temperature and reaction time is crucial. Insufficient heating may lead to the accumulation of intermediates, while excessive heat can cause decomposition.

  • Hantzsch-type Dihydropyridine Byproducts: In the presence of an aldehyde, ethyl cyanoacetate, and a nitrogen source, the formation of Hantzsch-type dihydropyridine derivatives is a known competing pathway.

    • Solution:

      • Stoichiometry Control: Precise control over the stoichiometry of the reactants is essential. An excess of certain components might favor alternative reaction pathways.

  • Michael Adducts: The enone intermediate formed from the condensation of the aldehyde and ketone can undergo Michael addition with ethyl cyanoacetate, leading to acyclic byproducts.

    • Solution:

      • Solvent Effects: The choice of solvent can influence the relative rates of the different reaction steps. A solvent that promotes the cyclization step over competing intermolecular reactions should be chosen.

Troubleshooting Workflow for Multicomponent Synthesis

G start Low Yield / Multiple Products in MCR check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry optimize_catalyst Screen Different Catalysts (Lewis/Brønsted Acids) check_stoichiometry->optimize_catalyst optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp optimize_solvent Evaluate Different Solvents optimize_temp->optimize_solvent analyze_byproducts Isolate and Characterize Major Byproducts optimize_solvent->analyze_byproducts adjust_conditions Adjust Conditions Based on Byproduct Identity analyze_byproducts->adjust_conditions adjust_conditions->start Re-optimize pure_product Improved Yield of Quinoline-3-carbonitrile adjust_conditions->pure_product G cluster_desired Desired Friedländer Pathway cluster_side Aldol Side Reaction A 2-Aminoaryl Ketone C Condensation & Cyclization A->C B Ethyl Cyanoacetate B->C D Quinoline-3-carbonitrile C->D E 2-Aminoaryl Ketone F Self-Condensation E->F Base Catalyst G Aldol Adduct/Dehydrated Product F->G

References

stability of the difluoroquinoline core in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoroquinoline-based compounds. This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the chemical stability of the difluoroquinoline core under both acidic and basic conditions. Understanding these stability profiles is critical for designing robust experiments, ensuring data integrity, and developing safe and effective therapeutics.

Section 1: Stability in Acidic Conditions

The difluoroquinoline core is generally considered relatively stable. However, under certain acidic conditions, its integrity can be compromised. This section addresses common concerns and experimental observations related to acidic environments.

FAQ 1: My difluoroquinoline compound appears to be degrading in an acidic mobile phase during HPLC analysis. What could be the cause?

This is a common observation, particularly with prolonged exposure or elevated temperatures. While the core itself is robust, certain structural features and external factors can promote degradation.

Causality Explained:

  • Protonation and Hydrolysis: The quinolone structure contains nitrogen atoms that can be protonated under acidic conditions. This can increase the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack by water (hydrolysis).

  • Substituent Effects: The nature and position of substituents on the quinolone ring can significantly influence stability. Electron-withdrawing groups can further enhance the electrophilicity of the core, potentially increasing susceptibility to hydrolysis. Conversely, bulky substituents may offer steric hindrance, providing a degree of protection.

  • Forced Degradation Studies: Studies have shown that under forced degradation conditions (e.g., strong acid, heat), fluoroquinolones can undergo degradation.[1][2] The activity of some fluoroquinolones may be reduced in acidic media.[3]

Troubleshooting Steps:

  • pH and Buffer Selection: If possible, adjust the mobile phase to a less acidic pH. Most quinolones are stable in the pH range of 4-8.[4][5] If a low pH is required for chromatographic resolution, consider using a weaker acid or a different buffer system.

  • Temperature Control: Reduce the column and autosampler temperature. Elevated temperatures accelerate chemical reactions, including degradation.[4]

  • Minimize Residence Time: Optimize your HPLC method to reduce the analysis time, thereby minimizing the compound's exposure to the acidic mobile phase.

  • Sample Preparation: Prepare samples in a neutral or slightly acidic buffer and inject them immediately. Avoid storing samples in highly acidic solutions.

Workflow for Assessing Acidic Stability

Here is a typical workflow for a forced degradation study to assess the stability of your difluoroquinoline compound in acidic conditions.

Acidic_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (e.g., in Methanol or DMSO) C Incubate Compound in Acidic Solution (e.g., RT, 40°C, 60°C) A->C B Prepare Acidic Solutions (e.g., 0.1M HCl, 1M HCl) B->C D Take Time Points (e.g., 0, 2, 4, 8, 24h) C->D E Neutralize Aliquot D->E F Analyze by HPLC-UV/MS E->F G Quantify Parent Compound & Identify Degradants F->G

Caption: Experimental workflow for acidic forced degradation studies.

Section 2: Stability in Basic Conditions

The difluoroquinoline core can be more susceptible to degradation under basic conditions compared to acidic environments. This is a critical consideration for experimental design, especially in synthetic chemistry and formulation development.

FAQ 2: I'm performing a reaction with a difluoroquinoline intermediate under basic conditions and observing significant product loss. What degradation pathways should I be aware of?

Base-catalyzed degradation is a known liability for the fluoroquinolone class of compounds. The primary mechanisms involve the piperazine ring and the core quinolone structure.

Causality Explained:

  • Piperazine Ring Opening: The piperazine substituent, common in many fluoroquinolones, is often the most labile part of the molecule under basic conditions. The reaction can be initiated by deprotonation of a nitrogen atom, followed by ring-opening.[6][7][8]

  • Hydrolysis of the Quinolone Core: Strong basic conditions can promote the hydrolysis of the quinolone ring itself. The presence of the fluorine atoms can influence the electron distribution in the ring, affecting its susceptibility to nucleophilic attack by hydroxide ions.

  • Influence of pH: The rate and extent of degradation are highly dependent on the pH. More alkaline conditions generally lead to faster degradation.[9] Some studies have shown that certain fluoroquinolones are significantly affected by basic pH.[3]

  • Structural Features: The presence of certain substituents can influence the stability. For example, some studies suggest that a five-membered ring attached to the quinolone ring can promote instability.[2]

Troubleshooting and Mitigation Strategies:

  • Choice of Base: Use the mildest base possible that can still effectively promote the desired reaction. Consider alternatives to strong bases like NaOH or KOH, such as organic bases (e.g., triethylamine, DIPEA) or carbonate bases (e.g., K₂CO₃, Cs₂CO₃).

  • Temperature Control: Keep the reaction temperature as low as possible. Base-catalyzed hydrolysis is often temperature-dependent.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the difluoroquinoline core to the basic conditions.

  • Protecting Groups: If the piperazine ring is the site of instability, consider using a suitable protecting group for the nitrogen atoms during the base-catalyzed step.

Potential Degradation Pathway under Basic Conditions

The following diagram illustrates a generalized potential degradation pathway involving the piperazine ring, a common point of instability in many fluoroquinolones.

Basic_Degradation_Pathway A Difluoroquinoline with Piperazine Ring B Deprotonation at Piperazine Nitrogen A->B OH⁻ C Ring Opening Intermediate B->C Rearrangement D Further Degradation Products C->D Hydrolysis

References

Technical Support Center: Troubleshooting Poor Solubility of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing one of the most persistent challenges in synthetic and medicinal chemistry: the poor solubility of quinoline intermediates. As a foundational scaffold in numerous pharmaceuticals and functional materials, the quinoline nucleus presents unique handling difficulties due to its rigid, aromatic structure.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and rationally design your experiments.

Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Quick Solutions

This section addresses the most common and pressing issues encountered during the handling of quinoline intermediates.

Q1: Why are my quinoline intermediates so difficult to dissolve in common solvents?

A: The poor solubility of quinoline derivatives often stems from a combination of their inherent physicochemical properties. Their rigid, planar aromatic structure leads to strong intermolecular π-π stacking interactions in the solid state, which requires significant energy to overcome during dissolution. While the nitrogen atom provides some polarity, the large hydrophobic surface area of the fused ring system often dominates, leading to low solubility in polar solvents like water and limited solubility in some organic solvents.[3]

Q2: My compound, dissolved in a DMSO stock, is precipitating ("crashing out") when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A: This is a classic and frequent problem. Your quinoline intermediate is likely highly soluble in the organic solvent DMSO but poorly soluble in the final aqueous buffer. When you dilute the stock, the DMSO concentration plummets, and the aqueous environment can no longer sustain the solubility of your hydrophobic compound, causing it to precipitate.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest first step. Determine if your assay can be successfully run at a lower, more soluble concentration of the compound.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. For example, dilute your 10 mM DMSO stock to 1 mM in a solution containing 50% DMSO/50% aqueous buffer, then further dilute that into your final assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Increase Final DMSO Concentration: Check the tolerance of your assay. Many cell-based assays can tolerate up to 0.5% DMSO without significant cytotoxic effects. Increasing the final DMSO concentration may be sufficient to keep your compound in solution. Always run a vehicle control with the same final DMSO concentration to validate your results.

Q3: I'm trying to run a reaction, but my quinoline starting material won't dissolve. What's a good starting point for solvent selection?

A: A rational approach to solvent selection is key. For many quinoline intermediates, polar aprotic solvents are an excellent starting point.

  • Highly Recommended: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are powerful solvents for a wide range of quinoline derivatives due to their high polarity and ability to disrupt intermolecular forces.[3][4][5]

  • Often Effective: Dichloromethane (DCM), Chloroform, and Tetrahydrofuran (THF) are also good candidates, particularly for less polar derivatives.[4][6]

  • Consider with Heating: Toluene and 1,4-Dioxane can be effective, often requiring heating to achieve sufficient solubility.

Refer to the Solubility Data Table (Table 1) below for a more detailed guide.

Q4: What does pKa have to do with the solubility of my quinoline intermediate?

A: The pKa is critically important. Quinoline is a weak base, with the conjugate acid of the quinoline nitrogen having a pKa of approximately 4.9.[7] This means that in acidic solutions with a pH below 4.9, the nitrogen atom becomes protonated, forming a quinolinium salt. This salt is an ionic species and is typically much more soluble in aqueous and polar protic solvents than the neutral form. This principle is the basis for the pH adjustment method of solubility enhancement.[7]

Part 2: In-Depth Troubleshooting Guides & Experimental Protocols

When simple fixes are not enough, a more systematic approach is required. This section provides detailed workflows and protocols for enhancing the solubility of challenging quinoline intermediates.

Troubleshooting Workflow: A Logical Approach

The following diagram outlines a systematic process for addressing solubility issues, starting from initial observation to advanced formulation strategies.

G cluster_0 Initial Observation & Assessment cluster_1 Organic Solvent Systems cluster_2 Aqueous / Biological Systems cluster_3 Advanced Formulation Strategies A Compound Insoluble in Chosen Solvent B Is the solvent aqueous or organic? A->B C Consult Solubility Table (Table 1). Try stronger solvent (e.g., DMSO, DMF). B->C Organic F Is the compound ionizable? (Check for acidic/basic handles) B->F Aqueous D Apply Gentle Heating / Sonication C->D E Use a Co-Solvent System (e.g., DCM/Methanol, Toluene/Ethanol) D->E G Method 1: pH Adjustment (See Protocol 1) F->G Yes H Method 2: Use of Co-solvents (See Protocol 2) F->H No I Advanced Methods G->I If insufficient H->I If insufficient J Method 3: Surfactants / Micellar Solubilization (See Protocol 3) I->J K Method 4: Cyclodextrin Complexation (See Protocol 4) J->K L Method 5: Solid Dispersion (See Protocol 5) K->L

Caption: A step-by-step workflow for troubleshooting poor solubility.

Data Presentation: A Guide to Solvent Selection

Choosing the right solvent is the first critical step in any experiment. The following table summarizes qualitative and quantitative solubility data for representative quinoline intermediates to guide your initial selection. "Soluble" generally implies solubility of at least 1-5 mg/mL, while "sparingly" or "slightly" soluble implies lower concentrations.

Table 1: Solubility of Representative Quinoline Intermediates in Common Solvents

Intermediate ClassRepresentative CompoundWaterEthanolDichloromethane (DCM)TolueneEthyl AcetateDMSO / DMF
Unsubstituted QuinolineSlightly soluble (6.11 g/L)[8]Soluble[8][9]MiscibleSolubleSolubleMiscible
Amino- 8-AminoquinolineLow solubility[10]Soluble[10]SolubleSolubleSolubleSoluble[10]
Halo- 4,7-DichloroquinolineLow solubility[11]Soluble[11]SolubleSolubleSolubleSoluble
Halo- 6-BromoquinolineInsolubleSolubleFairly Soluble[12]Fairly Soluble[12]Fairly Soluble[12]Soluble
Hydroxy- 8-HydroxyquinolineSparingly soluble[13]Freely Soluble[14]SolubleSoluble250 g/L[15]Soluble
Nitro- 8-NitroquinolineSlightly soluble[16]Soluble[4][16]SolubleSoluble in Benzene[16]SolubleSoluble[4]
Alkyl- 2-MethylquinolineSlightly soluble[17][18]Soluble[7][17]SolubleSolubleSolubleSoluble

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Solubility Enhancement by pH Adjustment

Principle: This technique leverages the weak basicity of the quinoline nitrogen. By lowering the pH of an aqueous solution to 2 units below the compound's pKa (typically to pH < 3 for quinolines), the nitrogen becomes protonated, forming a more soluble salt.[7] This is highly effective for preparing aqueous solutions for biological assays or for extractions.

Visualizing the Mechanism:

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) A Quinoline (Neutral) Poorly Soluble B Quinolinium Ion (Salt) More Soluble A->B + H+ B->A - H+

Caption: Effect of pH on quinoline solubility.

Step-by-Step Methodology:

  • Prepare an Acidic Buffer: Choose a buffer system with adequate capacity in the target pH range (e.g., a citrate buffer for pH 3.0-6.2 or a glycine-HCl buffer for pH 2.2-3.6).

  • Initial Compound Suspension: Weigh the quinoline intermediate and add it to a small volume of the acidic buffer to create a slurry.

  • Dissolution: While stirring vigorously, slowly add more acidic buffer. Use of a vortex mixer or a brief sonication in a water bath can aid dissolution.

  • pH Verification: After the compound has dissolved, verify the final pH of the solution and adjust if necessary with dilute HCl or NaOH.

  • Caution: Be aware that changing the pH may affect the compound's stability or its activity in biological assays. Always confirm that the final pH is compatible with your downstream application.

Protocol 2: Use of Co-solvents

Principle: A co-solvent is a water-miscible organic solvent used in small quantities to increase the solubility of a hydrophobic compound in an aqueous solution. The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the solute. This is a common strategy for formulating compounds for in vivo studies.

Commonly Used Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and DMSO.

Step-by-Step Methodology (Example: Preparing a 1 mg/mL solution for an animal study):

  • Solubilize in Organic Solvent: Dissolve the quinoline intermediate in a minimal amount of a suitable organic solvent (e.g., dissolve 10 mg of compound in 200 µL of DMSO).

  • Add the Co-solvent: To the DMSO solution, add the chosen co-solvent. For example, add 1.8 mL of PEG 400. Vortex thoroughly to ensure a homogenous solution.

  • Add the Aqueous Component: Slowly add the aqueous vehicle (e.g., saline or water) dropwise while vortexing. For this example, you would add 8.0 mL of saline to bring the total volume to 10 mL.

  • Final Formulation: The final formulation would be 1 mg/mL compound in a vehicle of 2% DMSO / 18% PEG 400 / 80% Saline.

  • Self-Validation: The final solution should be clear and free of precipitates. Observe the solution for at least 30 minutes to ensure the compound remains dissolved. If precipitation occurs, the formulation must be re-optimized, for instance, by increasing the proportion of the co-solvent.

Protocol 3: Surfactant-Mediated (Micellar) Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical aggregates called micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble quinoline compounds can be encapsulated within the hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[17][18][19]

Commonly Used Surfactants: Tween® 80, Poloxamer 188, Sodium Dodecyl Sulfate (SDS).

Step-by-Step Methodology:

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in the desired aqueous buffer at a concentration well above its CMC.

  • Add Compound: Add an excess of the solid quinoline intermediate to the surfactant solution.

  • Equilibration: Stir the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours. This allows the system to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved quinoline intermediate using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

Protocol 4: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule (the quinoline intermediate) if it fits dimensionally, forming an inclusion complex.[4][5] This complex has the water-soluble properties of the cyclodextrin host, thereby increasing the apparent aqueous solubility of the guest molecule.[20]

Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

Step-by-Step Methodology (Kneading Method):

  • Form a Paste: In a mortar, add the cyclodextrin (e.g., HP-β-CD) and a minimal amount of a 50:50 water/ethanol solution to form a thick, consistent paste.

  • Incorporate Compound: Add the quinoline intermediate to the paste (a typical molar ratio is 1:1 or 1:2 drug-to-cyclodextrin).

  • Knead Thoroughly: Knead the mixture for 30-60 minutes. The shear force helps to promote the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.

  • Final Product: The resulting dried complex can be ground into a fine powder, which should exhibit enhanced aqueous solubility compared to the original compound.

Protocol 5: Preparation of a Solid Dispersion

Principle: A solid dispersion is a system where a poorly soluble drug (the quinoline intermediate) is dispersed within a highly soluble, inert carrier matrix, usually a polymer.[21] By reducing the compound to its amorphous state at a molecular level within the carrier, the energy barrier for dissolution is significantly lowered, leading to faster and higher dissolution in aqueous media.[1][13][22]

Commonly Used Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).

Step-by-Step Methodology (Solvent Evaporation Method):

  • Co-dissolution: Dissolve both the quinoline intermediate and the carrier polymer (e.g., PVP K30) in a suitable common organic solvent (e.g., ethanol or methanol). Ensure a clear solution is formed. Typical drug-to-polymer ratios range from 1:1 to 1:10 by weight.

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a moderate temperature (e.g., 40-60°C) to form a thin film on the flask wall.

  • Final Drying: Further dry the solid film under high vacuum for several hours to remove any residual solvent.

  • Collection and Sizing: Scrape the dried solid dispersion from the flask and gently grind it to a uniform powder.

  • Validation: The resulting powder should be tested for its dissolution rate in a relevant aqueous buffer and compared to the unformulated compound. Characterization by techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous nature of the drug within the dispersion.

References

Technical Support Center: Navigating Exothermic Events in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and safety-critical information for managing the significant exothermic risks associated with classical quinoline synthesis methodologies. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific, practical issues you may encounter during your experiments, grounded in established chemical principles and safety protocols.

Introduction: The Inherent Thermal Risks of Quinoline Synthesis

Many classical methods for synthesizing the quinoline scaffold, a cornerstone in medicinal chemistry, are notoriously energetic. Reactions like the Skraup and Doebner-von Miller syntheses involve strongly exothermic steps that, without meticulous control, can escalate into dangerous thermal runaway events.[1][2][3] A thermal runaway occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to a rapid, exponential increase in temperature and reaction rate.[4][5] This guide provides the expertise to anticipate, manage, and mitigate these thermal hazards effectively.

Troubleshooting Guide: The Skraup Synthesis

The Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, is infamous for its violent and difficult-to-control nature.[6][7][8] The high exothermicity arises from the initial dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[1]

Q1: My Skraup reaction is extremely vigorous and appears to be on the verge of thermal runaway. What should I do?

A1: Immediate Corrective Actions & Prevention

A runaway Skraup reaction is a critical safety event. If you observe a rapid, uncontrolled temperature increase and vigorous boiling, take the following immediate actions if it is safe to do so:

  • Emergency Cooling: Immerse the reaction flask in a pre-prepared ice-water or dry ice/acetone bath to rapidly reduce the internal temperature.[9]

  • Cease Reagent Addition: If you are in the process of adding a reagent (e.g., sulfuric acid), stop the addition immediately.

  • Ensure Ventilation: Confirm that your reaction is in a well-ventilated fume hood with the sash lowered to a safe working height to contain any potential release of materials.[10]

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

Preventative Measures for Future Experiments:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a critical and standard practice to moderate the reaction.[7][9] Ferrous sulfate is believed to act as an oxygen carrier, which slows and controls the rate of the oxidation step, thereby preventing a sudden, violent release of energy.[1] Boric acid can also be used as a moderator.[6][7]

  • Controlled Reagent Addition: The order and rate of reagent addition are crucial. A standard, safer order is to combine aniline, ferrous sulfate, and glycerol before the slow, portion-wise addition of concentrated sulfuric acid with efficient cooling.[1][9] Never add all reagents at once.[11]

  • Gradual Heating: Gently heat the mixture to initiate the reaction. Once the exotherm begins and the mixture starts to boil, immediately remove the external heat source.[6][9] The reaction's own heat should be sufficient to sustain reflux for a period.[12] Only reapply heat after the initial, vigorous exotherm has subsided.[9]

  • Efficient Stirring: Maintain vigorous and efficient stirring throughout the reaction to ensure even heat distribution and prevent the formation of localized hot spots.[6]

Q2: I am observing significant tar formation in my Skraup synthesis, which is complicating purification and lowering my yield. How can I minimize this?

A2: Mitigating Tar Formation

Tar formation is a common side reaction in Skraup synthesis, often resulting from the acid-catalyzed polymerization of acrolein, an intermediate formed from the dehydration of glycerol.[9] To reduce tarring:

  • Maintain Temperature Control: Overheating is a primary cause of polymerization. By carefully moderating the exotherm as described above, you can minimize the temperatures that lead to excessive tar formation.

  • Reaction Time: While a prolonged reflux is often needed for the reaction to go to completion, excessive heating times can promote side reactions.[9] Monitor your reaction (if possible via TLC of quenched aliquots) to determine the optimal reaction time.

  • Purification Strategy: A common method for separating the quinoline product from the tarry residue is steam distillation, followed by extraction.[6]

Troubleshooting Guide: The Doebner-von Miller & Friedländer Syntheses

While often less violent than the Skraup synthesis, these methods can also present significant exothermic hazards.

Q3: My Doebner-von Miller reaction is producing a thick, dark tar and the reaction temperature is difficult to control. What is happening?

A3: Controlling the Doebner-von Miller Reaction

The Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, can also be strongly exothermic.[2][3] The tar formation you are observing is likely due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[13]

Key Control Strategies:

  • Slow Reagent Addition: The most effective control measure is the slow, dropwise addition of the α,β-unsaturated carbonyl compound (or the aldehyde that forms it in situ) to the heated, acidic solution of the aniline.[13] This maintains a low concentration of the polymerizable species and allows for better heat dissipation.

  • Temperature Monitoring: A vigorous exotherm may require initial cooling.[13] Closely monitor the internal temperature and use an ice bath to manage any rapid temperature increases.

  • Catalyst Choice: The reaction is catalyzed by both Brønsted and Lewis acids.[14] The choice and concentration of the acid can significantly impact the reaction rate and the propensity for side reactions.[13]

Q4: The Friedländer synthesis protocol I'm using calls for high temperatures. How can I assess and manage the potential for an exothermic event?

A4: Assessing Exotherm in Friedländer Synthesis

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15][16] While often driven by external heating, the initial condensation steps can be exothermic.

  • Initial Condensation: The first step, an aldol-type condensation, can release heat.[15] When mixing the reactants, especially under strong acid or base catalysis, monitor for an initial temperature rise.[17]

  • Scaling Up: Exothermic events become much more difficult to manage during scale-up.[4] A reaction that is easily controlled at 1 mmol scale can become a serious hazard at 100 mmol scale due to the change in the surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.

  • Reaction Calorimetry: For process development and scale-up, using reaction calorimetry is the most reliable method to quantify the heat of reaction and determine the rate of heat evolution. This data is essential for designing safe and effective cooling protocols.

Frequently Asked Questions (FAQs) on Exothermic Reaction Management

Q5: What are the fundamental principles of managing any exothermic reaction in the lab?

A5: The Core Principles of Thermal Safety

Regardless of the specific quinoline synthesis, the principles of managing exothermic reactions remain the same:

PrincipleActionable StrategyRationale
Heat Generation Control Control the rate of reagent addition (slow, dropwise).[4][11] Use a moderator or inhibitor where applicable.[1]Limits the rate at which the reaction can produce heat, preventing it from overwhelming the cooling system.
Heat Removal Maximization Ensure efficient stirring. Use a cooling bath (ice, dry ice). Select a reaction vessel with a high surface area-to-volume ratio.Maximizes the rate at which heat is removed from the reaction mixture, maintaining a safe operating temperature.[18]
Continuous Monitoring Use a thermometer or thermocouple to monitor the internal reaction temperature continuously.[11][18] Note any deviation from the expected temperature profile.Early detection of a developing exotherm allows for corrective action before a runaway condition is established.[11]
Emergency Preparedness Have an appropriate cooling bath and quenching agent ready before starting the reaction.[11] Ensure a clear path of egress and have safety equipment (fire extinguisher, safety shower) accessible.In the event of a loss of control, a pre-planned emergency response is critical to mitigating the consequences.[19]
Q6: What is a "reaction quench" and how do I perform one safely in an emergency?

A6: Emergency Quenching Protocol

A quench is a procedure to rapidly stop a chemical reaction. In an emergency, such as a thermal runaway, it is a critical safety intervention.

Protocol 2: Emergency Quenching of a Runaway Reaction

  • Objective: To rapidly halt the chemical reaction by deactivating a reactive species.

  • Prerequisites: This procedure should only be attempted if it can be done without exposing the researcher to undue risk (e.g., from behind a blast shield). The quenching agent must be chosen carefully to be effective without causing a more hazardous secondary reaction.

  • Steps:

    • Cool the Reaction: Before and during the quench, apply maximum cooling to the reaction flask using an ice bath or other appropriate cooling medium.[20]

    • Select Quenching Agent: The choice is reaction-specific. For acid-catalyzed reactions, a cold, dilute base might be appropriate. For reactions involving reactive intermediates, a chemical scavenger may be needed.

    • Slow, Controlled Addition: Using an addition funnel or a syringe, add the quenching agent very slowly and dropwise .[20][21] A rapid quench can itself be dangerously exothermic or cause violent gas evolution.[20]

    • Monitor Vigorously: Carefully observe the reaction's response. If the quenching process is too vigorous, pause the addition until it subsides.

    • Confirm Neutralization: Continue the slow addition until the reaction is fully quenched and the temperature begins to fall and stabilize.

Q7: How does flow chemistry offer an advantage for controlling these types of exothermic reactions?

A7: Advantages of Flow Chemistry

Flow chemistry, where reagents are continuously pumped and mixed in a small-volume reactor, offers significant safety advantages for managing highly exothermic reactions.[19]

  • Superior Heat Transfer: Flow reactors, particularly microreactors, have a very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. This drastically reduces the risk of thermal runaway.[19]

  • Small Reaction Volume: At any given moment, only a very small volume of the reaction mixture is present in the reactor, minimizing the potential hazard of a runaway.

  • Precise Control: Parameters like temperature, pressure, and residence time can be controlled with high precision, allowing for safe operation within a defined window.[19]

Visualizing Thermal Runaway & Troubleshooting

Diagram 1: The Principle of Thermal Runaway

ThermalRunaway cluster_0 Thermal Equilibrium cluster_1 Thermal Runaway Cascade HeatGen Heat Generation (Reaction Rate) HeatRem Heat Removal (Cooling System) HeatGen->HeatRem = HeatRem->HeatGen = TempRise Temperature Increases RateIncrease Reaction Rate Increases Exponentially TempRise->RateIncrease HeatGenIncrease Heat Generation Increases Exponentially RateIncrease->HeatGenIncrease HeatGenIncrease->TempRise > Heat Removal HeatRemLinear Heat Removal Increases Linearly Start Exothermic Reaction (e.g., Skraup Synthesis) Start->HeatGen Start->TempRise Loss of Control

Caption: Logical flow showing the balance in thermal equilibrium versus the positive feedback loop of a thermal runaway.

Diagram 2: Troubleshooting Workflow for a Vigorous Exotherm

TroubleshootingWorkflow Start Vigorous Exotherm Detected Safe Is it safe to approach? Start->Safe StopAdd Stop Reagent Addition Safe->StopAdd Yes Evacuate Evacuate & Alert Others Safe->Evacuate No Cool Apply Emergency Cooling StopAdd->Cool Monitor Monitor Temperature Cool->Monitor Controlled Is reaction under control? Monitor->Controlled Proceed Proceed with Caution Controlled->Proceed Yes Quench Perform Emergency Quench Protocol Controlled->Quench No Review Post-Incident Review: - Add Moderator - Slow Addition Rate - Improve Cooling Proceed->Review Quench->Review

Caption: Decision-making workflow for responding to an uncontrolled exothermic reaction during synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Difluoro- vs. Dimethoxy-Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] The therapeutic potential of quinoline derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring. This guide provides an in-depth, objective comparison of the biological activities of two prominent classes of quinoline analogs: those bearing difluoro- substitutions and those with dimethoxy- substitutions. By synthesizing experimental data from various studies, this document aims to elucidate the nuanced differences in their anticancer, antimicrobial, and enzyme-inhibiting properties, thereby offering valuable insights for future drug design and development.

The Influence of Fluorine and Methoxy Groups on Quinoline's Bioactivity

The introduction of fluorine atoms or methoxy groups to the quinoline core dramatically alters its physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity. These modifications, in turn, influence the compound's interaction with biological targets, leading to distinct pharmacological profiles.

Fluorine, being highly electronegative, can form strong bonds and alter the electronic distribution of the molecule, often enhancing binding affinity to target proteins and improving metabolic stability. Difluoro-substitutions, in particular, can create unique electronic environments that may favor specific biological interactions.

Conversely, methoxy groups are electron-donating and can participate in hydrogen bonding. The presence of two methoxy groups can significantly impact a molecule's solubility and its ability to interact with receptor pockets, often contributing to increased potency.

This guide will now delve into a comparative analysis of the biological activities of these two classes of quinoline analogs, supported by experimental data.

Comparative Analysis of Biological Activities

Anticancer and Cytotoxic Activity

Both difluoro- and dimethoxy-quinoline analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[2] The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Comparative Cytotoxicity (IC50, µM) of Difluoro- and Dimethoxy-Quinoline Analogs in Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Difluoro-Quinoline 6,8-Difluoro-2-methylquinolin-4-amineBenchmarked against various quinolinesVaries[3]
9-fluoro-6-(6-fluoro-1H-indol-1-yl)-[2][4]dioxolo[4,5-g]indolo[2,1-a]isoquinolineK-562 (Leukemia)Apoptosis at 54.3%[5]
Dimethoxy-Quinoline Chalcone derivative 3b (dimethoxy-substituted)SR (Leukemia)GI value of 80.08%[6]
Pyrimidine derivative 6b (dimethoxy-substituted)MOLT-4 (Leukemia)GI value of 53.3%[6]
8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)quinolineS. aureusMIC 3.125 µg/mL[7]

From the available data, it is evident that both classes of compounds exhibit potent anticancer activity. However, the specific potency and cancer cell line selectivity can vary significantly based on the overall molecular structure. For instance, certain dimethoxy-chalcone derivatives show high growth inhibition percentages against leukemia cell lines.[6] While direct IC50 comparisons are limited in the literature, the data suggests that both substitution patterns can lead to highly active compounds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline derivatives have long been a source of inspiration in this field. The antimicrobial efficacy is typically determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8][9]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Difluoro- and Dimethoxy-Quinoline Analogs

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Difluoro-Quinoline 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybridS. pneumoniae ATCC 49619≤ 0.008[10]
Dimethoxy-Quinoline 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)quinolineS. aureus ATCC 259233.125[7]
8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)quinolineE. coli ATCC 259226.25[7]
6,7-dimethoxyquinoline derivativeC. difficile UK61.0[11]

The data indicates that fluoro-substituted quinolones can exhibit exceptionally potent antibacterial activity, with MIC values in the sub-micromolar range against resistant respiratory pathogens.[10] Dimethoxy-quinoline derivatives also demonstrate significant antibacterial effects, particularly against Gram-positive bacteria like S. aureus and the anaerobic C. difficile.[7][11] The choice of substitution may therefore be guided by the target pathogen.

Enzyme Inhibition

The biological effects of quinoline analogs often stem from their ability to inhibit specific enzymes involved in critical cellular processes. Kinases, in particular, are common targets in cancer therapy. The inhibitory potential is quantified by the IC50 or Ki value, representing the concentration required for 50% inhibition or the inhibition constant, respectively.

Table 3: Comparative Enzyme Inhibition of Difluoro- and Dimethoxy-Quinoline Analogs

Compound ClassTarget EnzymeInhibitory ConcentrationReference
Difluoro-Quinoline Protein Kinase Novel 3 (PKN3)IC50 of 1.3 µM (for a 4-anilino-quinoline analog)[12]
Dimethoxy-Quinoline PI3KγIC50 = 52 nM (for a quinoline-chalcone hybrid)[13]
GAK (Cyclin G associated kinase)High affinity for 3,4,5-trimethoxy substituted anilinoquinolines[14]

Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A frequently implicated mechanism for the anticancer activity of quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][13] This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Difluoro- or Dimethoxy- Quinoline Analog Quinoline->PI3K MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Treat with quinoline analogs A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Solubilize formazan D->E F Measure absorbance (570 nm) E->F G Calculate IC50 F->G

References

The Two Faces of a Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have proven instrumental in the fight against a spectrum of human diseases, from infectious parasites to malignant cancers.[1] The true versatility of this scaffold, however, is most evident when examining the profound impact of substituents at the 4-position. The nature of the chemical group attached to this single carbon atom can dramatically pivot the compound's biological activity, transforming it from a potent antimalarial agent into a targeted anticancer therapeutic.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 4-substituted quinolines, focusing on their two most prominent therapeutic applications: antimalarial and anticancer activities. We will dissect the subtle yet critical molecular modifications that dictate their mechanism of action and biological efficacy, supported by experimental data and detailed protocols for researchers in the field.

Part 1: The Antimalarial Legacy of 4-Aminoquinolines

The story of 4-substituted quinolines is inextricably linked to the fight against malaria. For decades, 4-aminoquinolines like Chloroquine have been a cornerstone of antimalarial chemotherapy.[3][4] Their primary mechanism of action is the disruption of heme detoxification within the malaria parasite, Plasmodium falciparum.[1]

Mechanism of Action: Heme Biocrystallization Inhibition

Inside the parasite's acidic food vacuole, the digestion of host hemoglobin releases large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin. 4-aminoquinolines, which are weak bases, become protonated and trapped within the acidic vacuole.[3] Here, they cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme generates oxidative stress and disrupts membrane integrity, ultimately leading to parasite death.[1]

G cluster_parasite Plasmodium falciparum cluster_vacuole Acidic Food Vacuole (pH ~5.0) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Biocrystallization (Detoxification) ROS Reactive Oxygen Species (ROS) Heme->ROS Accumulation Leads to Death Parasite Death ROS->Death AQ 4-Aminoquinoline (e.g., Chloroquine) AQ->Hemozoin Inhibition

Caption: Mechanism of 4-aminoquinoline antimalarial activity.

Core SAR Principles of 4-Aminoquinolines

The antimalarial activity of this class is highly dependent on specific structural features:

  • The 7-Chloro Group: An electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is essential for potent activity.[5] Replacing it with an electron-donating group like a methyl group results in a complete loss of activity.[5]

  • The 4-Amino Linker: The amino group at the C-4 position is a critical pharmacophoric feature, serving as the attachment point for the side chain.

  • The Dialkylaminoalkyl Side Chain: This chain is crucial for the drug's accumulation in the parasite's food vacuole.

    • Length: A side chain with 2 to 5 carbon atoms between the two nitrogen atoms is considered optimal for activity.[6]

    • Terminal Amine: A tertiary amine at the end of the side chain is important for the compound's basicity and subsequent trapping in the acidic vacuole.[6]

    • Modification: Substituting a hydroxyl group onto one of the ethyl groups of the terminal amine (as in Hydroxychloroquine) can reduce toxicity.[6]

CompoundStructure (Side Chain at 4-Position)P. falciparum (Chloroquine-Sensitive) IC₅₀P. falciparum (Chloroquine-Resistant) IC₅₀
Chloroquine -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂~10-20 nM> 200 nM
Hydroxychloroquine -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)(C₂H₄OH)~20-40 nM> 300 nM
Amodiaquine -NH-C₆H₄(OH)-CH₂-N(C₂H₅)₂~15-30 nM~50-100 nM
Sontoquine -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ (with 3-CH₃ on quinoline ring)Less active than ChloroquineLess active

Note: IC₅₀ values are approximate and can vary based on the specific parasite strain and assay conditions. Data synthesized from multiple sources.[3][5][6]

Part 2: The Anticancer Pivot of 4-Anilinoquinolines

By replacing the flexible alkylamino side chain with a more rigid anilino (aminophenyl) group, the biological activity of the 4-substituted quinoline scaffold pivots dramatically towards anticancer applications.[7] These compounds often act as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overactive in cancer cells.[7][8]

Mechanism of Action: Kinase Inhibition

Many 4-anilinoquinolines function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain of receptors like EGFR. This prevents the phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway, which are responsible for cell proliferation, survival, and growth. By blocking these signals, 4-anilinoquinoline derivatives can induce cell cycle arrest and apoptosis in cancer cells.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes AQ_cancer 4-Anilinoquinoline (e.g., Gefitinib analogue) AQ_cancer->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain

Caption: Simplified mechanism of 4-anilinoquinolines as EGFR inhibitors.

Core SAR Principles of 4-Anilinoquinolines

The anticancer activity of this class is driven by a different set of structural rules:

  • The 4-Anilino Moiety: This rigid, aromatic substituent is critical for high-affinity binding to the kinase domain.

  • Substitutions on the Anilino Ring: The type and position of substituents on the aniline ring are key modulators of potency and selectivity. Electron-donating groups can sometimes enhance activity.[9]

  • Substitutions on the Quinoline Ring: Unlike their antimalarial cousins, the 7-position is often substituted with groups like fluorine or methoxy to fine-tune binding and pharmacokinetic properties.[7] The presence of a morpholine group at the 2-position has also been shown to confer potent activity against certain cancer cell lines.[8]

Compound IDQuinoline Substituent (R¹)Aniline Substituent (R²)HeLa Cells IC₅₀ (µM)BGC823 Cells IC₅₀ (µM)
1f 7-Fluoro3-chloro-4-fluoro0.060.05
2i 8-Methoxy3-ethynyl0.080.04
Gefitinib (Ref.) N/A (Quinazoline core)3-chloro-4-fluoro0.520.35

Data adapted from a study on 7-fluoro/8-methoxy-4-anilinoquinolines.[7] These compounds demonstrated potent cytotoxic activities, often superior to the reference drug gefitinib.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability, based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[10][11]

G start Start step1 1. Seed Cancer Cells in 96-well plate (e.g., 5x10³ cells/well) start->step1 step2 2. Incubate for 24h (37°C, 5% CO₂) step1->step2 step3 3. Add Test Compounds (serial dilutions) & Controls (Vehicle: DMSO, Positive: Doxorubicin) step2->step3 step4 4. Incubate for 48-72h step3->step4 step5 5. Add MTT Solution (e.g., 10μL of 5 mg/mL) step4->step5 step6 6. Incubate for 4h (Formazan crystals form) step5->step6 step7 7. Solubilize Crystals (Add 100μL of DMSO or Solubilization Buffer) step6->step7 step8 8. Read Absorbance (570 nm using plate reader) step7->step8 end End: Calculate IC₅₀ step8->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HeLa, BGC823) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-substituted quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Causality: Serial dilutions are critical for generating a dose-response curve, from which the IC₅₀ (the concentration that inhibits 50% of cell growth) can be accurately determined.

    • Controls: Include vehicle control wells (containing the same concentration of solvent, e.g., 0.1% DMSO, as the test compounds) and a positive control (a known anticancer drug like Doxorubicin). These controls validate the assay's performance.

  • Incubation: Incubate the plate for another 48 to 72 hours. This duration allows for multiple cell divisions, ensuring a measurable effect of the compound on proliferation.[12]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11] During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to insoluble purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well. Shake the plate gently for 15 minutes to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Antimalarial Activity (SYBR Green I-based Assay)

This is a widely used, fluorescence-based assay to determine the proliferation of P. falciparum in red blood cells. SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., NF54 or K1 strains) in human O+ red blood cells using standard protocols.[3]

  • Drug Plate Preparation: Prepare serial dilutions of the 4-aminoquinoline compounds in a 96-well plate.

  • Assay Initiation: Add the parasite culture (typically at the ring stage with ~0.5% parasitemia and 2% hematocrit) to the drug-containing wells.

  • Incubation: Incubate the plates for 72 hours under a low-oxygen gas mixture (e.g., 5% O₂, 5% CO₂, 90% N₂) at 37°C. This period allows the parasite to complete one full life cycle.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark for 1 hour at room temperature. The buffer lyses the red blood cells, releasing the parasites, and the dye stains the parasite DNA.

  • Data Acquisition: Read the fluorescence on a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration. Chloroquine is typically used as a reference compound.

Conclusion

The 4-substituted quinoline scaffold is a testament to the power of subtle chemical modifications in drug discovery. A switch from a flexible, basic side chain to a rigid aromatic system at the 4-position fundamentally alters the molecule's three-dimensional shape and electronic properties, redirecting its therapeutic aim from the food vacuole of a parasite to the ATP-binding pocket of a human kinase. Understanding these distinct SAR paradigms is crucial for researchers aiming to exploit this privileged structure for the development of next-generation antimalarial and anticancer agents. The self-validating experimental protocols provided herein offer a robust framework for the accurate evaluation and comparison of novel 4-substituted quinoline derivatives, ensuring the generation of reliable and reproducible data in the ongoing quest for more effective medicines.

References

The Nitrile Moiety in Quinoline-Type JAK Inhibitors: A Comparative Guide to Bioisosteric Replacement Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for highly selective and potent kinase inhibitors is a perpetual challenge. Among the myriad of scaffolds explored, quinoline and its isosteres, such as the pyrrolo[2,3-d]pyrimidine core of the Janus kinase (JAK) inhibitor tofacitinib, have emerged as privileged structures. A key functional group often found in these inhibitors is the nitrile moiety, which plays a multifaceted role in target engagement and overall molecular properties. However, the inherent reactivity and metabolic liabilities associated with the nitrile group often necessitate its replacement. This guide provides an in-depth, objective comparison of bioisosteric replacement strategies for the nitrile group in quinoline-type JAK inhibitors, supported by experimental data and detailed protocols to aid researchers in this critical aspect of drug design.

The Crucial Role of the Nitrile Group: More Than Just a Polar Contact

The nitrile group in inhibitors like tofacitinib is not a mere placeholder. Its strong electron-withdrawing nature and linear geometry allow it to engage in a variety of interactions within the ATP-binding pocket of the target kinase.[1][2] These interactions can range from direct hydrogen bonding with backbone amides or key amino acid residues to participation in a network of water-mediated hydrogen bonds.[1] Furthermore, the nitrile group can contribute to the overall pharmacokinetic profile of a molecule, influencing properties such as solubility and metabolic stability.[3] In some cases, the nitrile can even act as a covalent warhead, forming a reversible or irreversible bond with a nearby cysteine or serine residue.[2]

However, the electrophilic nature of the nitrile can also be a double-edged sword. It can be susceptible to metabolic hydrolysis or lead to off-target covalent modifications, raising potential toxicity concerns.[4] This has prompted medicinal chemists to explore bioisosteric replacements that can mimic the desirable properties of the nitrile group while mitigating its potential liabilities.

A Case Study: Tofacitinib and the Quest for Safer Analogs

Tofacitinib, a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, provides an excellent case study for understanding the implications of modifying a nitrile-containing scaffold.[5] While not a direct replacement of the nitrile itself, a study on tofacitinib analogs designed to mitigate metabolic activation highlights the importance of fine-tuning the molecular architecture to improve the safety profile.[4] In this study, researchers synthesized and evaluated six tofacitinib analogs with modifications on the piperidine ring, aiming to block the formation of reactive aldehyde or epoxide metabolites.[4]

This investigation underscores a crucial principle in bioisosteric replacement: sometimes, the solution to a problem associated with one functional group lies in the modification of a seemingly distant part of the molecule. By altering the metabolic profile of the piperidine ring, the overall safety of the molecule could be enhanced without directly replacing the critical nitrile moiety.

Comparative Analysis of Bioisosteric Replacements

While the aforementioned study focused on peripheral modifications, the direct replacement of the nitrile group is a common strategy in medicinal chemistry. Here, we compare several potential bioisosteres for the nitrile group in the context of a quinoline-type inhibitor scaffold.

BioisostereRationale for ReplacementPotential AdvantagesPotential Disadvantages
Trifluoromethyl (-CF3) Mimics the electron-withdrawing nature and steric profile of the nitrile.Increased metabolic stability, enhanced lipophilicity (can improve cell permeability).Can significantly alter electronic properties and may not be a good hydrogen bond acceptor mimic.
Oxadiazole Ring A five-membered heterocyclic ring that can act as a hydrogen bond acceptor and mimic the polarity of the nitrile.Metabolically stable, can introduce additional points for interaction with the target.Larger steric bulk compared to the nitrile, which may not be tolerated in a constrained binding pocket.
Acetylide (-C≡CH) A terminal alkyne that is isosteric to the nitrile group.Similar linear geometry and size, can act as a weak hydrogen bond donor.Can be metabolically labile (susceptible to oxidation), potential for off-target reactivity.
Halogens (e.g., -Cl, -F) Can mimic the polar interactions and electron-withdrawing effects of the nitrile.Small size, can improve metabolic stability.May not fully replicate the hydrogen bonding capabilities of the nitrile nitrogen.

Experimental Protocols for Evaluating Bioisosteric Replacements

To rigorously compare the performance of a nitrile-containing parent compound with its bioisosteric replacements, a battery of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.

Experimental Workflow for Comparative Inhibitor Evaluation

G cluster_synthesis Synthesis cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Safety Profiling cluster_data_analysis Data Analysis & Lead Selection start Parent Nitrile Compound & Bioisosteric Analogs jak_assay JAK1/2 Inhibition Assay start->jak_assay Evaluate Target Potency cyp_assay CYP450 Inhibition Assay jak_assay->cyp_assay Assess Metabolic Liability herg_assay hERG Inhibition Assay cyp_assay->herg_assay Evaluate Cardiotoxicity Risk data_analysis Comparative Analysis of Potency, Selectivity, and Safety herg_assay->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

Caption: A streamlined workflow for the synthesis and comparative evaluation of nitrile-containing inhibitors and their bioisosteric analogs.

Janus Kinase (JAK1/2) Inhibition Assay

This assay determines the potency of the compounds against the target kinases.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • ATP

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 25 nL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution in assay buffer containing the JAK enzyme and the peptide substrate.

  • Add 5 µL of the kinase/substrate solution to each well.

  • Prepare an ATP solution in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cytochrome P450 (CYP450) Inhibition Assay

This assay assesses the potential of the compounds to cause drug-drug interactions by inhibiting major CYP enzymes (e.g., CYP3A4, CYP2D6).

Materials:

  • Human liver microsomes

  • CYP-specific substrates (e.g., luciferin-based substrates for luminescence readout)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitors (e.g., ketoconazole for CYP3A4)

  • 96-well plates (white)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and positive control inhibitors in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 96-well plate.

  • Prepare a solution of human liver microsomes in potassium phosphate buffer.

  • Add 50 µL of the microsome solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Prepare a solution of the CYP-specific substrate and the NADPH regenerating system in potassium phosphate buffer.

  • Initiate the reaction by adding 50 µL of the substrate/NADPH solution to each well.

  • Incubate the plate at 37°C for the appropriate time (e.g., 30-60 minutes).

  • Stop the reaction and detect the product formation. For luciferin-based substrates, add the detection reagent and measure luminescence.[6]

  • Calculate the percent inhibition and determine the IC50 values.

hERG Inhibition Assay

This assay evaluates the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Thallium flux indicator dye

  • Stimulation buffer (containing thallium)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., astemizole)

  • 384-well plates (black, clear bottom)

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Plate the hERG-expressing cells in 384-well plates and culture overnight.

  • Remove the culture medium and load the cells with the thallium flux indicator dye in assay buffer for 1 hour at room temperature.

  • Wash the cells with assay buffer.

  • Prepare serial dilutions of the test compounds and positive control.

  • Add the compound dilutions to the wells and incubate for 10-20 minutes at room temperature.

  • Use a fluorescent plate reader to measure the baseline fluorescence.

  • Add the stimulation buffer to all wells to initiate thallium influx.

  • Immediately begin kinetic fluorescence measurements for 2-5 minutes.

  • Calculate the initial rate of fluorescence increase for each well.

  • Determine the percent inhibition and IC50 values.

Data Presentation and Interpretation

The data obtained from these assays should be tabulated for a clear and direct comparison between the parent nitrile compound and its bioisosteric analogs.

Table 1: Comparative Performance of Nitrile-Containing JAK Inhibitor and its Bioisosteric Replacements

CompoundNitrile BioisostereJAK1 IC50 (nM)JAK2 IC50 (nM)JAK1/JAK2 SelectivityCYP3A4 IC50 (µM)hERG IC50 (µM)
Parent -CNDataDataDataDataData
Analog 1 -CF3DataDataDataDataData
Analog 2 OxadiazoleDataDataDataDataData
Analog 3 -C≡CHDataDataDataDataData
Analog 4 -ClDataDataDataDataData

Note: "Data" placeholders should be replaced with actual experimental values.

The interpretation of this data will be crucial for selecting the most promising lead candidate. A successful bioisosteric replacement will ideally maintain or improve upon the potency and selectivity of the parent compound while demonstrating a significantly improved safety profile (i.e., higher IC50 values in the CYP450 and hERG assays).

Synthetic Considerations

The synthesis of these analogs will depend on the specific bioisostere being introduced. For example, the synthesis of a trifluoromethyl analog might involve the use of a trifluoromethylating agent, while the construction of an oxadiazole ring would require a multi-step heterocyclic synthesis. A general synthetic scheme for the introduction of a propanenitrile side chain, as seen in tofacitinib, can be adapted for the introduction of bioisosteric replacements.

General Synthetic Scheme for Side Chain Modification

G Pyrrolo[2,3-d]pyrimidine\nCore Pyrrolo[2,3-d]pyrimidine Core Coupling with\nPiperidine Derivative Coupling with Piperidine Derivative Pyrrolo[2,3-d]pyrimidine\nCore->Coupling with\nPiperidine Derivative Acylation with\nBioisosteric Side Chain Acylation with Bioisosteric Side Chain Coupling with\nPiperidine Derivative->Acylation with\nBioisosteric Side Chain Final Analog Final Analog Acylation with\nBioisosteric Side Chain->Final Analog

Caption: A generalized synthetic route for the modification of the side chain containing the nitrile or its bioisostere.

Conclusion

The bioisosteric replacement of the nitrile group in quinoline-type inhibitors is a critical strategy for optimizing lead compounds. By carefully selecting a bioisostere that mimics the key interactions of the nitrile while improving the metabolic and safety profiles, researchers can significantly enhance the therapeutic potential of these inhibitors. The experimental protocols and comparative framework provided in this guide offer a robust starting point for scientists and drug development professionals to rationally design and evaluate the next generation of safer and more effective kinase inhibitors.

References

A Senior Application Scientist's Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Role of Fluorine in Quinoline Drug Design

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] In the quest to optimize drug candidates, the strategic incorporation of fluorine has become an indispensable tool.[2][3][4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3][5]

From a mechanistic standpoint, introducing fluorine can:

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can block degradation, thereby increasing the compound's bioavailability and half-life.[3]

  • Modulate Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate cell membranes and reach intracellular targets.[2][5][6] This is a critical factor for drugs targeting internal cellular machinery.

  • Alter Binding Affinity: The strong electron-withdrawing nature of fluorine can change the electronic profile of the quinoline ring system. This can lead to more favorable electrostatic or hydrogen-bond interactions with the target protein, resulting in increased binding affinity and potency.[5][6]

For quinoline-based anticancer agents, a fluorine atom at the C-6 position is often considered a key pharmacophore for potent activity.[7] Further modifications, such as an additional fluorine at the C-8 position, can further enhance cytotoxicity.[7][8]

Comparative Cytotoxicity: A Data-Driven Analysis

The most direct way to assess the impact of fluorination is to compare the half-maximal inhibitory concentration (IC₅₀) values of structurally similar fluorinated and non-fluorinated quinolines against various cancer cell lines. The data consistently demonstrates that fluorination, particularly with motifs like trifluoromethyl, significantly enhances cytotoxic potency.[8]

Compound ClassSpecific Derivative / ModificationCancer Cell LineIC₅₀ (µM)Key ObservationReference
Fluorinated Quinolines FQ10 (para-trifluoromethylphenyl motif)PC3 (Prostate)PotentFluorinated aryl motifs significantly increase potency.[8]
FQ10 (para-trifluoromethylphenyl motif)DU145 (Prostate)PotentTrifluoromethyl group shows better potential than a single F atom.[8]
FQ12 (TRBP Binder)A2780 (Ovarian)13.52 - 31.04Favorable therapeutic window with low toxicity to normal cells.[8]
Ciprofloxacin-Chalcone HybridVariousPotentEnhanced cytotoxicity via caspase-mediated apoptosis.[8]
2,8-bis(trifluoromethyl) quinoline (55)HL-60 (Leukemia)19.88 µg/mlPotent antiproliferative agent.
Non-Fluorinated Quinolines Aryl groups without fluorinePC3 / DU145Moderate to LowNon-fluorinated analogs show significantly lower cytotoxicity.[8]
N-p-tolylquinolin-4-carboxamide (32)Tumor CellsActive (% mortality > 70)Bulky aryl groups at positions 2 and 4 enhance activity.
Quinoline-Chalcone (12e)MGC-803 (Gastric)1.38Potent, but potency is driven by the chalcone moiety.[9]

Mechanisms of Action: How Fluorination Influences Cell Death Pathways

Quinolone derivatives exert their cytotoxic effects through several well-defined mechanisms. Fluorination can amplify the compound's ability to engage these pathways, leading to more efficient cancer cell killing.

Primary Mechanisms:

  • Topoisomerase II Inhibition: A primary target for many quinolones is topoisomerase II, a nuclear enzyme essential for DNA replication and transcription.[10][11] These compounds stabilize the enzyme-DNA cleavage complex, which leads to double-strand DNA breaks and the activation of apoptotic pathways.[8][12][13] Fluorination can enhance the binding affinity of the quinolone to this complex, increasing inhibitory potency.[8]

  • Induction of Apoptosis: The DNA damage caused by topoisomerase inhibition is a powerful trigger for apoptosis (programmed cell death).[14] This is often mediated by the intrinsic (mitochondrial) pathway, involving the dissipation of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[15][16] Studies show that potent fluorinated quinolones are strong inducers of caspase-mediated apoptosis.[8][10]

  • Cell Cycle Arrest: By interfering with DNA synthesis, quinolines can cause cells to arrest at specific phases of the cell cycle, typically the S and G2/M phases, preventing proliferation.[8][10][17]

The following diagram illustrates the workflow for analyzing apoptosis, a key mechanism of quinoline cytotoxicity.

G cluster_treatment Cell Treatment cluster_assays Apoptosis Detection Assays cluster_analysis Data Analysis & Interpretation start Cancer Cells in Culture treat Treat with Quinoline Derivative (Fluorinated vs. Non-Fluorinated) start->treat annexin Annexin V/PI Staining treat->annexin Detects PS externalization caspase Caspase Activity Assay (e.g., Caspase-3/7) treat->caspase Measures executioner caspases mito Mitochondrial Potential Assay (e.g., JC-1) treat->mito Measures ΔΨm disruption flow Flow Cytometry Analysis annexin->flow caspase->flow mito->flow result Quantify Apoptotic Cells (Early vs. Late) flow->result

Caption: Workflow for assessing quinoline-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To provide actionable guidance, we present a detailed protocol for the MTT assay, a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[18][19][20] The assay measures the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.

Objective: To determine the IC₅₀ value of a quinoline derivative.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoline compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Rationale: To establish a consistent monolayer of actively dividing cells for treatment.

    • Action: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Rationale: To expose cells to a range of drug concentrations to determine a dose-response relationship.

    • Action: Prepare serial dilutions of the quinoline compounds (both fluorinated and non-fluorinated) in culture medium. A typical concentration range might be 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Controls (Crucial for Data Integrity):

      • Untreated Control: Wells with cells in medium only.

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used for compound dilution.

      • Medium Blank: Wells with medium only (no cells) to measure background absorbance.

  • Incubation:

    • Rationale: To allow sufficient time for the compounds to exert their cytotoxic effects.

    • Action: Incubate the plate for 24, 48, or 72 hours, depending on the cell line and compound characteristics.

  • MTT Addition:

    • Rationale: To introduce the substrate that is converted by viable cells.

    • Action: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19] Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Rationale: To dissolve the formazan crystals for spectrophotometric quantification.

    • Action: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down gently to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Rationale: To quantify the amount of formazan, which is proportional to the number of viable cells.

    • Action: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[19] Use a reference wavelength of >650 nm if available to correct for background.

  • Data Analysis:

    • Rationale: To calculate cell viability and determine the IC₅₀ value.

    • Action:

      • Subtract the average absorbance of the medium blank from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

      • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

This rigorous, controlled approach ensures that the data generated is reliable and accurately reflects the cytotoxic potential of the tested quinoline derivatives. By comparing the IC₅₀ values obtained for fluorinated versus non-fluorinated analogs, a clear structure-activity relationship can be established.

References

A Comparative Guide to the In Vitro Kinase Inhibition Profile of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have garnered significant attention for their potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1] This guide provides a comparative analysis of the in vitro kinase inhibition profile of a specific class of these compounds: 4-Chloro-6,7-difluoroquinoline-3-carbonitrile derivatives. We will delve into their structure-activity relationships, compare their potential efficacy against key kinase targets, and provide standardized protocols for their evaluation.

The Quinoline-3-carbonitrile Scaffold: A Potent Kinase Inhibitor Core

The quinoline-3-carbonitrile core has emerged as a promising scaffold for the development of kinase inhibitors. The nitrogen atom in the quinoline ring system and the cyano group at the 3-position are key features that contribute to the binding of these molecules to the ATP-binding pocket of various kinases.[1] The 4-position of the quinoline ring is a critical point for substitution, with anilino groups being a common and effective choice for enhancing inhibitory activity.[1][2]

The focus of this guide, the this compound scaffold, incorporates several key features:

  • 4-Chloro Substitution: The chloro group at the 4-position is a reactive site that can be displaced by various nucleophiles, such as anilines, to generate a library of derivatives for screening.

  • 6,7-Difluoro Substitution: The fluorine atoms at the 6 and 7 positions are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can modulate the pKa of the quinoline nitrogen, potentially affecting its interaction with the kinase active site. Furthermore, the C-F bond is highly stable, which can block potential sites of metabolism and improve the pharmacokinetic profile of the drug candidate.

  • 3-Carbonitrile Group: The cyano group is a key pharmacophoric feature, often involved in hydrogen bonding interactions within the kinase ATP-binding site.[1]

Comparative Kinase Inhibition Profiles: Structure-Activity Relationship (SAR) Insights

While specific in vitro kinase screening data for a wide range of this compound derivatives is not extensively published in a single source, we can infer their potential activity and selectivity based on the well-established SAR of the broader class of 4-anilino-quinoline-3-carbonitriles.

Key Kinase Targets for Quinoline-3-carbonitrile Derivatives:
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers.[1][3][4][5]

  • Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the EGFR family, HER2 amplification is a key driver in a subset of breast cancers.[3][4][5]

  • Mitogen-activated protein kinase kinase 1 (MEK1): A key component of the Ras-MAPK signaling cascade, which is frequently dysregulated in cancer.[2]

  • Src Family Kinases: A group of non-receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and survival.

Inferred Structure-Activity Relationships for 4-Anilino-6,7-difluoroquinoline-3-carbonitrile Derivatives:

Based on studies of related 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, we can anticipate the following SAR trends:

Substitution PositionMoietyAnticipated Effect on Kinase InhibitionRationale
4-Anilino Ring Electron-withdrawing groups (e.g., Cl, Br)Increased potencyCan enhance binding affinity through favorable interactions in the hydrophobic pocket of the kinase.
Small substituents on the aniline ringGenerally favoredBulky substituents can cause steric hindrance and reduce inhibitory activity.
6- and 7-Positions DifluoroPotentially enhanced potency and improved metabolic stabilityThe electron-withdrawing nature of fluorine can modulate the electronics of the quinoline ring system, and the C-F bond is resistant to metabolic cleavage.
Water-solubilizing groups (at C-7)Improved physical properties and cellular activityCan enhance bioavailability and cell permeability.[2]

It is crucial to experimentally validate these inferred SARs for the this compound scaffold through systematic synthesis and in vitro kinase screening.

Experimental Protocols for In Vitro Kinase Inhibition Profiling

To ensure the generation of reliable and comparable data, standardized in vitro kinase inhibition assays are essential. Below is a detailed, step-by-step methodology for a typical radiometric kinase assay.

Protocol: In Vitro Radiometric Kinase Assay

This protocol is a widely accepted method for determining the IC50 values of kinase inhibitors.

1. Materials and Reagents:

  • Recombinant Kinase (e.g., EGFR, HER2, MEK1)

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 10% Phosphoric Acid

  • P81 Phosphocellulose Paper

  • Scintillation Counter and Scintillation Fluid

2. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in DMSO D Add test compound dilutions to microplate wells A->D B Prepare kinase reaction mix (Assay Buffer, Substrate, MgCl2, DTT) E Add kinase reaction mix to wells B->E C Prepare enzyme solution in Assay Buffer F Initiate reaction by adding enzyme solution C->F D->E E->F G Incubate at 30°C for a defined period (e.g., 30 min) F->G H Terminate reaction by adding [γ-³²P]ATP G->H I Incubate for an additional period (e.g., 10 min) H->I J Spot reaction mixture onto P81 phosphocellulose paper I->J K Wash P81 paper with 10% phosphoric acid J->K L Measure radioactivity using a scintillation counter K->L M Calculate percent inhibition for each compound concentration L->M N Plot percent inhibition vs. log(compound concentration) M->N O Determine IC50 value using non-linear regression N->O

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

3. Data Analysis and Interpretation:

The raw data (counts per minute, CPM) from the scintillation counter are used to calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism: Kinase Signaling Pathways

To understand the biological context of inhibiting specific kinases, it is essential to visualize their position within cellular signaling pathways. The Ras-MAPK pathway is a critical signaling cascade that is often targeted in cancer therapy.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) GrowthFactor->RTK Binds Grb2 Grb2 RTK->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK1 MEK1 Raf->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation RTK_inhibitor EGFR/HER2 Inhibitors RTK_inhibitor->RTK MEK1_inhibitor MEK1 Inhibitors MEK1_inhibitor->MEK1

Caption: The Ras-MAPK signaling pathway highlighting potential points of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and comprehensive in vitro screening data for a wide range of derivatives is currently limited in the public domain, the well-established structure-activity relationships of related quinoline-3-carbonitriles provide a strong foundation for rational drug design.

Future research should focus on the systematic synthesis and in vitro kinase profiling of a diverse library of 4-anilino-6,7-difluoroquinoline-3-carbonitrile derivatives. This will enable a thorough understanding of their SAR and the identification of potent and selective inhibitors for key cancer-related kinases such as EGFR, HER2, and MEK1. The experimental protocols outlined in this guide provide a framework for generating high-quality, comparable data to advance this important area of drug discovery.

References

A Comparative Guide to the Synthesis of Quinoline-3-carbonitriles: Efficacy of Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline-3-carbonitrile Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Within this important class of heterocycles, quinoline-3-carbonitriles have emerged as particularly valuable building blocks and pharmacophores. The presence of the nitrile group at the 3-position provides a versatile handle for further functionalization and has been associated with a range of biological activities, including potential antibacterial properties.[2] Given their significance, the development of efficient and versatile synthetic routes to quinoline-3-carbonitriles is of paramount importance to researchers in drug discovery and organic synthesis.

This guide provides a comprehensive comparison of the efficacy of different synthetic routes to quinoline-3-carbonitriles, with a focus on both classical and modern methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key transformations.

Classical Approach: The Friedländer Annulation

The Friedländer synthesis, first reported in 1882, is a cornerstone of quinoline chemistry.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[5] For the synthesis of quinoline-3-carbonitriles, this translates to the reaction of a 2-aminoaryl aldehyde or ketone with an active methylene nitrile, such as malononitrile or ethyl cyanoacetate.[6][7]

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed through two viable pathways, typically catalyzed by acid or base.[3]

Friedlander_Mechanism

Efficacy and Limitations

The classical Friedländer synthesis offers a straightforward approach to quinoline-3-carbonitriles. However, it often requires harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can lead to side reactions and limit the substrate scope. A significant limitation is the commercial availability and stability of the requisite 2-aminoaryl aldehydes.[2]

To circumvent this, a modified approach involving the in situ reduction of 2-nitrobenzaldehydes has been developed. This domino nitro reduction-Friedländer heterocyclization provides a more practical entry point to a wider range of quinoline-3-carbonitriles.[6]

Modern Approaches I: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step.[8] Several MCRs have been successfully employed for the synthesis of quinoline-3-carbonitrile derivatives, often under milder conditions and with higher yields compared to classical methods.

Catalytic Four-Component Synthesis

A notable example is the one-pot, four-component reaction of an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), a cyclic ketone (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one), and a nitrogen source like ammonium acetate.[2][9] This approach allows for the rapid assembly of complex, highly substituted quinoline-3-carbonitriles.

Three-Component Syntheses

Three-component reactions are also highly effective. For instance, the reaction of anilines, aldehydes, and malononitrile can be efficiently catalyzed by L-proline in water under microwave irradiation, offering a green and rapid synthesis of 2-amino-4-arylquinoline-3-carbonitriles.[10] Another innovative approach utilizes magnetic nanoparticles (Fe3O4) as a recyclable catalyst for the one-pot condensation of aldehydes, malononitrile, and anilines, achieving excellent yields in very short reaction times.[11] Furthermore, bleaching earth clay has been demonstrated as an effective and environmentally benign catalyst for the reaction of heterocyclic aldehydes, 2-cyanoacetohydrazide, and anilines.[8]

Reaction Mechanism of a Four-Component Synthesis

The mechanism of these MCRs typically involves a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization.

MCR_Workflow

Modern Approaches II: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized organic synthesis, and the construction of quinoline scaffolds is no exception. These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions.[12][13] Palladium-catalyzed intermolecular aerobic annulation of o-alkenylanilines and alkynes represents a modern approach to constructing 2,3-disubstituted quinolines.[14] While not always directly targeting the 3-carbonitrile, these methods showcase the potential for developing novel, highly selective routes. The use of various transition metals like rhodium, ruthenium, cobalt, and copper in C-H activation strategies is an active area of research for quinoline synthesis.[12]

Comparative Efficacy: A Head-to-Head Analysis

To provide a clear comparison, the following table summarizes the key performance indicators of the discussed synthetic routes to quinoline-3-carbonitriles.

Synthetic Route Key Reactants Catalyst/Conditions Reaction Time Yield (%) Advantages Disadvantages
Classical Friedländer 2-Aminoaryl aldehyde/ketone, Active methylene nitrileAcid or base, high temp.[3][4]3 - 6 h[5]70-95[13]Straightforward, well-establishedHarsh conditions, limited substrate availability[2]
Domino Friedländer 2-Nitrobenzaldehyde, Active methylene nitrileFe/AcOH, 95-110 °C[6]Not specified68-70[6]Readily available starting materialsUse of strong acid, moderate yields
Four-Component MCR Aldehyde, Ethyl cyanoacetate, Cyclic ketone, Ammonium acetateReflux in ethanol[2][9]6 h[9]Good to excellentHigh atom economy, molecular diversityCan be complex to optimize
Three-Component MCR (L-proline) Aniline, Aldehyde, MalononitrileL-proline, water, microwave[10]Shorter times[10]HighGreen solvent, rapidRequires microwave reactor
Three-Component MCR (Fe3O4) Aniline, Aldehyde, MalononitrileFe3O4 nanoparticles, ethanol, 80 °C[11]10 - 30 min85-96Recyclable catalyst, very fastCatalyst synthesis required
Three-Component MCR (Clay) Heterocyclic aldehyde, 2-Cyanoacetohydrazide, AnilineBleaching earth clay, PEG-400, 80 °C[8]60 - 70 minGood to excellentEnvironmentally benign, efficientSubstrate scope may be limited
Transition-Metal Catalysis Varies (e.g., o-alkenylanilines, alkynes)Pd, Rh, Ru, Co catalysts[12][14]VariesGenerally good to excellentHigh selectivity, mild conditions, broad scopeExpensive catalysts, ligand sensitivity

Experimental Protocols

Protocol 1: Domino Nitro Reduction-Friedländer Synthesis of 2-Methylquinoline-3-carbonitrile[6]
  • To a solution of 2-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid, add 3-oxobutanenitrile (1.2 equiv).

  • Heat the mixture to 95-110 °C.

  • Add iron powder (4.0 equiv) portion-wise over 30 minutes.

  • After the addition is complete, continue heating for an additional 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methylquinoline-3-carbonitrile. Reported Yield: 68%[6]

Protocol 2: Three-Component Synthesis of 2-Amino-4-phenylquinoline-3-carbonitrile using a Nanoparticle Catalyst (Conceptual Protocol based on[11])
  • In a round-bottom flask, suspend Fe3O4 nanoparticles (catalytic amount) in ethanol.

  • Add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC (typically complete within 10-30 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • Use an external magnet to hold the catalyst at the bottom of the flask and decant the solution.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylquinoline-3-carbonitrile. Reported Yields for similar systems: 85-96%[11]

Conclusion and Future Outlook

The synthesis of quinoline-3-carbonitriles has evolved significantly from the classical Friedländer approach to modern, highly efficient multicomponent and transition-metal-catalyzed reactions. While the Friedländer synthesis remains a viable method, particularly with modifications to overcome the limitations of starting material availability, its reliance on harsh conditions is a notable drawback.

Multicomponent reactions have emerged as a superior strategy in many respects, offering high yields, operational simplicity, and atom economy under milder, often more environmentally friendly conditions. The use of innovative catalysts, such as nanoparticles and organocatalysts, further enhances the appeal of MCRs. Transition-metal catalysis, although potentially more costly, provides unparalleled opportunities for the development of novel and highly selective synthetic routes.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired substitution pattern, scale of the reaction, and the availability of starting materials and specialized equipment. However, the trend towards greener, more efficient, and versatile methodologies clearly positions multicomponent reactions and modern catalytic methods as the preferred choice for the future of quinoline-3-carbonitrile synthesis.

References

A Senior Application Scientist's Guide to the Validation of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, scientifically-grounded framework for the validation of analytical methods to determine the purity of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, a critical intermediate in modern pharmaceutical synthesis. We move beyond a simple recitation of protocols to explore the causal relationships behind experimental design, ensuring the development of a robust, self-validating HPLC method. This document compares a primary reversed-phase (RP-HPLC) method with a viable alternative, presenting detailed validation protocols in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to establish and verify that an analytical procedure is unequivocally fit for its intended purpose.[2]

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of numerous target molecules, particularly in oncology and antiviral research. The purity of this starting material is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API) are built. Uncontrolled impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[3] However, an HPLC method is only as reliable as its validation. This guide provides an in-depth protocol for validating an RP-HPLC method designed for this compound, ensuring it is specific, accurate, precise, and robust for its intended application.

The Primary Analytical Method: A High-Resolution RP-HPLC Protocol

The selection of chromatographic conditions is the first critical step. A reversed-phase method using a C18 stationary phase is the logical starting point for a molecule of this polarity. The nitrile and chloro-substituents, combined with the quinoline core, provide sufficient hydrophobicity for good retention on a C18 column.

Rationale for Method Design:

  • Stationary Phase: An InertSustain C18 column is chosen for its high-purity silica and excellent end-capping, which minimizes peak tailing for heterocyclic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure elution of the main analyte with a good peak shape while also resolving potential impurities with a wide range of polarities. The addition of 0.1% formic acid serves two purposes: it protonates residual silanols on the stationary phase to reduce peak tailing and ensures the analyte is in a consistent ionic state, leading to reproducible retention times.

  • Detection: The quinoline ring system contains a strong chromophore, making UV detection highly effective. A detection wavelength of 254 nm is selected as it typically provides a strong signal for quinoline derivatives.[3]

Table 1: Recommended RP-HPLC Method Parameters

ParameterMethod 1: High-Resolution C18Method 2: Fast Analysis Phenyl-Hexyl
Column InertSustain C18 (250mm x 4.6mm, 5µm)Phenyl-Hexyl (150mm x 4.6mm, 3µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Phosphoric Acid in Acetonitrile
Elution Profile GradientIsocratic (70% B)
Gradient Program 0-2 min: 40% B, 2-15 min: 40% to 90% B, 15-20 min: 90% B, 20-22 min: 90% to 40% B, 22-27 min: 40% BN/A
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL5 µL
Column Temp. 30 °C35 °C
Run Time 27 min8 min

Comparison with an Alternative Method: Method 2 offers a faster analysis time suitable for high-throughput quality control. The Phenyl-Hexyl column provides an alternative selectivity based on π-π interactions with the aromatic quinoline ring, which can be advantageous for resolving impurities that co-elute on a C18 phase.[3] The isocratic elution simplifies the method but may be less effective at separating impurities with widely different polarities compared to the gradient method.

The Validation Protocol: A Self-Validating System based on ICH Q2(R2)

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[2] The following protocol adheres to the ICH Q2(R2) guidelines, establishing a self-validating system where each parameter test reinforces the method's reliability.[4][5]

HPLC_Validation_Workflow start Start: Define Analytical Procedure & Acceptance Criteria sys_suit Define System Suitability Tests (SST) start->sys_suit spec Specificity (Forced Degradation) lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust results Execute Validation Protocol & Collect Data robust->results sys_suit->spec compare Compare Results to Acceptance Criteria results->compare compare->start Criteria Not Met (Method Optimization Required) report Generate Validation Report compare->report Criteria Met end Method is Validated report->end

Caption: A comprehensive workflow for HPLC method validation.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free of interference from impurities, degradants, or matrix components.Peak purity index > 0.999. No interfering peaks at the analyte's retention time in blank and placebo samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.For Purity: 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.98.0% to 102.0% recovery of spiked analyte.
Precision The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.
Specificity and Forced Degradation Studies

Specificity is arguably the most critical validation parameter for a purity-indicating method. It is demonstrated by showing that the analytical method can separate the main analyte from all potential impurities and degradation products.[5] Forced degradation studies are the ultimate test of specificity, where the compound is intentionally degraded under harsh conditions to generate these potential interferents.[6][7]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions: [8]

    • Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Mix stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution in a solid state and in solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples by HPLC using a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound.[9]

  • Evaluation: Assess the chromatograms for resolution between the parent peak and any degradation products. Use the PDA to confirm peak purity for the parent analyte in all stressed samples.

Forced_Degradation_Workflow prep Prepare Analyte Stock Solution (1 mg/mL) stress Expose Aliquots to Stress Conditions prep->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxide Oxidation (3% H2O2, RT) stress->oxide thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analyze Analyze Stressed Samples by HPLC-PDA acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity & Resolution. Is the method stability-indicating? analyze->evaluate pass Method Specificity Confirmed evaluate->pass Yes fail Optimize Method evaluate->fail No

Caption: Workflow for a forced degradation study.

Linearity, Range, Accuracy, and Precision

These parameters collectively establish the quantitative reliability of the method.

Experimental Protocol:

  • Stock & Standard Preparation:

    • Prepare a primary stock solution of the reference standard at 1.0 mg/mL.

    • Linearity: Prepare a series of at least five calibration standards by diluting the stock solution. A typical range for a purity assay is 80%, 90%, 100%, 110%, and 120% of the nominal test concentration (e.g., 0.1 mg/mL).

    • Accuracy: Prepare samples in triplicate at low, medium, and high concentrations (e.g., 80%, 100%, 120%) by spiking a known amount of reference standard into a blank matrix.

    • Precision: Prepare six individual samples from a single, homogeneous batch of this compound at the 100% test concentration.

  • Execution:

    • Linearity: Inject each standard and construct a calibration curve of peak area versus concentration. Calculate the correlation coefficient (R²).

    • Accuracy: Analyze the spiked samples and calculate the percent recovery.

    • Precision (Repeatability): Inject the six precision samples on the same day with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

    • Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument. Calculate the %RSD across all 12 measurements.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation.

Table 3: Hypothetical Validation Summary for Method 1

Validation ParameterResultAcceptance CriterionStatus
Specificity Peak Purity Index > 0.999 for all stressed samples. Resolution > 2.0 for all degradants.PassPass
Linearity (R²) 0.9998≥ 0.999Pass
Range 0.08 - 0.12 mg/mL80% - 120%Pass
Accuracy (% Recovery) 99.5% (at 80%), 100.3% (at 100%), 101.1% (at 120%)98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.45%≤ 1.0%Pass
Precision (Intermediate %RSD) 0.82%≤ 2.0%Pass
LOQ (%RSD at LOQ) 5.8%≤ 10%Pass
Robustness System suitability passed under all varied conditions.PassPass

Conclusion

This guide has detailed a comprehensive, scientifically-defensible strategy for the validation of an HPLC method for determining the purity of this compound. By grounding the experimental protocols in the principles of the ICH Q2(R2) guidelines, we establish a self-validating system that provides a high degree of assurance in the quality of the analytical data.[10] The primary C18-based gradient method demonstrates high resolving power, while the alternative Phenyl-Hexyl method provides a rapid option for routine analysis. The successful execution of this validation protocol ensures that the analytical method is fit for its purpose, supporting the development of safe and effective pharmaceuticals.

References

A Researcher's Guide to Differentiating Quinoline Regioisomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Among these, quinoline and its regioisomers, such as isoquinoline, form the backbone of a vast array of bioactive molecules and functional materials. While possessing the same molecular formula (C₉H₇N), the positional variance of the nitrogen atom within their fused bicyclic structure gives rise to distinct electronic and chemical properties. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to distinguish these critical isomers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Structural Nuance Driving Spectroscopic Divergence

Quinoline and isoquinoline both consist of a benzene ring fused to a pyridine ring. The fundamental difference lies in the placement of the nitrogen atom. In quinoline, the nitrogen is at position 1, directly adjacent to the ring fusion. In isoquinoline, it resides at position 2.[1] This seemingly subtle distinction profoundly impacts the electron density distribution across the aromatic system, creating unique spectroscopic "fingerprints" for each isomer. Understanding these differences is not merely academic; it is crucial for confirming molecular identity, ensuring purity, and predicting reactivity in drug design and materials development.

Comparative Spectroscopic Analysis: Unveiling the Isomeric Identity

The following sections detail the characteristic spectroscopic signatures of quinoline and isoquinoline across four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Mapping

NMR spectroscopy is arguably the most powerful technique for the unambiguous differentiation of quinoline and isoquinoline. The distinct electronic environment of each proton and carbon atom, dictated by the nitrogen's location, results in significant and predictable variations in their chemical shifts (δ).[1]

¹H NMR Spectroscopy: The proton NMR spectra of quinoline and isoquinoline are most notable for the chemical shifts of the protons on the pyridine ring.

  • Quinoline: The H-2 proton, being adjacent to the electronegative nitrogen, is significantly deshielded and appears far downfield, typically around 8.90 ppm. The H-8 proton is also deshielded due to the "peri" effect of the nitrogen lone pair.

  • Isoquinoline: The most downfield proton is H-1, appearing around 9.22 ppm, as it is in the alpha position to the nitrogen. The H-3 proton is also a key indicator.

¹³C NMR Spectroscopy: The carbon spectra further confirm the isomeric identity. The carbons directly bonded to the nitrogen (C-2 and C-8a in quinoline; C-1 and C-3 in isoquinoline) exhibit characteristic chemical shifts.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]

PositionQuinoline ¹HIsoquinoline ¹HQuinoline ¹³CIsoquinoline ¹³C
1-9.22-152.7
28.90-150.3-
37.387.58121.1143.2
48.128.50136.1120.6
4a--127.6128.8
57.757.80129.5130.4
67.527.62126.5127.3
77.657.70129.3127.0
88.087.95128.2135.6
8a--148.4-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2][3]

Mass Spectrometry (MS): Fingerprinting through Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information for distinguishing quinoline and isoquinoline through their characteristic fragmentation patterns. Both isomers exhibit a strong molecular ion peak (M⁺•) at m/z 129, consistent with their shared molecular formula.[4] The differentiation arises from the subsequent fragmentation pathways.

  • Common Fragmentation: Both isomers undergo the characteristic loss of hydrogen cyanide (HCN) to produce a fragment ion at m/z 102.

  • Distinguishing Fragments: Subtle differences in the relative intensities of other fragment ions can be observed, stemming from the initial localization of the charge on the nitrogen atom and the subsequent bond cleavages. The fragmentation of nitrogen-containing heterocyclic compounds is a well-established field, providing a basis for interpreting these patterns.[5][6]

Table 2: Key Mass Spectrometry Fragments for Quinoline and Isoquinoline

m/zProposed FragmentPutative Neutral LossCommon/Distinct
129[C₉H₇N]⁺•-Common (Molecular Ion)
102[C₈H₆]⁺•HCNCommon
76[C₆H₄]⁺•C₂H₂ from m/z 102Common
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy reveals differences in the π-electron systems of the isomers. Both quinoline and isoquinoline exhibit multiple absorption bands in the UV region, corresponding to π→π* transitions. The position of the nitrogen atom alters the energies of these transitions, leading to distinct spectra.

  • Quinoline: Typically shows absorption maxima around 226, 276, and 313 nm in a non-polar solvent.

  • Isoquinoline: Exhibits maxima at slightly different wavelengths, often around 218, 266, and 317 nm. The fine structure of these bands can also differ.

These differences, while subtle, can be used for identification when compared against reference spectra.[7][8]

Table 3: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol [1]

CompoundBand IBand IIBand III
Quinoline~226~276~313
Isoquinoline~218~266~317
Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy provides information about the vibrational modes of the molecules. The C-H, C=C, and C=N stretching and bending vibrations give rise to a complex but characteristic pattern of absorption bands.

  • C-H Stretching: Both isomers show aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Ring Vibrations: The key differences lie in the fingerprint region (below 1600 cm⁻¹), where the C=C and C=N ring stretching and bending vibrations occur. The position of the nitrogen influences the bond strengths and vibrational coupling within the heterocyclic ring, leading to shifts in the positions and intensities of these bands. For instance, the C=N stretching vibration will be located in a slightly different environment in each isomer.[9][10]

Experimental Protocols: A Guide to Data Acquisition

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][11]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass all proton signals (typically -1 to 10 ppm).

    • Use a standard 90° pulse.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 160 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum, and reference the chemical shifts to TMS.

Caption: Standard workflow for NMR spectroscopic analysis.

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or directly via a solids probe) into the mass spectrometer.

  • Ionization: Utilize a standard electron ionization (EI) source, typically at 70 eV, to generate molecular and fragment ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and all significant fragment ions.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to reference spectra or known fragmentation rules for nitrogen heterocycles.[12]

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λₘₐₓ.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Spectrum Acquisition: Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and compare them to reference data.

G cluster_UVVis UV-Vis Spectroscopy Workflow A Sample Preparation Dilute solution in UV-grade solvent B Baseline Correction Pure solvent reference A->B C Spectrum Acquisition Scan 200-400 nm B->C D Data Analysis Identify λₘₐₓ C->D

Caption: Experimental workflow for UV-Vis analysis.

Protocol 4: IR Spectroscopy (ATR)
  • Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[1]

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal. For solid samples, press a small amount firmly onto the crystal.

  • Spectrum Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic vibrational frequencies and compare them to reference spectra.

Conclusion

The differentiation of quinoline and its regioisomers is a critical task in many scientific disciplines. While each spectroscopic technique provides valuable data, a multi-technique approach is always recommended for definitive structural confirmation. NMR spectroscopy, with its detailed information on atomic connectivity, stands as the most powerful single method. However, the characteristic fingerprints provided by Mass Spectrometry, UV-Vis, and IR spectroscopy serve as essential, complementary tools for robust and reliable isomeric identification. This guide provides the foundational data and protocols to empower researchers in their analytical endeavors.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Metabolic Stability in Quinoline Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like chloroquine to antibacterial fluoroquinolones such as ciprofloxacin.[1][2] In the relentless pursuit of drug candidates with optimized pharmacokinetic profiles, metabolic stability stands out as a critical parameter. A compound that is rapidly metabolized by the body will likely have a short half-life and poor bioavailability, hindering its therapeutic potential.

For drug development professionals, enhancing metabolic stability is a key objective during lead optimization. One of the most powerful and widely adopted strategies to achieve this is the selective incorporation of fluorine atoms into the drug molecule.[3][4] This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated quinolines, supported by detailed experimental protocols and data interpretation. We will explore the mechanistic basis for fluorine's influence, detail the gold-standard in vitro assays for assessing stability, and provide a framework for making data-driven decisions in drug design.

The "Fluorine Advantage": Mechanistic Insights into Metabolic Shielding

The introduction of fluorine into a molecule is far from a speculative art; it is a rational design strategy grounded in physical organic chemistry.[5] The remarkable ability of fluorine to enhance metabolic stability stems from several key properties.

1. Blocking Metabolic "Soft Spots": The primary rationale for fluorination is to block sites on a molecule that are susceptible to metabolic attack, particularly oxidation by cytochrome P450 (CYP450) enzymes.[6][7][8] The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~98 kcal/mol).[9][10] By replacing a hydrogen atom at a known or suspected site of metabolism with fluorine, chemists can create a "metabolic shield," effectively preventing or slowing down enzymatic degradation.[11] This directly translates to a longer in vivo half-life and increased drug exposure.[6]

2. Electronic Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3][7] This can alter the electron density of the entire quinoline ring system, which may reduce the affinity of the molecule for the active site of metabolizing enzymes.[12] This electronic perturbation can deactivate the ring towards oxidative attack, further contributing to enhanced stability.[7]

3. The Context-Dependent Nature of Fluorination: It is crucial to recognize that the benefits of fluorine are not universal and are highly context-dependent.[6] While often beneficial, there are instances where fluorination provides no improvement or can even be detrimental. For example, in a study on antitubulin 7-phenyl-pyrroloquinolinones, monofluorination of the phenyl ring did not lead to any improvement in metabolic stability compared to the non-fluorinated parent compounds.[10][13] Furthermore, while the C-F bond is strong, metabolic defluorination, though generally not a major pathway, can occur and potentially lead to reactive metabolites.[9][12] This underscores the necessity of empirical testing for every new chemical series.

Common Metabolic Fates of the Quinoline Nucleus

To rationally design stable molecules, one must first understand their metabolic liabilities. The quinoline ring itself is subject to enzymatic transformation, primarily by CYP enzymes in the liver. In humans, CYP2E1 is the principal enzyme involved in forming 3-hydroxyquinoline, while CYP2A6 is key in the formation of quinoline-1-oxide and the quinoline-5,6-epoxide.[14][15] The epoxide is then typically hydrolyzed by microsomal epoxide hydrolase to form the major metabolite, 5,6-dihydroxy-5,6-dihydroquinoline.[16] For substituted quinolines, such as the widely used fluoroquinolone antibiotics, metabolism often occurs on the substituents, with the piperazinyl moiety at the C-7 position being a common site for microsomal oxidation.[12]

References

comparing the inhibitory effects of quinoline-3-carbonitrile vs. quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Inhibitory Effects of Quinoline-3-Carbonitrile and Quinoline-3-Carboxamide Scaffolds

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimalarial properties.[1] Among the vast library of quinoline derivatives, those functionalized at the 3-position have garnered significant attention. This guide provides a detailed, evidence-based comparison of two prominent C-3 substituted scaffolds: quinoline-3-carbonitrile and quinoline-3-carboxamide. We will dissect their inhibitory profiles against various biological targets, elucidate their mechanisms of action, and provide the detailed experimental protocols necessary for their evaluation, offering a critical resource for researchers in drug development.

The Structural Nuance: Carbonitrile vs. Carboxamide

The fundamental difference between these two scaffolds lies in the functional group at the C-3 position: a nitrile (-C≡N) group for quinoline-3-carbonitrile and a primary amide (-CONH₂) for quinoline-3-carboxamide. This seemingly minor alteration has profound implications for the molecule's physicochemical properties and its interaction with biological targets.

  • Quinoline-3-carbonitrile: The nitrile group is a potent hydrogen bond acceptor but lacks hydrogen bond donating capabilities. Its linear geometry and electron-withdrawing nature influence the overall electronic distribution of the quinoline ring.

  • Quinoline-3-carboxamide: The carboxamide group is a versatile moiety, capable of acting as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the C=O oxygen). This dual capacity allows for more complex and potentially stronger interactions within a protein's binding pocket.

These differences in hydrogen bonding potential, steric profile, and electronic character are the primary drivers of the distinct inhibitory activities observed between the two scaffolds.

Comparative Analysis of Inhibitory Performance

The true measure of a scaffold's utility is its performance against clinically relevant targets. The following sections compare the efficacy of carbonitrile and carboxamide derivatives across several key classes of enzymes and cellular pathways.

Kinase Inhibition: Targeting Cancer Signaling

The quinoline core is a well-established pharmacophore for kinase inhibitors, often acting as an ATP-competitive inhibitor where the quinoline nitrogen interacts with the hinge region of the kinase domain.[2][3] Both the carbonitrile and carboxamide moieties at the C-3 position have been successfully incorporated into potent kinase inhibitors.

Notably, 4-anilinoquinoline-3-carbonitrile was one of the first classes of quinoline derivatives developed as Epidermal Growth Factor Receptor (EGFR) inhibitors.[4] This scaffold has demonstrated high potency, with some derivatives showing IC50 values in the low nanomolar range against EGFR.[4] More recently, novel quinoline-based derivatives have been designed as dual EGFR/HER-2 inhibitors, with compound 5a (a quinoline-3-carbonitrile derivative) exhibiting potent dual inhibitory activity with IC50 values of 71 nM and 31 nM against EGFR and HER-2, respectively.[5] This surpassed the reference drug erlotinib in EGFR inhibition.[5]

On the other hand, quinoline-3-carboxamides have been extensively explored as inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes key DNA damage response (DDR) mediators like ATM kinase.[2][6][7] Derivatives of this scaffold have shown promising cytotoxicity against various cancer cell lines, such as HCT116 and MDA-MB-468, and have been confirmed to down-regulate ATM expression via Western Blot analysis.[6][7]

Table 1: Comparative Inhibitory Activity of Quinoline Derivatives

Scaffold TypeTarget(s)Compound ExampleReported Activity (IC50 / GI50)Cancer Cell Line(s)Reference
Quinoline-3-carbonitrile EGFRCompound 45 5 nM-[4]
Quinoline-3-carbonitrile EGFR / HER-2Compound 5a 71 nM (EGFR), 31 nM (HER-2)MCF-7, A-549[5]
Quinoline-3-carboxamide ATM KinaseDerivative 6b GI50: ~5 µMHCT116[2]
Quinoline-3-carboxamide P2X7 ReceptorDerivative 1e IC50: 0.457 µMh-P2X7R-MCF-7[8]
Quinoline-3-carboxamide H-PGDSCompound 1bv IC50: 9.9 nM-[9]
Quinoline-3-carbonitrile DNA GyraseCompound QD4 MIC: 4 µg/mLE. coli[10]
Anti-inflammatory and Immunomodulatory Effects

Beyond kinases, these scaffolds have shown activity against enzymes involved in inflammation. A fragment-based screen identified a 3-cyano-quinoline as a hit against hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in allergic and inflammatory responses.[9] Through structure-guided optimization, this initial hit (IC50 = 220,000 nM) was transformed into a highly potent quinoline-3-carboxamide inhibitor with an IC50 of just 9.9 nM, demonstrating a case where the carboxamide scaffold yielded a superior inhibitor.[9]

Additionally, quinoline-3-carboxamide derivatives like tasquinimod and paquinimod are known for their immunomodulatory properties, targeting myeloid cells and showing efficacy in preclinical models of autoimmune and inflammatory disorders.[11]

Antibacterial Activity: Targeting DNA Gyrase

The quinoline core is famously the basis for quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[12][13] Research into novel antibacterial agents has shown that quinoline-3-carbonitrile derivatives can exhibit potent, broad-spectrum antibacterial activity.[12][14] Molecular docking studies suggest these compounds interact with the DNA gyrase enzyme, disrupting its function in a manner analogous to traditional quinolones.[12] One of the most active compounds showed a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against E. coli.[10]

Mechanistic Pathways and Workflows

Understanding the mechanism of action is critical for rational drug design. The inhibitory activities of these quinoline scaffolds are rooted in their ability to interfere with specific biological pathways.

Kinase Inhibition Pathway

As ATP competitors, quinoline-based kinase inhibitors block the phosphorylation cascade that drives cell proliferation and survival, making them effective anticancer agents.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER-2) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ATM ATM Kinase Apoptosis Apoptosis ATM->Apoptosis Induces DNA_Damage DNA Damage DNA_Damage->ATM Activates Quinoline_Inhibitor Quinoline-3-Carbonitrile or Quinoline-3-Carboxamide Inhibitor Quinoline_Inhibitor->Receptor Inhibits Quinoline_Inhibitor->ATM Inhibits

Caption: Kinase inhibition by quinoline derivatives.

General Workflow for Inhibitor Evaluation

A systematic approach is required to identify and characterize novel inhibitors. The workflow typically progresses from broad screening to detailed mechanistic studies.

G A Compound Synthesis (Quinoline Scaffolds) B Primary Screening: Enzymatic Inhibition Assay A->B C Determine IC50 / Ki values B->C D Secondary Screening: Cell-Based Assays (e.g., MTT, Griess Assay) C->D Active Hits E Determine GI50 / Cytotoxicity D->E F Mechanism of Action Studies (e.g., Western Blot, Docking) E->F Potent & Selective Hits G Lead Optimization F->G

Caption: Standard workflow for inhibitor characterization.

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are paramount. The following sections detail key assays for evaluating the inhibitory potential of quinoline derivatives.

Protocol: Enzymatic Activity Inhibition Assay

This protocol provides a standard operating procedure for determining the inhibitory constant (IC50 or Ki) of a compound against a purified enzyme.[15]

Objective: To quantify the potency of a test compound in inhibiting a specific enzyme's catalytic activity.

Materials:

  • Purified target enzyme

  • Substrate specific to the enzyme

  • Test compounds (Quinoline derivatives) dissolved in DMSO

  • Assay buffer (optimized for pH, ionic strength for the specific enzyme)

  • 96-well microplate (e.g., black plates for fluorescence assays)

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (DMSO vehicle)

Procedure:

  • Experiment Design: Design a concentration range for the test inhibitor, typically spanning several orders of magnitude around the expected IC50. Include positive and negative controls.[15]

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.

  • Assay Reaction: a. To each well of the 96-well plate, add a fixed volume of assay buffer. b. Add the test inhibitor at various concentrations to the respective wells. Add the positive control and DMSO vehicle to their designated wells. c. Add a fixed concentration of the enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader. Measure the change in absorbance or fluorescence over time. The linear portion of the reaction curve represents the initial reaction velocity (rate).

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Causality and Validation: This assay directly measures the compound's effect on the enzyme's catalytic function. The inclusion of controls validates the assay's performance. A known inhibitor confirms the enzyme is responsive to inhibition, while the DMSO control establishes the baseline 100% activity.[15]

Protocol: MTT Antiproliferative Assay

The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of compounds on cultured cells.[13][16][17]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50 or IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A-549) and a normal (non-cancerous) cell line for selectivity assessment.[17]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the incubator.[17]

  • Compound Treatment: Prepare serial dilutions of the quinoline test compounds in culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[17]

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.[17]

Trustworthiness: This protocol is self-validating. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. Comparing the IC50 value in cancer cells to that in normal cells allows for the calculation of a Selectivity Index (SI), providing a measure of the compound's cancer-specific toxicity.[17]

Conclusion and Future Directions

The available evidence indicates that both quinoline-3-carbonitrile and quinoline-3-carboxamide are exceptionally versatile scaffolds for developing potent inhibitors against a range of biological targets.

  • The quinoline-3-carbonitrile scaffold has proven particularly effective in the design of kinase inhibitors, especially for the EGFR family, leveraging its specific electronic and steric properties to achieve high potency.[4][5] It also serves as a promising foundation for novel antibacterial agents targeting DNA gyrase.[12]

  • The quinoline-3-carboxamide scaffold, with its enhanced hydrogen bonding capabilities, has demonstrated remarkable success in developing inhibitors for the PIKK family (e.g., ATM kinase) and has shown dramatic potency improvements in structure-activity relationship studies, as seen with H-PGDS inhibitors.[2][9] Its role in creating immunomodulatory agents further broadens its therapeutic potential.[11]

The choice between these two scaffolds is not one of inherent superiority but is highly dependent on the specific topology and chemical environment of the target's binding site. Future research should focus on direct head-to-head comparisons of otherwise identical carbonitrile and carboxamide analogues against diverse target panels. Such studies, combined with co-crystallography and advanced computational modeling, will provide deeper insights into the specific interactions that drive potency and selectivity, paving the way for the next generation of highly targeted quinoline-based therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-6,7-difluoroquinoline-3-carbonitrile is foundational to innovation. This compound, a key intermediate in medicinal chemistry, demands a rigorous and informed approach to safety.[1] This guide moves beyond a simple checklist to provide a comprehensive operational plan for personal protective equipment (PPE), grounded in the specific hazards of this substance and established laboratory safety principles. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Profile & Risk Assessment: Understanding the "Why"

This compound is a solid, heterocyclic compound for which detailed toxicological data is not fully available.[2] Therefore, we must operate under the precautionary principle, treating it as hazardous based on the known profiles of structurally similar compounds, such as quinolines, halogenated heterocycles, and nitriles.

The primary risks are associated with the compound in its powdered form, which can be easily aerosolized and inhaled, and its potential for reactivity. The quinoline core structure is known for diverse biological activities, and the presence of chlorine, fluorine, and cyano groups contributes to its reactivity and potential for adverse health effects.[1][3]

Anticipated Hazards Based on Structural Analogs:

  • Acute Toxicity: Similar quinoline-carbonitriles are classified as harmful if swallowed, in contact with skin, or inhaled.[4]

  • Skin Irritation/Corrosion: Expected to cause skin irritation.[2] Direct contact should be avoided, as halogenated compounds can be absorbed dermally.

  • Eye Damage/Irritation: Causes serious eye irritation.[2] The fine, crystalline nature of the powder poses a significant risk of mechanical and chemical irritation upon contact.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5] Inhalation of the dust can lead to irritation of the nose, throat, and lungs.[3]

  • Hazardous Combustion Products: In the event of a fire, this compound may release highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][6]

Hazard CategoryAssessed RiskRationale & Key Precaution
Eye Contact HighCauses serious eye irritation.[2] Mandates chemical splash goggles at all times.
Skin Contact HighHarmful/irritating upon contact.[4] Requires impermeable gloves and a lab coat.
Inhalation High (as powder)May cause respiratory irritation.[5] All handling of solids must be in a fume hood.
Ingestion ModerateHarmful if swallowed.[4] Strict hygiene protocols are essential.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to state that PPE is the last line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.

  • Engineering Control: All procedures involving the handling of solid this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains aerosolized particles and protects the user from inhalation.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. Designate specific areas for its storage and use. Ensure eyewash stations and safety showers are proximate and unobstructed.[7]

Mandatory PPE Ensemble: A Multi-Layered Barrier

The selection of PPE must be deliberate, with each component chosen to counter a specific, identified risk.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of fine powder or liquid splashes necessitates a higher level of protection.

  • Primary Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards and provide a complete seal around the eyes.[8] This prevents airborne particles from entering.

  • Secondary Protection: When there is a heightened risk of splash or energetic reaction (e.g., working with larger quantities, during quenching), a full-face shield must be worn over the chemical splash goggles.[8][9]

Skin and Body Protection
  • Gloves: Chemically protective gloves are essential to prevent dermal exposure.

    • Selection: Disposable nitrile gloves provide a good barrier for incidental contact with a broad range of chemicals.[8] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene should be considered. Crucially, always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

    • Protocol: Use a double-gloving technique, especially during weighing and transfer operations. Inspect gloves for any signs of degradation or puncture before each use. Remove and replace gloves immediately upon known or suspected contact with the chemical.[8] Never wear contaminated gloves outside the immediate work area.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is mandatory.[10] This protects the skin and personal clothing from accidental splashes and contamination.

  • Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required.[8] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in a fire.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, it becomes necessary in specific, non-routine situations:

  • When Required: In the event of a significant spill outside of a fume hood or a failure of the ventilation system, respiratory protection is essential.

  • Selection: A NIOSH-approved air-purifying respirator with P100 (particulate) cartridges is the minimum requirement for handling the powder in an emergency. If dealing with vapors from solutions or decomposition, combination cartridges (e.g., OV/AG/P100) should be used.[5]

  • Compliance: Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation, fit testing, and training, as mandated by OSHA.[8]

Procedural Discipline: Integrating Safety into Your Workflow

The following diagrams illustrate the logical flow for selecting appropriate PPE and responding to an exposure event.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Donning Sequence Start Begin Task with This compound CheckSolid Is the compound a solid powder? Start->CheckSolid CheckHood Is a certified fume hood available? CheckSolid->CheckHood Yes Stop STOP WORK Consult EHS CheckHood->Stop No LabCoat Don Lab Coat (Fully Buttoned) CheckHood->LabCoat Yes Goggles Don Chemical Splash Goggles Gloves Don Double Layer of Nitrile Gloves Goggles->Gloves LabCoat->Goggles Proceed Proceed with Work Inside Fume Hood Gloves->Proceed

Caption: PPE Selection and Workflow Initiation.

Emergency_Response_Workflow Exposure Exposure Event Occurs ExposureType What is the exposure type? Exposure->ExposureType Skin Skin Contact ExposureType->Skin Skin Eyes Eye Contact ExposureType->Eyes Eyes Inhalation Inhalation ExposureType->Inhalation Inhalation WashSkin Remove contaminated clothing. Wash area with soap and water for 15+ minutes. Skin->WashSkin FlushEyes Immediately flush eyes at eyewash station for 15+ minutes. Eyes->FlushEyes FreshAir Move to fresh air immediately. Inhalation->FreshAir SeekMedical Seek Immediate Medical Attention. Bring SDS. WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical

Caption: First Aid Response for Accidental Exposure.

Decontamination and Disposal

Safe handling extends to the final disposal of the chemical and any contaminated materials.

  • PPE Disposal: All disposable PPE, including gloves and any contaminated wipes, must be placed in a sealed, clearly labeled hazardous waste container.

  • Chemical Waste: Unused chemical and solutions must be disposed of according to institutional and local environmental regulations. Do not discharge to drains or sewers.[2][3]

  • Decontamination: After handling, thoroughly wash hands and forearms with soap and water.[2] Clean the work surface inside the fume hood to prevent cross-contamination.

By integrating this expert-driven, procedure-focused approach to safety, you establish a resilient and trustworthy operational environment. This allows for the confident handling of this compound, enabling you to focus on achieving your research and development objectives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7-difluoroquinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-6,7-difluoroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.